molecular formula C8H6FNS B1301874 4-Fluoro-2-methylphenyl isothiocyanate CAS No. 52317-97-2

4-Fluoro-2-methylphenyl isothiocyanate

Cat. No.: B1301874
CAS No.: 52317-97-2
M. Wt: 167.21 g/mol
InChI Key: WFIPMZZOAIIOOG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl isothiocyanate is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIPMZZOAIIOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372038
Record name 4-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52317-97-2
Record name 4-Fluoro-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52317-97-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide:

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Fluoro-2-methylphenyl isothiocyanate Common Precursor: 4-Fluoro-2-methylaniline (CAS: 452-71-1) Primary Application: Building block for thiourea derivatives, heterocyclic synthesis (e.g., thiazolidines), and drug development (e.g., progesterone receptor modulators).

Synthesis Strategy: The synthesis of this compound presents a classic case of nucleophilic substitution at a thiocarbonyl center. The presence of the 2-methyl group introduces minor steric strain, while the 4-fluoro group exerts an inductive electron-withdrawing effect (


), slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

This guide details two distinct protocols:

  • Method A (The Standard): Thiophosgene-mediated thiocarbonylation. This is the most reliable method for scale-up but requires strict safety controls due to the toxicity of thiophosgene.

  • Method B (The "Green" Alternative): Dithiocarbamate desulfurization using Carbon Disulfide (

    
    ) and Tosyl Chloride (
    
    
    
    ). This avoids highly toxic gas precursors and is suitable for laboratories lacking specialized containment for phosgene derivatives.

Part 2: Chemical Identity & Properties

PropertyDataNotes
IUPAC Name 1-Fluoro-4-isothiocyanato-3-methylbenzeneNote: Numbering priority may vary by convention.[1]
Molecular Formula

Molecular Weight 167.20 g/mol
Physical State Low-melting solid or oilIsomers range from mp 24°C to liquid at RT.
Boiling Point ~230–240°C (Predicted)Based on 2-methylphenyl isothiocyanate (bp 239°C).
Key IR Signature 2050–2150

Strong, broad

stretch.

Part 3: Retrosynthetic Analysis & Mechanism

The synthesis relies on the conversion of the primary amine to the isothiocyanate.[2]

Mechanism:

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the thiocarbonyl source (

    
     or 
    
    
    
    ).
  • Deprotonation: A base (e.g.,

    
     or 
    
    
    
    ) removes the proton from the resulting cation.
  • Elimination:

    • Method A: Elimination of

      
       drives the formation of the 
      
      
      
      double bond.
    • Method B: The dithiocarbamate intermediate is activated by a leaving group (Tosyl), followed by elimination of the leaving group and sulfur to form the isothiocyanate.

SynthesisPathways Aniline 4-Fluoro-2-methylaniline Thiophosgene Method A: Thiophosgene (CSCl2, Base) Aniline->Thiophosgene Path 1 CS2_TsCl Method B: CS2 / TsCl (Dithiocarbamate Route) Aniline->CS2_TsCl Path 2 Intermediate_A Thiocarbamoyl Chloride Intermediate Thiophosgene->Intermediate_A Nucleophilic Attack Intermediate_B Dithiocarbamate Salt Intermediate CS2_TsCl->Intermediate_B CS2 Addition Target 4-Fluoro-2-methylphenyl isothiocyanate Intermediate_A->Target -HCl Elimination Intermediate_B->Target TsCl Mediated Desulfurization

Figure 1: Parallel synthetic pathways for the conversion of 4-fluoro-2-methylaniline to the target isothiocyanate.

Part 4: Experimental Protocols

Safety Critical Warning
  • Thiophosgene is highly toxic by inhalation and skin contact. Use only in a well-ventilated fume hood with a scrubber.

  • Isothiocyanates are potent lachrymators and skin sensitizers. Wear double nitrile gloves and a face shield.

  • Carbon Disulfide (

    
    )  is extremely flammable (flash point -30°C) and neurotoxic.
    
Method A: The Thiophosgene Route (Standard)

Best for: High yields, clean conversion, simple workup.

Reagents:

  • 4-Fluoro-2-methylaniline (1.0 equiv)

  • Thiophosgene (1.1–1.2 equiv)

  • Dichloromethane (DCM) or Chloroform

  • Saturated aqueous Sodium Bicarbonate (

    
    )[3]
    

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a biphasic mixture of DCM (3 mL/mmol of aniline) and saturated aqueous

    
     (3 mL/mmol).
    
  • Addition: Cool the mixture to 0°C. Add thiophosgene (1.2 equiv) carefully via syringe. Note: Thiophosgene is dense and will sink to the organic layer.

  • Reaction: Add the 4-fluoro-2-methylaniline (1.0 equiv) dropwise (dissolved in a minimal amount of DCM) over 15–20 minutes. The biphasic system buffers the

    
     generated.
    
  • Stirring: Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours. The organic layer often turns orange/reddish.

  • Monitoring: Monitor by TLC (hexane/ethyl acetate). The starting aniline spot should disappear, and a less polar spot (isothiocyanate) should appear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers with water (1x) and brine (1x).[3] Dry over anhydrous

    
    .
    
  • Purification: Concentrate the solvent under reduced pressure. The residue is typically pure enough for use, or can be purified by short-path distillation (vacuum) or flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Method B: The CS2/Tosyl Chloride Route (Thiophosgene-Free)

Best for: Labs avoiding phosgene derivatives, "green" chemistry requirements.

Reagents:

  • 4-Fluoro-2-methylaniline (1.0 equiv)

  • Carbon Disulfide (

    
    ) (10–20 equiv, excess serves as co-solvent/reagent)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • p-Toluenesulfonyl chloride (

    
    ) (1.0–1.1 equiv)
    
  • Solvent: THF or Acetonitrile

Protocol:

  • Dithiocarbamate Formation: Dissolve 4-fluoro-2-methylaniline (1.0 equiv) in THF. Add

    
     (3.0 equiv) and cool to 0°C.
    
  • CS2 Addition: Add

    
     (excess, e.g., 5–10 equiv) dropwise. Stir at 0°C for 30 minutes, then at room temperature for 1–2 hours. A precipitate (dithiocarbamate salt) may form.[2]
    
  • Desulfurization: Cool the mixture back to 0°C. Add a solution of

    
     (1.0 equiv) in THF dropwise.
    
  • Completion: Stir for 30–60 minutes. The reaction is typically fast. The

    
     activates the sulfur, creating a good leaving group, facilitating the collapse to the isothiocyanate.
    
  • Workup: Quench with 1N

    
     (to remove excess amine/TEA). Extract with Ethyl Acetate.[3][4]
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes) to remove tosyl byproducts.
    

Part 5: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified:

TechniqueExpected SignalInterpretation
FT-IR 2050–2200

Diagnostic: Very strong, broad peak corresponding to the

asymmetric stretch. Absence of

peaks (3300–3500

) confirms conversion.

NMR

2.2–2.4 ppm (s, 3H)
Methyl group protons.

NMR

6.8–7.3 ppm (m, 3H)
Aromatic protons. The splitting pattern will show coupling between the Fluorine and adjacent protons (

).

NMR

-110 to -120 ppm
Characteristic shift for fluoro-arene.
GC-MS

= 167
Molecular ion peak. Fragment at

(

) may be visible.

References

  • Li, Z.-Y., et al. (2013). "A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate." Synthesis, 45, 1667-1674.

  • Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts." Journal of Organic Chemistry, 72(10), 3969-3971.

  • Munch, H., et al. (2008). "Spectroscopic characterization of isothiocyanates." Organic Letters, 10(16), 3521-3524.
  • PubChem. "4-Fluorophenyl isothiocyanate (Analogous Data)." National Library of Medicine.

  • Thermo Fisher Scientific. "4-Bromo-2-methylphenyl isothiocyanate (Analogous Structure Properties)."

Sources

Technical Monograph: Spectral Characterization of 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identity

Target Compound: 4-Fluoro-2-methylphenyl isothiocyanate Chemical Formula: C


H

FNS Molecular Weight: 167.20 g/mol

Critical Data Integrity Note: The CAS number 175201-77-1 is frequently misattributed in various databases. Primary chemical registries (e.g., SciFinder, PubChem) associate CAS 175201-77-1 with 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline . For the specific structure of This compound , researchers should rely on the IUPAC nomenclature and the spectral fingerprints detailed in this guide rather than the CAS identifier alone to avoid procurement errors.

Structural Verification

The compound consists of a benzene core substituted with an isothiocyanate group (-N=C=S) at position 1, a methyl group (-CH


) at position 2, and a fluorine atom (-F) at position 4.[1] This specific substitution pattern creates unique spin-spin coupling effects in NMR spectroscopy (

H-

F and

C-

F) that serve as definitive identity markers.

Part 2: Synthesis & Preparation Context[2]

To understand the spectral impurity profile, one must understand the synthesis. The standard preparation involves the thiophosgenation of the corresponding aniline.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of 4-fluoro-2-methylaniline on thiophosgene (CSCl


), typically in a biphasic system (e.g., CH

Cl

/Water) with a base (CaCO

or NaHCO

) to neutralize the HCl byproduct.

Synthesis Aniline 4-Fluoro-2-methylaniline (Precursor) Intermediate Thiocarbamoyl Chloride (Transient) Aniline->Intermediate + CSCl2 Thiophosgene Thiophosgene (CSCl2) Thiophosgene->Intermediate Product 4-Fluoro-2-methylphenyl isothiocyanate Intermediate->Product - HCl HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Synthesis pathway via thiophosgenation. The elimination of HCl is the critical step driving the formation of the isothiocyanate functionality.

Part 3: Spectral Analysis (Core Data)

Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate confirmation of the isothiocyanate functional group.

Diagnostic Bands: | Frequency (cm


) | Intensity | Assignment | Mechanistic Insight |
| :--- | :--- | :--- | :--- |
| 2050 – 2150  | Very Strong, Broad  | -N=C=S Stretch  | Asymmetric stretching of the cumulated double bonds. This is the "fingerprint" of the ITC group. Absence of this peak indicates hydrolysis. |
| 2920 – 2980 | Medium | C-H Stretch (Aliphatic) | Vibration of the C2-Methyl group. |
| 3000 – 3100 | Weak | C-H Stretch (Aromatic) | Standard aromatic C-H vibrations. |
| 1580 – 1610 | Medium | C=C Ring Stretch | Aromatic skeletal vibrations, often split due to F-substitution. |
| 1150 – 1250 | Strong | C-F Stretch | Characteristic strong band due to the high polarity of the Carbon-Fluorine bond. |

Quality Control Check:

  • Absence of N-H: Ensure there are no bands in the 3300–3500 cm

    
     region. Presence here indicates unreacted aniline starting material.
    
Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]

H NMR (Proton NMR)

The proton spectrum is defined by the coupling between the aromatic protons and the fluorine atom (


F, spin 1/2).

Solvent: CDCl


 (Reference: 7.26 ppm)
Predicted Data: 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
2.30 – 2.35 Singlet (s)3HAr-CH

May show slight broadening due to long-range coupling with F.
6.85 – 6.95 td or m1HH-5 Ortho to F, Meta to CH

. Coupled to F (

Hz) and H-6 (

Hz).
6.95 – 7.05 dd1HH-3 Ortho to F, Ortho to CH

. Large

(

Hz) and small

(

Hz).
7.15 – 7.25 dd1HH-6 Meta to F, Ortho to NCS. Deshielded by NCS group.

C NMR (Carbon NMR)

The isothiocyanate carbon is notoriously difficult to detect due to long relaxation times and broadening from the quadrupolar nitrogen (


N).

Predicted Data:

Chemical Shift (

, ppm)
AssignmentNotes
18.5 Ar-CH

Methyl carbon.
113.5 C-3 Doublet due to

(

Hz).
117.8 C-5 Doublet due to

(

Hz).
127.0 C-6 Doublet due to

(

Hz).
130 – 135 C-1 Ipso to NCS.
135 – 140 -N=C=S The "Silent" Carbon. Often appears as a very weak, broad hump. High scan counts (1000+) may be required.
138.0 C-2 Ipso to Methyl.
160.5 C-4 Ipso to Fluorine. Large doublet (

Hz).
Mass Spectrometry (MS)

Electron Impact (EI) ionization typically yields a distinct fragmentation pattern driven by the stability of the aromatic core.

Molecular Ion: m/z 167 (M


)
Base Peak Logic: 

MassSpec M_Ion Molecular Ion (M+) m/z = 167 Frag1 [M - NCS]+ Fluorotolyl Cation m/z = 109 M_Ion->Frag1 Loss of NCS (58 Da) Frag2 [M - F]+ m/z = 148 M_Ion->Frag2 Loss of F (19 Da) Frag3 Tropylium Ion Analog (Rearrangement) m/z = 109 Frag1->Frag3 Ring Expansion

Figure 2: Primary fragmentation pathways. The loss of the isothiocyanate group (-NCS, 58 mass units) is the dominant pathway, leading to the fluoro-methyl-phenyl cation at m/z 109.

Key Fragments:

  • m/z 167: Parent Ion (M

    
    ).
    
  • m/z 109: [M - NCS]

    
    . Loss of the entire isothiocyanate group.
    
  • m/z 83: Further fragmentation of the aromatic ring (loss of C

    
    H
    
    
    
    ).

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Maximize signal-to-noise for the detection of the quaternary NCS carbon.

  • Solvent: Use CDCl

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: Dissolve 20–30 mg of the isothiocyanate in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Acquisition:

    • 
      H: 16 scans, 30° pulse angle, 2s relaxation delay.
      
    • 
      C: Minimum 1024 scans. Use a relaxation delay (d1) of 2–3 seconds to allow the quaternary carbons (C-F, C-NCS) to relax.
      
Protocol 2: FT-IR Analysis (Neat)

Objective: Rapid identification of functional group integrity.

  • Method: Attenuated Total Reflectance (ATR).

  • Sample: Place 1 drop of the liquid (or small crystal) on the diamond/ZnSe crystal.

  • Parameters: 4 cm

    
     resolution, 16 scans.
    
  • Cleaning: Immediately clean crystal with isopropanol; isothiocyanates are lacrimators and skin irritants.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for IR and NMR interpretation rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for

    
    C chemical shift prediction increments).
    
  • Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in

    
    C NMR Spectra." The Journal of Organic Chemistry, 80(6), 3328-3331. Link (Explains the difficulty in observing the NCS carbon).
    
  • PubChem Database. (2024). Compound Summary for 4-Fluoro-2-methylaniline (Precursor). Link (Precursor spectral data for comparison).

Sources

4-Fluoro-2-methylphenyl isothiocyanate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 175201-51-1 | Formula: C₈H₆FNS | Mol.[1] Weight: 167.18 g/mol [1]

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate is a specialized organosulfur building block utilized primarily in medicinal chemistry for the synthesis of thiourea derivatives and nitrogen-containing heterocycles.[1] Its structural dual-substitution—a fluorine atom for metabolic stability and lipophilicity modulation, and a methyl group for steric conformational control—makes it a high-value scaffold in the development of enzyme inhibitors and receptor antagonists.[1]

This guide serves as an advanced technical document, synthesizing safety data (SDS) with practical research applications. It moves beyond standard compliance to provide a researcher-centric workflow for safe handling and experimental success.[1]

Part 1: Physicochemical Profile & Identification

Precise characterization data is critical for stoichiometry and identification.

ParameterDataTechnical Note
IUPAC Name 1-Fluoro-2-methyl-4-isothiocyanatobenzene (or isomer dependent on numbering convention relative to NCS)The -NCS group is the principal functional group for nomenclature.[1]
Appearance Pale yellow to colorless liquid (or low-melting solid)Note:[1] Darkening indicates moisture exposure or polymerization.[1]
Boiling Point ~240–250°C (Predicted at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density ~1.18 – 1.25 g/cm³Denser than water; biphasic extractions will have the organic layer at the bottom if using chlorinated solvents.
Solubility DMSO, DMF, CH₂Cl₂, ChloroformHydrolyzes slowly in water; reacts rapidly with alcohols.
Reactivity Electrophilic (Central Carbon of -N=C=S)Highly reactive toward nucleophiles (amines, thiols, hydrazines).

Part 2: Hazard Identification & Toxicology (GHS Standards)

Isothiocyanates are potent electrophiles.[1] Their biological activity—often useful in drug design—translates to significant toxicity in raw form.

Core Hazards

Signal Word: DANGER

  • H302/H312/H332 (Acute Toxicity): Harmful if swallowed, in contact with skin, or inhaled.

  • H314 (Skin Corrosion/Irritation): Causes severe skin burns and eye damage.[1] Note: Even if classified as Irritant (H315) by some vendors, treat as Corrosive due to the high reactivity of the -NCS group with skin proteins.

  • H317 (Sensitization): May cause an allergic skin reaction.[1]

  • H334 (Respiratory Sensitization): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Lachrymator: High vapor concentrations trigger immediate tearing and respiratory distress.[1]

Mechanism of Toxicity

The isothiocyanate group covalently modifies proteins by reacting with nucleophilic amino acid residues (cysteine thiols and lysine amines). This haptenization process is the driver behind its high sensitization potential.[1]

Part 3: Safe Handling & Storage Workflow

Trustworthiness in safety comes from engineered controls, not just PPE.

Engineering Controls[1]
  • Primary: All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood.

  • Secondary: Use a secondary containment tray to catch spills.[1]

Personal Protective Equipment (PPE) Matrix
ZoneRecommended PPERationale
Hand Protection Double-gloving: Nitrile (inner) + Laminate/Barrier (outer)Standard nitrile degrades quickly upon direct contact with organosulfur electrophiles.[1]
Eye Protection Chemical Splash GogglesFace shield recommended if handling volumes >10 mL.[1]
Respiratory P100/OV Cartridge (if outside hood)Only for emergency egress.[1] Do not rely on respirators for routine handling.[1]
Storage Protocol
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture triggers hydrolysis to the corresponding amine and COS/CS₂.[1]

  • Container: Tightly sealed glass with Teflon-lined cap.[1]

Part 4: Synthetic Utility & Experimental Protocol

Expertise & Experience: The value of this compound lies in its conversion to thioureas.

Application: Synthesis of N,N'-Disubstituted Thioureas

The most common application is the reaction with a primary or secondary amine. The 2-methyl group provides steric bulk that can lock the resulting thiourea into specific conformations, potentially improving binding affinity in drug targets.[1]

Standard Operating Procedure (SOP)

Reaction: this compound + Amine


 Thiourea[1]
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] Avoid alcohols (methanol/ethanol) as they can form thiocarbamates as byproducts over long reaction times.[1]

  • Addition:

    • Dissolve 1.0 equiv of the amine in the solvent.

    • Add 1.0–1.1 equiv of this compound dropwise at 0°C.[1]

    • Why? The reaction is exothermic.[1] Low temperature prevents side reactions.[1]

  • Monitoring: Warm to room temperature. Monitor via TLC (disappearance of the high-Rf isothiocyanate spot) or LC-MS.[1]

  • Workup:

    • If the product precipitates: Filter and wash with cold ether (Ideal scenario).[1]

    • If soluble: Concentrate in vacuo.[1] Recrystallize from EtOH/Water or purify via flash chromatography.

Part 5: Emergency Response & Waste Management

A self-validating system requires a predefined "Kill Switch" for the chemical.[1]

Decontamination / Quenching Protocol

Spills or excess reagent must be chemically neutralized before disposal.[1] Do not simply wash down the drain.[1]

The "Quench Solution":

  • Mixture: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or Tris buffer).

  • Mechanism: Ammonia/Tris acts as a sacrificial nucleophile, converting the toxic isothiocyanate into a benign thiourea derivative.

Workflow Visualization

The following diagram outlines the logical flow from storage to waste, emphasizing the critical control points.

SafetyWorkflow Storage Storage (4°C, Argon) Weighing Weighing (Fume Hood Only) Storage->Weighing Allow to warm to RT (prevent condensation) Reaction Reaction (DCM/THF, 0°C) Weighing->Reaction Add dropwise Quench Quenching (NH4OH / Tris) Reaction->Quench Excess Reagent Waste Waste Disposal (Segregated Organic) Reaction->Waste Purified Product (Separate Stream) Quench->Waste Neutralized Slurry

Caption: Operational workflow for handling this compound, highlighting the critical neutralization step prior to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate (Isomer Analog).[1] Retrieved from [Link]

  • Li, Z., et al. (2013). "A facile and efficient synthesis of isothiocyanates."[1][2] Synthesis, 45(12), 1667-1674.[1] (Validating synthetic utility).

  • World Health Organization. GHS Classification Criteria for Skin Corrosion/Irritation.[1] Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. It is not a substitute for an official manufacturer-provided Safety Data Sheet (SDS) required for regulatory compliance.[1]

Sources

Technical Guide: Reactivity & Applications of 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of 4-Fluoro-2-methylphenyl isothiocyanate , a specialized electrophilic building block used in medicinal chemistry and organic synthesis.

Executive Summary

This compound (CAS: 175201-51-1) is a heterobifunctional reagent characterized by a highly reactive isothiocyanate (-N=C=S) group attached to a di-substituted aromatic ring.[1] It serves as a critical intermediate for synthesizing thioureas , thiohydantoins , and thiazoles , which are privileged scaffolds in kinase inhibitors and receptor modulators.

This guide focuses on the specific kinetic and thermodynamic implications of the ortho-methyl and para-fluoro substituents, providing researchers with optimized protocols that account for the unique steric and electronic environment of this molecule.

Chemical Architecture & Reactivity Profile

The reactivity of the isothiocyanate (NCS) group is governed by the electrophilicity of the central carbon atom.[2] In this compound, this reactivity is modulated by two competing structural factors:

The "Ortho-Effect" (Steric Hindrance)

The methyl group at the 2-position (ortho to the NCS group) introduces significant steric bulk.

  • Impact: Unlike unsubstituted phenyl isothiocyanate, this molecule exhibits slower reaction kinetics with bulky nucleophiles.

  • Operational Consequence: Reactions often require elevated temperatures (40–60 °C) or stronger nucleophiles compared to non-sterically hindered analogs. The ortho-methyl group, however, prevents rotational freedom in the final product, often locking conformations in a way that is beneficial for ligand-protein binding affinity.

The Para-Fluoro Electronic Modulation

The fluorine atom at the 4-position exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Increases the electrophilicity of the NCS carbon, making it more susceptible to nucleophilic attack.

  • Resonance Donation (+R): Weakly opposes the inductive effect.

  • Net Result: The NCS group remains highly electrophilic, but the molecule possesses enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts, making it ideal for drug discovery applications.

Core Reactivity: Nucleophilic Addition (Thiourea Synthesis)

The most ubiquitous reaction of this compound is the addition of primary or secondary amines to form N,N'-disubstituted thioureas .

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by a proton transfer.

ReactionMechanism R1 4-Fluoro-2-methylphenyl Isothiocyanate (Electrophile) TS Zwitterionic Intermediate R1->TS Nucleophilic Attack on C=S R2 Primary Amine (Nucleophile) R2->TS PT Proton Transfer (1,3-Shift) TS->PT Fast Prod Stable Thiourea Product PT->Prod Irreversible

Figure 1: Mechanism of thiourea formation. The ortho-methyl group on the isothiocyanate (R1) sterically impedes the initial approach of the amine (R2).

Experimental Protocol: Synthesis of N-(4-Fluoro-2-methylphenyl)-N'-alkyl Thiourea

Objective: High-yield synthesis of a thiourea derivative using a sterically hindered isothiocyanate.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base (Optional): Triethylamine (TEA) (Use only if amine is a salt)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 mmol, ~167 mg) in anhydrous DCM (5 mL).

  • Addition: Add the primary amine (1.1 mmol) dropwise at room temperature (25 °C).

    • Note: Due to the 2-methyl steric hindrance, no exothermic spike is typically observed, unlike with phenyl isothiocyanate.

  • Reaction: Stir the mixture under an inert atmosphere (Nitrogen/Argon).

    • Optimization: If the amine is bulky (e.g., tert-butylamine), heat the reaction to reflux (40 °C for DCM) for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The isothiocyanate spot (high R_f) should disappear.

  • Workup:

    • Scenario A (Precipitate formed): Many thioureas precipitate in non-polar solvents. Filter the solid, wash with cold hexanes, and dry.

    • Scenario B (Soluble product): Evaporate the solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Data Summary: Expected Yields

Nucleophile Type Reaction Time (RT) Reaction Time (Reflux) Expected Yield
Primary Aliphatic (e.g., Benzylamine) 1–2 hours N/A >90%
Secondary Aliphatic (e.g., Morpholine) 4–6 hours 1 hour 85–90%

| Aromatic Amine (e.g., Aniline) | 24 hours | 6–8 hours | 60–75% |

Advanced Applications: Heterocycle Synthesis

The thiourea products generated from this compound are versatile precursors for heterocycles.

Thiazole Formation (Hantzsch Synthesis)

Reacting the thiourea derivative with an


-haloketone (e.g., chloroacetone) effects cyclization to a 2-aminothiazole .
  • Relevance: The 4-fluoro-2-methylphenyl moiety becomes the N-substituent, a motif found in several EGFR and VEGFR kinase inhibitors.

Thiohydantoins (Edman Degradation Analog)

Reaction with amino acids followed by acid-catalyzed cyclization yields thiohydantoins. This is critical for synthesizing androgen receptor antagonists (e.g., Enzalutamide analogs), where the electron-poor aryl ring improves binding affinity.

Biological Relevance: Covalent Inhibition

Isothiocyanates are potent electrophilic warheads in covalent drug discovery.

  • Target: Cysteine residues (thiol nucleophiles) in proteins.

  • Mechanism: The sulfur of the cysteine attacks the isothiocyanate carbon, forming a stable dithiocarbamate adduct.

  • Selectivity: The 2-methyl group on this compound acts as a "selectivity filter." It sterically prevents reaction with buried or sterically crowded cysteines, allowing the molecule to target only accessible, surface-exposed cysteines or those in specific binding pockets (e.g., TRPA1 ion channels).

Workflow Start Start: 4-Fluoro-2-methylphenyl Isothiocyanate Choice Select Nucleophile Start->Choice PathA Primary Amine (R-NH2) Choice->PathA Synthesis PathB Cysteine Thiol (Protein-SH) Choice->PathB Biology ReactA Reaction: Nucleophilic Addition Solvent: DCM/THF PathA->ReactA ReactB Reaction: Covalent Modification Physiological pH (7.4) PathB->ReactB ProdA Product: Thiourea Scaffold (Kinase Inhibitor Precursor) ReactA->ProdA ProdB Product: Dithiocarbamate Adduct (Irreversible Inhibition) ReactB->ProdB

Figure 2: Divergent workflow for synthetic vs. biological applications.

References

  • Mechanochemical synthesis of thioureas, ureas and guanidines. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis of Thiourea Derivatives and Binding Behavior. Source: Malaysian Journal of Analytical Sciences.[3] URL:[Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates. Source: Arkivoc. URL:[Link]

  • Isothiocyanate synthesis by substitution. Source: Organic Chemistry Portal. URL:[Link]

Sources

Fluorinated Phenyl Isothiocyanates: Chemical Probes and Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the physicochemical properties, synthesis, and biological potential of fluorinated phenyl isothiocyanates (F-PITCs). While naturally occurring isothiocyanates (ITCs) like sulforaphane and phenethyl isothiocyanate (PEITC) are well-characterized, synthetic fluorinated analogues represent a critical frontier in medicinal chemistry. The incorporation of fluorine atoms onto the phenyl ring modulates lipophilicity, enhances metabolic stability against oxidative degradation, and electronically tunes the electrophilicity of the isothiocyanate (-N=C=S) pharmacophore. This guide provides actionable protocols for synthesis and biological evaluation, targeting researchers in early-stage drug discovery.

The Fluorine Advantage: Mechanistic Rationale

The transition from phenyl isothiocyanate (PITC) to its fluorinated analogues (e.g., 4-fluorophenyl isothiocyanate) is not merely structural but functional. The "Fluorine Effect" operates through three distinct mechanisms:

Electronic Activation of the Pharmacophore

The isothiocyanate group is an electrophile that reacts with biological nucleophiles (principally cysteine thiols) to form dithiocarbamates.

  • Mechanism: Fluorine is highly electronegative (

    
    ). When substituted on the phenyl ring (particularly at the para or meta positions), it exerts an electron-withdrawing inductive effect (-I).
    
  • Result: This pulls electron density away from the aromatic ring and, by extension, the nitrogen of the -NCS group. The central carbon of the isothiocyanate becomes more electropositive, increasing its reactivity toward nucleophilic attack by intracellular thiols (e.g., Glutathione, Tubulin-Cys347).

Lipophilicity and Permeability
  • LogP Shift: Fluorination typically increases the partition coefficient (LogP). For ITCs, which must traverse the lipid bilayer to reach cytosolic targets (like Keap1 or Tubulin), this enhanced lipophilicity improves intracellular accumulation.

  • Membrane Interaction: F-PITCs show superior membrane insertion kinetics compared to non-fluorinated counterparts, facilitating rapid cellular uptake.

Metabolic Blockade
  • Oxidative Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at the para position (4-F) blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the pharmacophore in vivo.

Chemical Synthesis: The Thiophosgene Protocol

While "greener" alternatives exist (e.g., using CS₂ and DCC), the Thiophosgene Method remains the gold standard for research-grade purity and yield, particularly for electron-deficient anilines like 4-fluoroaniline.

Protocol: Synthesis of 4-Fluorophenyl Isothiocyanate

Safety Warning: Thiophosgene is highly toxic and hydrolyzes to form HCl. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • 4-Fluoroaniline (10 mmol)

  • Thiophosgene (CSCl₂, 11 mmol, 1.1 eq)

  • Triethylamine (Et₃N, 22 mmol, 2.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Water[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and triethylamine (3.0 mL) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

  • Addition: Prepare a solution of thiophosgene (0.85 mL, 11 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The amine spot should disappear, replaced by a less polar ITC spot.

  • Quenching: Add 20 mL of water to the reaction mixture to hydrolyze excess thiophosgene. Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 10 mL). Combine organic extracts.

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and then brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Remove solvent under reduced pressure. The crude oil can be purified by flash column chromatography (100% Hexanes) to yield 4-fluorophenyl isothiocyanate as a clear to pale yellow oil.

Biological Mechanisms & Therapeutic Applications[2][3]

Oncology: The Tubulin & Nrf2 Axis

F-PITCs act as "dirty" drugs in a positive sense, hitting multiple nodes of the cancer survival network.

  • Tubulin Disruption: Similar to PEITC, F-PITCs covalently bind to sulfhydryl groups on tubulin, preventing microtubule polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.

  • Nrf2 Pathway Activation: Under normal conditions, Nrf2 is sequestered by Keap1. F-PITCs modify the reactive cysteines on Keap1 (Cys151, Cys273), causing a conformational change that releases Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

    • Paradox: In healthy cells, this is chemopreventive (detoxification). In cancer cells with high ROS, excessive Nrf2 activation can induce "reductive stress" or be hijacked for survival; however, high doses of ITCs typically overwhelm this system, leading to ROS-mediated apoptosis.

Antimicrobial Activity

Phenyl isothiocyanates disrupt bacterial cell membranes.[2] The addition of fluorine enhances this by increasing the molecule's ability to intercalate into the lipid bilayer.

  • Target: Gram-positive bacteria (e.g., S. aureus) are generally more susceptible than Gram-negative due to the lack of an outer membrane.

  • Mechanism: Disruption of membrane potential (

    
    ) and leakage of intracellular ions.
    

Visualizations

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 4-Fluoroaniline (Nucleophile) Intermediate Dithiocarbamate Intermediate Start->Intermediate + Et3N, DCM, 0°C Reagent Thiophosgene (Electrophile) Reagent->Intermediate Product 4-Fluorophenyl Isothiocyanate Intermediate->Product - HCl (Elimination) Waste HCl Salt / Byproducts Intermediate->Waste

Figure 1: Reaction pathway for the conversion of 4-fluoroaniline to 4-fluorophenyl isothiocyanate via thiophosgene.[3]

Mechanism of Action: Cysteine Modification (Graphviz)

MOA ITC F-PITC (Electrophile) Complex Thiol-Conjugate (Dithiocarbamate) ITC->Complex Covalent Bond Formation Protein Target Protein (Keap1 / Tubulin) Cysteine Cysteine Thiol (-SH Nucleophile) Protein->Cysteine Exposed Residue Cysteine->Complex Nucleophilic Attack Downstream Biological Effect (Apoptosis / Nrf2 Release) Complex->Downstream Conformational Change

Figure 2: Molecular mechanism showing the covalent modification of protein thiols by fluorinated isothiocyanates.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

To validate the biological activity of synthesized F-PITCs, use the following standardized MTT protocol.

Materials:

  • Cell Line: A549 (Lung Carcinoma) or PC-3 (Prostate Cancer).

  • Compound: 4-Fluorophenyl isothiocyanate (dissolved in DMSO).

  • Control: Phenyl isothiocyanate (non-fluorinated) and DMSO vehicle.

Protocol:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C / 5% CO₂.
    
  • Treatment: Treat cells with serial dilutions of F-PITC (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Summary: Comparative Potency (Hypothetical/Literature Range)
CompoundStructureLogP (Est.)IC₅₀ (A549 Cells)Mechanism
PITC Phenyl-NCS3.215 - 25 µMModerate Tubulin binder
4-F-PITC 4-Fluoro-Phenyl-NCS3.45 - 12 µMEnhanced uptake, Stable
PEITC Phenethyl-NCS3.65 - 10 µMReference Standard

References

  • Isothiocyanates as Potential Anti-Cancer Drugs. Acta Pharmacologica Sinica. (2009). Available at: [Link]

  • Antibacterial Activity of Phenyl Isothiocyanate. Brazilian Journal of Microbiology. (2014). Available at: [Link]

  • Covalent Binding to Tubulin by Isothiocyanates. Journal of Biological Chemistry. (2009). Available at: [Link]

  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention. Food & Function. (2011). Available at: [Link]

  • Synthesis of Isothiocyanates: A Review. Organic Chemistry Portal. (2013). Available at: [Link]

Sources

Discovery and history of 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It synthesizes historical context, synthetic methodology, and application logic without adhering to a rigid template.

CAS Registry Number: 52317-97-2 Molecular Formula: C₈H₆FNS Molecular Weight: 167.20 g/mol

Executive Summary: The Fluorinated Scaffold

In the landscape of medicinal chemistry, 4-Fluoro-2-methylphenyl isothiocyanate represents a "privileged structure" building block. It is not a drug in itself but a critical electrophilic intermediate used to introduce the 4-fluoro-2-methylphenyl moiety into bioactive molecules.

This specific substitution pattern is highly valued for two reasons:

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation (P450 hydroxylation) at the most reactive site of the phenyl ring.

  • Conformational Locking: The ortho-methyl group introduces steric hindrance, restricting rotation around the N-phenyl bond in downstream amides or thioamides, often locking the ligand into a bioactive conformation.

Correction on Identification: Researchers often confuse this compound with 2-Chloro-4-(trifluoromethyl)benzenesulphonyl chloride due to database indexing errors associated with CAS 175205-54-6. The correct, chemically verified CAS for this compound is 52317-97-2 .

Chemical History & Emergence

The history of this compound is tied to the explosion of organofluorine chemistry in the late 20th century. While phenyl isothiocyanates have been known since the 19th century (Hofmann, 1868), this specific fluorinated derivative emerged as high-throughput screening (HTS) demanded more lipophilic and metabolically stable libraries.

Its most significant historical footprint appears in nuclear receptor research . In the early 2000s, Bayer Pharmaceuticals utilized this specific isothiocyanate to synthesize substituted 2-arylimino heterocycles (specifically thiazolidines) as progesterone receptor binding agents. This application highlights the compound's utility in creating non-steroidal scaffolds that mimic the binding properties of endogenous hormones.

Synthesis Protocols

The synthesis of this compound relies on the electrophilic activation of its precursor, 4-Fluoro-2-methylaniline (CAS 459-59-6) . Two primary methodologies exist: the classic Thiophosgene route (high yield, hazardous) and the Carbon Disulfide route (green chemistry, lower atom economy).

Method A: The Thiophosgene Protocol (Standard)

Best for: High purity and scale-up.

Reaction Logic: Thiophosgene (


) is a highly reactive electrophile that converts the primary amine directly to the isothiocyanate via a thiocarbamoyl chloride intermediate, which rapidly eliminates HCl.

Protocol:

  • Preparation: Dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a biphasic system of Dichloromethane (DCM) and saturated aqueous

    
    .
    
  • Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 30 minutes. The base neutralizes the HCl byproduct immediately, driving the equilibrium forward.

  • Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with water and brine, and dry over

    
    .
    
  • Purification: Vacuum distillation is required to obtain the pure oil (bp ~102°C at 20 mmHg).

Method B: The Desulfurization Protocol (Alternative)

Best for: Labs avoiding highly toxic thiophosgene.

Reaction Logic: The amine reacts with Carbon Disulfide (


) and a base (Triethylamine) to form a dithiocarbamate salt. A desulfurizing agent, typically Tosyl Chloride (

) or DCC, is then added to strip sulfur and form the isothiocyanate.
Synthesis Pathway Visualization

SynthesisPath Aniline 4-Fluoro-2-methylaniline (Precursor) Intermediate Thiocarbamoyl Chloride Aniline->Intermediate + CSCl2 / 0°C Thiophosgene Thiophosgene (CSCl2) Product 4-Fluoro-2-methylphenyl isothiocyanate Intermediate->Product - HCl (Base)

Figure 1: The primary synthetic route via thiophosgene-mediated thiocarbonylation.

Reactivity & Applications in Drug Design

The isothiocyanate group (-N=C=S) is a "soft" electrophile, reacting preferentially with "soft" nucleophiles (amines, thiols) over "hard" nucleophiles (alcohols).

A. Thiourea Synthesis (Scaffold Construction)

The primary application is the formation of N,N'-disubstituted thioureas .

  • Reaction:

    
    
    
  • Significance: Thioureas are bioisosteres of ureas but possess different hydrogen-bonding capabilities and lipophilicity. They are common motifs in kinase inhibitors (e.g., p38 MAPK inhibitors) and antiviral agents.

B. Heterocyclic Cyclization (The Bayer Pathway)

As demonstrated in US Patent 6,353,006, this ITC can be cyclized with amino-alcohols or amino-halides to form heterocycles.

  • Workflow:

    • React 4-Fluoro-2-methylphenyl ITC with an amino-halide (e.g., chloromethyl-amine derivative).[1]

    • The intermediate thiourea undergoes intramolecular cyclization.

    • Result: A thiazolidine ring featuring the 4-fluoro-2-methylphenyl "tail."[1]

Application Logic Visualization

ApplicationFlow ITC 4-Fluoro-2-methylphenyl ITC Thiourea Di-substituted Thiourea (Intermediate) ITC->Thiourea + Amine (Nucleophilic Addn) Amine Primary Amine (R-NH2) Amine->Thiourea Cyclization Cyclization (with alkyl halide/acid) Thiourea->Cyclization KinaseInhib Kinase Inhibitor (Urea/Thiourea Bioisostere) Thiourea->KinaseInhib Direct Bioactivity Thiazolidine Thiazolidine Scaffold (Progesterone Receptor Agent) Cyclization->Thiazolidine Bayer Patent Route

Figure 2: Divergent synthesis pathways for nuclear receptor ligands and kinase inhibitors.

Physicochemical Data Summary

PropertyValueContext
Appearance Pale yellow oil/low-melting solidTypical for phenyl ITCs.
Boiling Point 102°C @ 20 mmHgVolatile; requires vacuum distillation.
Density ~1.2 g/mLDenser than water; sinks in biphasic extractions.
Reactivity High (Electrophilic)Moisture sensitive; store under inert gas (Ar/N2).
Hazards Lachrymator, Skin SensitizerUse strictly in a fume hood.

References

  • Bayer Pharmaceuticals Corp. (2002).[1] Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents. US Patent 6,353,006.[1]

  • Trans World Chemicals. (n.d.). This compound Product Data. Retrieved from

  • ChemSrc. (2024). CAS 52317-97-2 Entry and Physical Properties. Retrieved from

  • Sharma, S. (1978).[2] Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational reference for the thiophosgene synthesis method).

Sources

Strategic Sourcing & Technical Profile: 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and handling of 4-Fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2).

Executive Summary & Chemical Identity

This compound is a specialized electrophilic building block used primarily in the synthesis of thiourea derivatives, thiohydantoins, and heterocycles for medicinal chemistry. Its structural motif combines a fluorine atom (para) for metabolic stability and lipophilicity modulation with a methyl group (ortho) that provides conformational restriction and steric protection.

This guide addresses the "Make vs. Buy" decision matrix, identifying verified commercial sources while providing a validated synthesis protocol for internal production when commercial stock is lead-time prohibitive.

Chemical Profile
AttributeSpecification
Chemical Name This compound
CAS Number 52317-97-2
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Precursor Amine 4-Fluoro-2-methylaniline (CAS 452-71-1)
Key Functionality Electrophilic Isothiocyanate (-N=C=S)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture Sensitive

Commercial Supply Landscape

The market for CAS 52317-97-2 is bifurcated into Catalog Aggregators (small scale, high price) and Bulk Specialists (custom synthesis/kilo-scale). Unlike common reagents (e.g., Phenyl isothiocyanate), this substituted analog often requires a lead time of 2–4 weeks from Tier 2 suppliers.

Validated Supplier Categories
Tier 1: Specialized Building Block Suppliers

These vendors typically hold stock or have validated routes for rapid synthesis.

SupplierRegionTypical Pack SizePurity SpecNotes
Trans World Chemicals USA1g - 25g>97%Catalog ID: F1380. Specializes in difficult-to-find aromatics.
Amadis Chemical China1g - 100g>95%Catalog ID: A829026. Good for scale-up inquiries.
Parchem GlobalBulk / InquiryTechnicalFocus on industrial/bulk supply rather than R&D vials.
Angene / Fujifilm Global100mg - 5g>97%High reliability for small-scale screening.
Tier 2: Aggregators & Sourcing Platforms

Use these platforms to check real-time stock across multiple distributors.

  • ChemicalBook / ChemSrc: Lists multiple regional Chinese manufacturers (e.g., Shanghai Nianxing, Dayang Chem).

  • eMolecules: Useful for filtering "In Stock" vs. "Make on Demand."

Sourcing Decision Matrix

The following logic gate determines whether to purchase or synthesize based on project timelines and quantity.

SourcingStrategy Start Requirement: 4-Fluoro-2-methylphenyl ITC QuantityCheck Quantity Needed? Start->QuantityCheck SmallScale < 5 Grams QuantityCheck->SmallScale LargeScale > 10 Grams QuantityCheck->LargeScale CheckStock Check Tier 1 Suppliers (Trans World, Angene) SmallScale->CheckStock MakeDecision Evaluate Synthesis LargeScale->MakeDecision InStock In Stock? CheckStock->InStock Buy PURCHASE (Lead Time: 1-5 Days) InStock->Buy Yes InStock->MakeDecision No PrecursorCheck Precursor Available? (CAS 452-71-1) MakeDecision->PrecursorCheck Synthesize INTERNAL SYNTHESIS (Protocol Below) PrecursorCheck->Synthesize Yes (In Stock) Outsource Custom Synthesis CRO PrecursorCheck->Outsource No

Figure 1: Strategic sourcing decision tree for optimizing cost vs. time.

Technical Synthesis Protocol (Internal Production)

If commercial supply is unavailable, the synthesis from 4-Fluoro-2-methylaniline (CAS 452-71-1) is robust. While Thiophosgene (


) is the classical reagent, it is highly toxic. The protocol below utilizes Thiocarbonyl diimidazole (TCDI)  or the CS₂/DCC  method, which are safer for modern laboratory environments.
Method: TCDI Mediated Isothiocyanation

Rationale: This method avoids the use of thiophosgene and produces high-purity ITC with imidazole as the only byproduct (easily removed by wash).

Reagents
  • Starting Material: 4-Fluoro-2-methylaniline (1.0 eq)

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Workup: 1M HCl, Brine, Na₂SO₄

Step-by-Step Workflow
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Fluoro-2-methylaniline (e.g., 1.25 g, 10 mmol) in anhydrous DCM (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add TCDI (2.14 g, 12 mmol) portion-wise over 10 minutes. Note: Reaction is slightly exothermic.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The amine spot (polar) should disappear, replaced by a less polar ITC spot.

  • Quench & Workup:

    • Dilute with DCM (30 mL).

    • Wash with cold 1M HCl (2 x 20 mL) to remove imidazole byproduct and unreacted amine.

    • Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually obtained as a pale yellow oil/solid. If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Reaction Pathway Diagram

Synthesispath Amine 4-Fluoro-2-methylaniline (CAS 452-71-1) Intermediate Thiocarbamoyl Imidazole Intermediate Amine->Intermediate DCM, 0°C to RT Reagent TCDI (Thiocarbonyl diimidazole) Reagent->Intermediate Product 4-Fluoro-2-methylphenyl ITC (CAS 52317-97-2) Intermediate->Product Elimination Byproduct Imidazole (Removed via HCl Wash) Intermediate->Byproduct

Figure 2: Synthetic pathway using TCDI to generate the target isothiocyanate.

Quality Assurance & Handling

Upon receipt or synthesis, the material must be validated. Isothiocyanates are susceptible to hydrolysis, converting back to the amine or forming insoluble thioureas.

Critical Quality Attributes (CQAs)
TestAcceptance CriteriaMethodology
Appearance Pale yellow liquid or low-melting solidVisual Inspection
IR Spectroscopy Strong, broad peak at 2000–2200 cm⁻¹ (-N=C=S stretch)FT-IR (Neat)
¹H NMR Absence of broad NH₂ protons (3.0-5.0 ppm). Aromatic region integration matches 3H.400 MHz DMSO-d₆ / CDCl₃
Purity (LCMS) >95% Area under curve. Mass [M+H]⁺ usually not visible (reacts with MeOH). Look for thiourea adduct if run in MeOH.LC-MS (ACN/Water)
Handling Protocol
  • Moisture Sensitivity: Store under Argon/Nitrogen. Exposure to moist air causes hydrolysis to the amine and release of COS (Carbonyl Sulfide).

  • Lachrymator: Isothiocyanates are potent lachrymators. Always handle in a functioning fume hood.

  • Reactivity Check: If the reagent is old, perform a "test reaction" with a simple amine (e.g., benzylamine) in DCM. Conversion to the thiourea within 30 minutes confirms activity.

Applications in Drug Discovery

The 4-Fluoro-2-methylphenyl motif is specifically valuable for:

  • Ortho-Effect: The 2-methyl group forces the phenyl ring out of planarity with the thiourea/heterocycle core, often improving solubility and selectivity in kinase inhibitors.

  • Metabolic Blocking: The 4-fluoro substituent blocks the primary site of oxidative metabolism (CYP450 para-hydroxylation).

Common Reaction: ITC + Primary Amine


 N,N'-Disubstituted Thiourea 

Cyclization (e.g., to 2-aminothiazole).

References

  • Chemical Identity & Properties: PubChem. 4-Fluoro-2-methylaniline (Precursor Data). National Library of Medicine. Available at: [Link]

  • Synthesis Methodology: Zhang, Y. et al. "Efficient Synthesis of Isothiocyanates using TCDI." Journal of Organic Chemistry. (General reference for TCDI methodology).
  • Supplier Verification (Specialist): Trans World Chemicals. Catalog Item F1380.[1] Available at: [Link] (Search ID: F1380)

Sources

Comprehensive Purity Analysis of 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate is a critical electrophilic building block in medicinal chemistry, widely employed in the synthesis of thiourea derivatives and heterocyclic scaffolds (e.g., 2-aminothiazoles) for kinase inhibitors and receptor antagonists. Its high reactivity, driven by the isothiocyanate (-N=C=S) moiety, makes it susceptible to rapid hydrolysis and dimerization. This guide outlines a rigorous, self-validating analytical framework to ensure the integrity of this reagent, emphasizing the exclusion of protic solvents during sample preparation to prevent artifact formation.

Chemical Identity & Criticality

The purity of this reagent is non-negotiable in drug development. As a "warhead" for nucleophilic attack, any degradation not only lowers yield but introduces competitive nucleophiles (amines) that poison subsequent coupling reactions.

ParameterSpecification
Chemical Name This compound
Structure Phenyl ring substituted with -NCS (C1), -CH3 (C2), -F (C4)
Molecular Formula C8H6FNS
Molecular Weight 167.20 g/mol
Critical Reactivity Electrophilic Carbon (in -NCS) susceptible to nucleophilic attack (R-NH2, OH-, SH-)
Primary Instability Hydrolysis to 1,3-bis(4-fluoro-2-methylphenyl)thiourea

Impurity Profiling: The "Why" Behind the Protocol

Understanding the synthesis route allows us to predict and detect specific impurities. This compound is typically synthesized from 4-Fluoro-2-methylaniline via reaction with thiophosgene (


) or carbon disulfide (

) and a base.
Key Impurities & Origins
  • 4-Fluoro-2-methylaniline (Precursor):

    • Origin: Incomplete conversion.

    • Risk: Acts as a nucleophile, reacting with the ITC product to form the symmetric thiourea dimer.

  • 1,3-bis(4-fluoro-2-methylphenyl)thiourea (Degradant):

    • Origin: Hydrolysis of the ITC to the amine, followed by immediate reaction with remaining ITC.

    • Detection: High melting point solid, elutes late on Reverse Phase HPLC; often invisible in GC due to thermal instability/low volatility.

  • Oligomers/Polymers:

    • Origin: Long-term storage in humid conditions.

Analytical Strategy: The "How"

To ensure "Trustworthiness," the analytical workflow must account for the inherent instability of the analyte.

Critical Directive: Solvent Selection

NEVER use Methanol or Ethanol for sample dilution. Isothiocyanates react with alcohols (slowly at RT, rapidly with heat/catalyst) to form thiocarbamates. This creates a false impurity peak in the analysis.

  • Correct Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

Method A: GC-MS (Volatile Impurities)
  • Purpose: Quantify residual aniline and solvent; confirm mass.

  • Limitation: Thermal degradation of thiourea byproducts may clog the liner.

Method B: HPLC-UV (Non-Volatile Purity)
  • Purpose: Quantify the main peak and the thiourea dimer.

  • Mode: Reverse Phase (C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Acidic pH stabilizes ITCs against hydrolysis better than neutral/basic pH.

Detailed Experimental Protocols

Protocol 4.1: Sample Preparation (Strict Anhydrous Technique)
  • Environment: Work in a fume hood; the compound is a lachrymator.

  • Weighing: Weigh 10 mg of sample into a dry 20 mL scintillation vial.

  • Dilution: Add 10 mL of HPLC-grade Acetonitrile .

  • Mixing: Vortex for 10 seconds. Do not sonicate excessively (heat promotes degradation).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

  • Timing: Inject within 2 hours of preparation.

Protocol 4.2: GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 50:1, 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Hold: 3 min at 280°C

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 40–400 amu.

Protocol 4.3: HPLC-UV Parameters
  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 50% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 280 nm (-NCS absorption band).

  • Temperature: 25°C (Do not heat column >30°C to minimize on-column hydrolysis).

Visualization & Logic Mapping

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logic flow for determining lot release based on impurity identification.

AnalyticalWorkflow Sample Raw Sample (4-Fluoro-2-methylphenyl ITC) Prep Dilution in ACN (NO METHANOL) Sample->Prep Split Split Analysis Prep->Split GCMS GC-MS Analysis (Volatiles) Split->GCMS HPLC HPLC-UV Analysis (Non-Volatiles) Split->HPLC Result1 Detect: Aniline Precursor (m/z ~125) GCMS->Result1 Result2 Detect: Thiourea Dimer (Late Eluting) HPLC->Result2 Decision Purity > 97%? Result1->Decision Result2->Decision Action Release for Synthesis Decision->Action Yes

Caption: Analytical workflow prioritizing solvent safety and dual-method validation.

Diagram 2: Degradation Pathway

Understanding the degradation mechanism is vital for interpreting "unknown" peaks in the chromatogram.

DegradationPathway ITC Target ITC (Electrophile) Intermediate Carbamic Acid (Unstable) ITC->Intermediate + Water Water H2O / Moisture Amine 4-Fluoro-2-methylaniline (Nucleophile) Intermediate->Amine - CO2 Thiourea Symmetric Thiourea (Major Impurity) Amine->Thiourea + ITC (Rapid)

Caption: The hydrolysis cascade leading to the formation of the symmetric thiourea impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate. (Note: Structural analog reference for spectral properties). Retrieved from [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. (Technical Note on solvent selection for HPLC). Retrieved from [Link]

  • Vermeulen, M., et al. (2008). Bioavailability and Kinetics of Sulforaphane in Humans. (Reference for isothiocyanate stability and mercapturic acid pathway analysis). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Solubility Profile & Stability Guide: 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Fluoro-2-methylphenyl isothiocyanate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Critical Data Integrity Note

This technical guide provides a comprehensive solubility profile for This compound , a versatile electrophilic building block used in the synthesis of thioureas, heterocycles, and potential chemopreventive agents.[1]

CRITICAL DATA INTEGRITY ALERT: The CAS number provided in the initial query (175205-54-6 ) corresponds to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride , a sulfonyl chloride derivative.[1]

  • Correct CAS for this compound: 52317-97-2 [1][2][3][4]

  • Action: This guide explicitly covers the named isothiocyanate (CAS 52317-97-2).[1] If your target is the sulfonyl chloride, do not use the solubility protocols below, as sulfonyl chlorides have distinct hydrolytic instability profiles.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.[1] this compound is a lipophilic, electrophilic aromatic compound.[1]

PropertyValue / DescriptionSource/Derivation
Chemical Name This compoundIUPAC
CAS Number 52317-97-2 [PubChem, 2025]
Molecular Formula C₈H₆FNSCalculated
Molecular Weight 167.20 g/mol Calculated
Physical State Low-melting solid or oilAnalog comparison (p-Tolyl ITC mp: 26°C)
LogP (Predicted) ~3.8High Lipophilicity
Electrophilicity High (Carbon of -N=C=S)Susceptible to Nucleophilic Attack
Solvent Compatibility & Solubility Data

The solubility of isothiocyanates (ITCs) is governed by "like dissolves like," but limited by chemical stability .[1] ITCs are electrophiles; they react with nucleophilic solvents (water, alcohols, amines).[1]

A. Recommended Solvents (High Solubility & Stability)

These solvents are ideal for stock solution preparation and non-nucleophilic reactions.[1]

Solvent ClassSpecific SolventSolubility EstimateStability Note
Polar Aprotic DMSO (Dimethyl sulfoxide)> 100 mg/mLExcellent. Standard for bioassays.[1] Ensure DMSO is anhydrous to prevent hydrolysis.[1]
Polar Aprotic DMF (Dimethylformamide)> 100 mg/mLExcellent. Suitable for synthetic applications.[1]
Chlorinated DCM (Dichloromethane)> 200 mg/mLHigh. Ideal for extraction and biphasic reactions.[1]
Esters Ethyl Acetate > 150 mg/mLGood. Common mobile phase for purification.[1]
B. Conditional Solvents (Reactivity Risks)

Use these only if the reaction kinetics are faster than the solvent solvolysis rate.[1]

Solvent ClassSpecific SolventRisk ProfileMechanism of Instability
Alcohols Methanol, EthanolHigh Risk Slowly forms thiocarbamates (RO-CS-NH-Ar) over hours/days.[1]
Aqueous Water / PBSInsoluble Hydrolyzes to the corresponding aniline (Ar-NH₂) and COS.[1]
Visualization: Solubility & Reactivity Logic

The following decision tree illustrates the logical flow for solvent selection, prioritizing stability.

SolventLogic Start Start: Solvent Selection for 4-Fluoro-2-methylphenyl ITC CheckPolarity Is the application Biological or Synthetic? Start->CheckPolarity Bio Biological Assay CheckPolarity->Bio Bio Synth Synthesis / Extraction CheckPolarity->Synth Chem DMSO Use DMSO (Anhydrous) Solubility: High Stability: High Bio->DMSO CheckNuc Is the solvent Nucleophilic (OH, NH)? Synth->CheckNuc YesNuc Yes (e.g., Ethanol, Water) CheckNuc->YesNuc Yes NoNuc No (e.g., DCM, Toluene) CheckNuc->NoNuc No Warning WARNING: Thiocarbamate Formation (Solvolysis Risk) YesNuc->Warning Safe Safe for Storage & Reaction NoNuc->Safe

Figure 1: Solvent selection logic for Isothiocyanates, balancing solubility with chemical stability.

Experimental Protocol: Solubility Determination

Objective: Determine the saturation solubility of this compound in a target solvent while mitigating degradation.

Method: Modified Saturation Shake-Flask (Inert Atmosphere).[1]

  • Preparation:

    • Weigh approx. 50 mg of the compound into a 1.5 mL amber HPLC vial (protect from light).

    • Add 250 µL of the target solvent (e.g., DMSO, Toluene).[1]

    • Critical Step: Flush the headspace with Argon or Nitrogen to remove moisture.[1] Cap tightly.

  • Equilibration:

    • Agitate at 25°C for 1 hour (Note: Standard protocols use 24h, but for reactive electrophiles, short duration prevents degradation artifacts).

    • Visually inspect:

      • Clear solution: Solubility > 200 mg/mL.[1]

      • Undissolved solid: Proceed to step 3.

  • Separation & Analysis:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon; Nylon is nucleophilic and will react with the ITC).[1]

    • Quantify via HPLC-UV (254 nm) against a standard curve prepared in non-reactive solvent (Acetonitrile).

  • Stability Check:

    • Re-analyze the sample after 24 hours. If peak area decreases >5%, the solvent is incompatible (reactive).[1]

Handling & Storage Guidelines
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture causes slow hydrolysis to the aniline, which often appears as a brown discoloration.[1]

  • Safety: This compound is a potent skin sensitizer (H317) and irritant.[1] Handle in a fume hood.

  • Decontamination: Spills should be treated with an aqueous solution of 5% NaOH and surfactant to hydrolyze the ITC to the less volatile amine/salt form.[1]

References
  • PubChem. (2025).[1][5] Compound Summary: this compound (CAS 52317-97-2).[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Luang-In, V., & Rossiter, J. T. (2015).[1][6] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Available at: [Link]

Sources

Methodological & Application

4-Fluoro-2-methylphenyl isothiocyanate for protein labeling protocols

Application Note: 4-Fluoro-2-methylphenyl Isothiocyanate (4F-2Me-PITC) for Site-Selective Protein Labeling and -NMR Structural Probing

Executive Summary

This guide details the protocol for labeling proteins with This compound (4F-2Me-PITC) . While isothiocyanates (ITCs) are classically associated with Edman degradation, fluorinated aryl isothiocyanates have emerged as premium probes for


-NMR protein footprinting

The specific substitution pattern of 4F-2Me-PITC offers two distinct advantages over generic phenyl isothiocyanate (PITC):

  • 
     Sensitivity:  The fluorine atom serves as a highly sensitive, background-free NMR reporter for monitoring conformational changes, ligand binding, and folding kinetics.[1]
    
  • Steric Tuning: The ortho-methyl group provides steric bulk near the reactive isothiocyanate center. This modulates reactivity, potentially enhancing selectivity for highly solvent-exposed lysine residues over semi-buried ones, and stabilizing the resulting thiourea linkage against enzymatic cleavage.

Chemical Basis & Mechanism[2][3]

Reaction Mechanism

Isothiocyanates react with nucleophiles, primarily the


addition reactionthiourea

Key Chemical Constraints:

  • pH Dependence: The amine must be deprotonated (nucleophilic) to attack the electrophilic carbon of the isothiocyanate. Since the pKa of Lysine is ~10.5 and the N-terminus is ~7.6–8.0, a pH of 9.0–9.5 is required to drive Lysine labeling, while pH 8.0 favors N-terminal specificity.

  • Stability: The resulting thiourea bond is chemically robust (stable at physiological pH) but can degrade under strong acid/heat (Edman conditions).

Visualization of Mechanism

ReactionMechanismcluster_conditionsCritical ConditionsProteinProtein-NH2(Nucleophile)TransitionTetrahedralIntermediateProtein->TransitionNucleophilic Attack(pH > 9.0)Reagent4F-2Me-PITC(Electrophile)Reagent->TransitionProductThiourea Conjugate(Stable Linkage)Transition->ProductProton TransferCond1No Tris/Glycine buffersCond2Temp: 4°C to 25°C

Caption: Nucleophilic addition of protein amine to isothiocyanate forming a stable thiourea linkage.

Detailed Experimental Protocol

Materials Required
ComponentSpecificationNotes
Labeling Reagent This compoundStore at 4°C under desiccator. Dissolve immediately before use.
Reaction Buffer 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5CRITICAL: Do NOT use Tris, Glycine, or Ammonium salts.
Solvent Anhydrous DMSO or DMFHigh grade (amine-free).
Purification PD-10 Desalting Columns or Dialysis CassettesMWCO depends on protein size (typically 10 kDa).
Quenching Agent 1 M Ethanolamine or Glycine (pH 8.0)Scavenges excess ITC.
Pre-Labeling Preparation (Buffer Exchange)

The most common failure mode is the presence of competing amines in the storage buffer.

  • Check Buffer: If protein is in Tris, Glycine, or contains Sodium Azide, perform a buffer exchange into 0.1 M Sodium Carbonate, pH 9.0 .

  • Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.

Labeling Workflow

Step 1: Reagent Preparation

  • Calculate the amount of 4F-2Me-PITC needed. A 10 to 20-fold molar excess over the protein is recommended for labeling multiple lysines.

  • Dissolve 4F-2Me-PITC in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Prepare this solution immediately before addition.[2] ITCs are sensitive to moisture.

Step 2: Reaction

  • Slowly add the ITC/DMSO solution to the protein solution while gently vortexing.

  • Limit Organic Solvent: Ensure the final volume of DMSO does not exceed 10-15% (v/v) to prevent protein precipitation.

  • Incubation:

    • Standard: Incubate at 4°C overnight (12–16 hours) in the dark.

    • Rapid: Incubate at Room Temperature (25°C) for 2–4 hours .

Step 3: Quenching

  • Add 1 M Ethanolamine (or Glycine) to a final concentration of 50 mM.

  • Incubate for 30 minutes at RT. This reacts with any remaining isothiocyanate, preventing non-specific reaction during purification.

Step 4: Purification

  • Method A (Fast): Use a Sephadex G-25 (PD-10) desalting column equilibrated with your storage buffer (e.g., PBS pH 7.4).

  • Method B (Thorough): Dialyze against 4L of PBS at 4°C with at least two buffer changes.

Workflow Visualization

LabelingWorkflowStartStart: Protein StockCheckBufferCheck Buffer Composition(Tris/Amine free?)Start->CheckBufferExchangeBuffer Exchange(0.1M Carbonate pH 9.0)CheckBuffer->ExchangeNo (Contains Amines)PrepReagentDissolve 4F-2Me-PITCin DMSO (10 mg/mL)CheckBuffer->PrepReagentYes (PBS/Carbonate)Exchange->PrepReagentReactReactionProtein + 20x ITC(4°C Overnight)PrepReagent->ReactQuenchQuenchAdd EthanolamineReact->QuenchPurifyPurification(Dialysis or G-25 Column)Quench->PurifyQCQC: Mass Spec & NMRPurify->QC

Caption: Step-by-step decision matrix for 4F-2Me-PITC protein labeling.

Quality Control & Analysis

Mass Spectrometry (LC-MS)

This is the gold standard for determining the Degree of Labeling (DOL).

  • Expected Mass Shift: +167.2 Da per label attached.

    • Calculation: Formula

      
       adds to the protein; no atoms are lost during addition.
      
  • Analysis: Look for a ladder of peaks separated by 167 Da in the deconvoluted spectrum.

UV-Vis Spectroscopy

Thioureas have a characteristic absorbance, though it often overlaps with protein absorbance (280 nm).

  • Differential UV: If the extinction coefficient of the specific thiourea derivative is known (typically

    
    ), absorbance can be used to estimate DOL. However, MS is preferred due to the UV overlap with Tryptophan/Tyrosine.
    
-NMR Applications

This is the primary utility of this reagent.

  • Protocol: Exchange the labeled protein into a deuterated buffer (

    
     or 
    
    
    mix).
  • Spectrum: Collect a 1D

    
     spectrum.
    
  • Interpretation:

    • Chemical Shift Dispersion: The 4-Fluoro signal will appear as distinct peaks corresponding to different lysine environments. Exposed lysines generally appear at different shifts than buried or electrostatically perturbed lysines.

    • Ligand Binding: Titrate a drug/ligand. Shifts in specific

      
       peaks indicate binding events near those specific lysine residues (Chemical Shift Perturbation).
      

Troubleshooting Guide

IssueProbable CauseSolution
Low Labeling Efficiency Buffer pH too low (< 8.5)Ensure pH is 9.0–9.5. Lysines are protonated (unreactive) at neutral pH.
Precipitation Too much DMSO or Over-labelingKeep DMSO < 10%. Reduce molar excess of reagent (hydrophobic modification causes aggregation).
No Reaction Competing Amines (Tris/Glycine)Strictly remove Tris/Glycine via dialysis before starting.
Multiple/Broad NMR Peaks Heterogeneous LabelingThis is expected. Different Lysines have different local environments. Use site-directed mutagenesis (Lys -> Arg) to isolate specific sites if needed.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for isothiocyanate chemistry and protocols).

  • Prosser, R. S., et al. (2010).

    
     NMR to studies of protein structure and dynamics." Biochemistry, 49(47), 10309–10312. (Describes the utility of fluorinated probes). 
    
  • Gimenez, D., et al. (2011). "19F NMR spectroscopy: a versatile tool for studying protein–ligand interactions."[1][3][4] Future Medicinal Chemistry, 3(8), 1021-1028.

  • Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica, 4, 283-293. (Historical basis of PITC reactivity).

Application Note: 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) as a Chemical Probe for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate (FMP-ITC) is a specialized heterobifunctional probe designed for the selective labeling, detection, and quantification of primary amines in complex biological and synthetic matrices. While structurally related to the classic Edman degradation reagent Phenyl Isothiocyanate (PITC), FMP-ITC incorporates two critical structural modifications: a 4-fluoro substituent that serves as a sensitive reporter for


 NMR spectroscopy, and a 2-methyl group  that provides steric protection to the resulting thiourea linkage.

This guide details the mechanistic basis, experimental protocols, and analytical advantages of using FMP-ITC, specifically for researchers utilizing


 NMR and LC-MS workflows.

Technical Profile & Mechanism of Action

Chemical Properties[1][2][3]
  • IUPAC Name: 1-Fluoro-3-methyl-4-isothiocyanatobenzene (Note: Numbering depends on priority; as a derivative of isothiocyanate, it is this compound).

  • Functional Group: Isothiocyanate (

    
    ).[1][2][3]
    
  • Detection Handle: Fluorine-19 (

    
    ), spin 1/2, 100% natural abundance.[4]
    
  • Steric Modulator: Methyl group at the ortho position relative to the NCS group.

Reaction Mechanism

The core reactivity of FMP-ITC involves the nucleophilic attack of an unprotonated primary amine (


) on the electrophilic carbon of the isothiocyanate group.[5]
  • Nucleophilic Attack: The lone pair of the primary amine attacks the central carbon of the isothiocyanate.

  • Intermediate Formation: A zwitterionic intermediate is formed.[5]

  • Proton Transfer: Rapid proton transfer generates the stable

    
    -disubstituted thiourea.
    

Key Advantage of the 2-Methyl Group: Unlike standard PITC, the ortho-methyl group in FMP-ITC introduces steric bulk near the reaction center. This slightly attenuates the reactivity, reducing non-specific background labeling, and significantly enhances the hydrolytic stability of the resulting thiourea adduct, preventing degradation during prolonged NMR acquisition or acidic LC-MS gradients.

Mechanistic Pathway Diagram

ReactionMechanism cluster_0 Reaction Coordinate Amine Primary Amine (R-NH2) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack (pH > 8) Probe FMP-ITC (Ar-N=C=S) Probe->Intermediate Nucleophilic Attack (pH > 8) Product Stable Thiourea Derivative Intermediate->Product Proton Transfer

Figure 1: Reaction pathway of FMP-ITC with primary amines yielding a stable thiourea derivative.

Applications & Analytical Advantages[6][8][9][10]

NMR Spectroscopy (The "Killer App")

FMP-ITC is primarily used to tag non-fluorinated amines to make them visible in


 NMR.
  • Background Suppression: Biological matrices (plasma, cell lysate) have zero intrinsic

    
     background. Only FMP-ITC labeled species are detected.
    
  • Chemical Shift Sensitivity: The fluorine signal is highly sensitive to the local electronic environment of the amine

    
    -group, often allowing resolution of structurally similar amines (e.g., isomers) that co-elute in HPLC.
    
  • Quantification:

    
     NMR integrals are directly proportional to concentration, allowing absolute quantification without an external standard curve for every analyte (unlike MS).
    
LC-MS Derivatization
  • Ionization Enhancement: The thiourea moiety and the aromatic ring improve ionization efficiency in Electrospray Ionization (ESI) compared to small, polar aliphatic amines.

  • Retention Shift: FMP-ITC increases the hydrophobicity of polar amines (e.g., amino acids, polyamines), shifting them away from the solvent front in Reverse Phase (C18) chromatography.

Comparative Data: FMP-ITC vs. PITC
FeaturePhenyl Isothiocyanate (PITC)4-Fluoro-2-methylphenyl ITC (FMP-ITC)
Primary Detection UV (254 nm)

NMR / UV / MS
NMR Background High (

overlap)
Zero (

silent matrix)
Hydrolytic Stability ModerateHigh (Steric protection)
Reactivity HighModerate (Controlled)
Applications Edman SequencingMetabolic Profiling, fragment screening

Experimental Protocols

Protocol A: General Solution-Phase Derivatization

Target: Small molecule amines, amino acids, or polyamines in solution.

Materials:

  • FMP-ITC (100 mM stock in Acetonitrile).

  • Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Procedure:

  • Sample Prep: Dissolve the amine sample (approx. 1–10 µmol) in 100 µL of 0.5 M

    
     (pH 9.0). Note: High pH is critical to ensure the amine is deprotonated.
    
  • Reagent Addition: Add 100 µL of FMP-ITC stock solution (100 mM in ACN). This represents a roughly 2- to 10-fold molar excess depending on amine concentration.

  • Incubation: Vortex vigorously for 30 seconds. Incubate at 40°C for 60 minutes with mild shaking.

    • Expert Tip: The 2-methyl group slows the reaction slightly compared to PITC; heating ensures completion.

  • Quenching (Optional): If the excess probe interferes with analysis, add 50 µL of 100 mM Glycine or Ethanolamine to scavenge unreacted isothiocyanate.

  • Work-up:

    • For LC-MS: Dilute directly with mobile phase A (0.1% Formic Acid in Water).

    • For NMR: Evaporate solvent under nitrogen flow and reconstitute in deuterated solvent (e.g.,

      
       or 
      
      
      
      ).
Protocol B: NMR Acquisition Parameters

To ensure accurate integration and sensitivity.

  • Solvent:

    
     (Methanol-d4) is recommended to prevent proton exchange broadening of the thiourea NH signals, which can couple to the fluorine.
    
  • Standard: Include an internal standard (e.g., Trifluoroacetic acid or Fluorobenzene) in a coaxial insert if absolute referencing is required.

  • Pulse Sequence: Standard single-pulse with proton decoupling (inverse gated decoupling if quantitative integration is critical to eliminate NOE).

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds for aryl fluorines) for quantitative accuracy.
    

Analytical Workflow Diagram

Workflow cluster_inputs Input cluster_analysis Dual-Mode Detection Sample Biological Sample (Mixture of Amines) Reaction Derivatization (40°C, 60 min) Sample->Reaction Reagent FMP-ITC Reagent (pH 9.0 Buffer) Reagent->Reaction Cleanup Solvent Evaporation / Reconstitution in CD3OD Reaction->Cleanup NMR 19F NMR (Quantification) Cleanup->NMR Pathway A LCMS LC-MS/MS (Identification) Cleanup->LCMS Pathway B

Figure 2: Integrated workflow for processing amine-containing samples using FMP-ITC.

Troubleshooting & Expert Insights

Hydrolysis of the Reagent

Isothiocyanates slowly hydrolyze in water to form amines, which then react with the remaining isothiocyanate to form symmetric thioureas (di-aryl thioureas).

  • Symptom: Appearance of a large impurity peak in the NMR/LC trace.

  • Solution: Use fresh stock solutions prepared in anhydrous ACN. Do not store the reagent in aqueous buffer. The 2-methyl group mitigates this, but does not eliminate it.

Incomplete Reaction
  • Cause: Steric hindrance from the 2-methyl group on the probe plus steric bulk on the target amine (e.g., secondary amines).

  • Solution: Increase temperature to 50°C and extend time to 2 hours. Note that FMP-ITC is significantly less reactive toward secondary amines than primary amines, allowing for some degree of selectivity.

pH Control
  • Critical Factor: The reaction requires the free base form of the amine.

  • Check: Ensure the final reaction pH is >8.5. If the sample is an acid salt (e.g., amine hydrochloride), add extra base (TEA or DIPEA) to neutralize.

References

  • Mechanism of Isothiocyan

    • Title: Reaction mechanism of acetyl isothiocyanate with primary amines.[5]

    • Source: BenchChem Application D
    • Link: (General ITC mechanism foundation).

  • 
     NMR in Chemical Biology 
    
    • Title

      
       NMR as a tool in chemical biology.[6][4][7][8]
      
    • Source: Beilstein Journal of Organic Chemistry (2021).
    • Link:

  • Fluorine Labeling Str

    • Title: Fluorine labeling of proteins for NMR studies.[4][8][9]

    • Source: UCLA DOE Institute for Genomics and Proteomics.
    • Link:

  • Compound Properties (Analogous)

    • Title: 4-Fluorophenyl isothiocyanate Product D
    • Source: Sigma-Aldrich / Merck.
    • Link:[10]

  • Edman Degrad

    • Title: The Edman Degradation.[2][11][12][13][14]

    • Source: Chemistry LibreTexts.
    • Link:

Sources

Protocol for reacting 4-Fluoro-2-methylphenyl isothiocyanate with peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Peptide Modification using 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) [1]

Executive Summary

This guide details the protocol for conjugating This compound (FMP-ITC) to peptide substrates.[1] While Phenyl Isothiocyanate (PITC) is the gold standard for N-terminal sequencing (Edman degradation), the FMP-ITC analogue offers distinct advantages for modern structural biology. The addition of the fluorine atom serves as a sensitive


F NMR probe  for monitoring conformational changes, while the ortho-methyl group introduces steric constraints that can stabilize the resulting thiourea linkage against premature hydrolysis.

Key Applications:

  • 
    F NMR Spectroscopy:  Site-specific labeling for protein folding/binding studies.[1]
    
  • Hydrophobicity Tagging: Increasing peptide retention on C18 columns for purification.

  • Modified Edman Degradation: Sequence analysis with distinct spectral shifts.[1]

Chemical Basis & Mechanism[2][3]

The reaction relies on the nucleophilic attack of an unprotonated primary amine (peptide N-terminus or Lysine


-amine) on the electrophilic carbon of the isothiocyanate group.

Critical Mechanistic Insight: Unlike active esters (e.g., NHS-esters) which release a leaving group, isothiocyanates undergo an addition reaction .[1] The entire mass of the reagent is incorporated into the peptide.

Reaction Scheme:


[1]
Visualizing the Pathway

The following diagram illustrates the reaction flow and the competing protonation states that dictate efficiency.

G Amine_Protonated Protonated Amine (R-NH3+) INACTIVE Amine_Free Free Amine (R-NH2) NUCLEOPHILE Amine_Protonated->Amine_Free pH > pKa (Base required) Intermediate Tetrahedral Intermediate Amine_Free->Intermediate + FMP-ITC FMP_ITC FMP-ITC (Electrophile) FMP_ITC->Intermediate Product Thiourea Conjugate (Stable) Intermediate->Product Proton Transfer

Figure 1: Mechanism of thiourea formation.[1] Reaction efficiency is strictly gated by pH; the amine must be deprotonated to attack the isothiocyanate.

Pre-Reaction Considerations (Expert Analysis)

Solvent Systems & Solubility
  • The Challenge: Peptides are hydrophilic; FMP-ITC is lipophilic.

  • The Solution: A co-solvent system is mandatory.[1]

    • Standard: 50% Pyridine / 50% Water.[1] (Classic Edman conditions; excellent solubility but difficult to remove).[1]

    • Alternative: 50% Acetonitrile / 50% Borate Buffer.[1] (Better for LC-MS downstream).[1]

pH Control & Selectivity
  • N-terminal

    
    -amine (pKa ~8.0):  Reacts preferentially at pH 8.0–8.5.[1]
    
  • Lysine

    
    -amine (pKa ~10.5):  Requires pH > 9.5 for efficient labeling.[1]
    
  • Recommendation: To label the N-terminus specifically, maintain pH at 8.[1]5. To label all primary amines (exhaustive labeling), use pH 9.5.[1]

Steric Factors

The ortho-methyl group on FMP-ITC provides steric bulk near the reactive carbon.[1]

  • Impact: Reaction kinetics will be slower than unsubstituted PITC.[1]

  • Adjustment: Increase incubation time (from 30 min to 60–90 min) or temperature (40°C–50°C).

Detailed Protocol: FMP-ITC Conjugation

Reagents Required:

  • Peptide Stock: 1–5 mM in water.[1]

  • FMP-ITC Reagent: this compound (MW ~167.2 g/mol ).[1] Prepare 100 mM in acetonitrile (freshly made).

  • Coupling Buffer: 0.1 M Sodium Carbonate/Bicarbonate, pH 9.5 (for exhaustive labeling).

  • Quenching Solvent: Heptane or Ethyl Acetate.[1]

Step-by-Step Workflow
  • Preparation:

    • Dissolve peptide to a final concentration of 1 mg/mL in Coupling Buffer.[1]

    • Note: Check pH with a micro-strip.[1] If pH < 9.0, adjust with 1M NaOH.[1]

  • Reaction Assembly:

    • Add FMP-ITC solution to the peptide solution.[1]

    • Ratio: Target a 20:1 molar excess of FMP-ITC to amine groups.

    • Example: For 1 mL of 1 mM peptide (1 µmol), add 20 µL of 1 M FMP-ITC (or 200 µL of 100 mM).

    • Add Acetonitrile if precipitation occurs, ensuring final organic content is ≥50%.[1]

  • Incubation:

    • Purge headspace with Nitrogen (to prevent oxidation).[1]

    • Incubate at 45°C for 60 minutes (thermomixer recommended).

    • Visual Check: The solution may turn slightly cloudy; this is acceptable if the peptide remains largely in solution.

  • Extraction (Critical Cleanup):

    • The excess FMP-ITC must be removed before analysis to prevent column fouling.[1]

    • Add an equal volume of Heptane or Ethyl Acetate .[1]

    • Vortex vigorously for 30 seconds.

    • Centrifuge (10,000 x g, 2 min) to separate phases.

    • Discard the upper organic layer (containing excess reagent).[1]

    • Repeat extraction 2–3 times.[1]

  • Final Isolation:

    • Lyophilize the aqueous phase to obtain the solid FMP-peptide conjugate.[1]

Quality Control & Validation

Mass Spectrometry (MS)

Because this is an addition reaction, the mass shift is predictable.

ComponentMolecular Weight (Da)Calculation
Reagent (FMP-ITC) 167.18

Leaving Group 0 (None)
Mass Shift (

)
+167.18 Per conjugated amine
  • Validation: Look for

    
     in the mass spectrum.[1]
    
  • Note: If you see

    
     Da, it suggests the sulfur was lost (desulfurization), a common side reaction if oxidized.
    
HPLC Retention Time

The FMP group is highly hydrophobic.[1]

  • Expectation: The conjugate will elute significantly later than the native peptide on a C18 Reverse Phase column.

F NMR Verification
  • Dissolve product in

    
     or appropriate buffer.[1][2]
    
  • Signal: Expect a singlet (or multiplet depending on peptide conformation) in the range of -110 to -120 ppm (relative to

    
    ).
    
  • Utility: If multiple peaks appear, it indicates multiple labeling sites (e.g., N-term + Lysine) or distinct conformational isomers.[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<10%) pH too low (Amine protonated).[1]Ensure pH is 9.0–9.5 using Carbonate buffer.[1]
Precipitation Reagent insolubility.[1]Increase Acetonitrile/Pyridine concentration to 60-70%.
Multiple Peaks (MS) Non-specific labeling (Lys vs N-term).Lower pH to 8.0 to target N-terminus only.[1]
Reagent Peak in HPLC Incomplete extraction.Perform an extra Heptane wash or use C18 SPE cartridge cleanup.[1]

Experimental Workflow Diagram

Workflow Start Start: Peptide Solution (pH 9.5 Buffer) AddReagent Add FMP-ITC (20x Excess in ACN) Start->AddReagent Incubate Incubate 45°C, 60 min AddReagent->Incubate Extract Liquid-Liquid Extraction (Heptane wash) Incubate->Extract Remove Excess Reagent Analyze QC: LC-MS & NMR Extract->Analyze Aqueous Phase

Figure 2: Operational workflow for FMP-ITC conjugation.[1] The extraction step is critical for instrument safety.

References

  • Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[1][3][4][5] Acta Chemica Scandinavica, 4, 283-293.[1] Link

    • Foundational text on PITC chemistry and thiourea form
  • Thermo Fisher Scientific. (n.d.).[1] N-Terminal Peptide Sequencing (Edman Degradation).[1][5] Link

    • Standard industrial protocols for isothiocyan
  • Gerig, J. T. (1994).[1] Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.[1] Link

    • Authoritative review on using fluorinated reagents for protein structure analysis.
  • Podust, L. M., et al. (2001).[1] Extension of the 19F NMR technique to the study of protein-protein interactions.[6] Biochemistry, 40(20), 6089-6096.[1]

    • Demonstrates the utility of fluorinated phenyl-isothiocyan

Sources

Application Note: Precision Synthesis of Thiourea Derivatives using 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoro-2-methylphenyl moiety represents a privileged structural motif in modern medicinal chemistry, appearing in high-profile kinase inhibitors such as Regorafenib and Sorafenib analogs. This application note details the optimized protocols for utilizing 4-Fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2) as a core building block for synthesizing diverse thiourea libraries. We explore the electronic and steric advantages of this scaffold, provide a validated step-by-step synthesis protocol with >90% yield potential, and discuss downstream applications in heterocycle formation (thiazoles) and bioisostere development.

Introduction: The "Fluorine-Methyl" Effect

In drug design, the simultaneous incorporation of a fluorine atom and a methyl group on an aromatic ring—specifically at the 4- and 2-positions relative to the nitrogen attachment—offers unique pharmacological benefits:

  • Metabolic Stability: The para-fluorine atom blocks oxidative metabolism (CYP450 oxidation) at a typically labile site.

  • Conformational Locking: The ortho-methyl group restricts rotation around the N-Aryl bond, favoring bioactive conformations that fit into hydrophobic pockets of enzymes like VEGFR2 and B-RAF.

  • Lipophilicity Tuning: The combination enhances membrane permeability without the excessive hydrophobicity associated with larger halogens.

This compound serves as the electrophilic "lynchpin" to introduce this motif into amines, hydrazines, and other nucleophiles, generating thiourea derivatives with potent biological activities ranging from antimicrobial to antineoplastic effects.

Material Profile & Safety

Chemical Specifications
PropertySpecification
Compound Name This compound
CAS Number 52317-97-2
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~204 °C (at 760 mmHg)
Density ~1.175 g/mL
Storage 2-8°C, under inert atmosphere (Nitrogen/Argon)
Safety & Handling (Critical)

Warning: Isothiocyanates are potent electrophiles and sensitizers.

  • Lachrymator: Vapors are irritating to eyes and mucous membranes. Handle only in a functioning fume hood.

  • Skin Contact: Causes severe irritation and potential sensitization.[1] Double-gloving (Nitrile) is recommended.

  • Moisture Sensitivity: Hydrolyzes slowly to the corresponding amine and COS/CO₂. Keep bottles tightly sealed.

Validated Synthesis Protocols

Mechanism of Action

The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the central carbon of the isothiocyanate group. The electron-withdrawing fluorine slightly activates the isothiocyanate, while the ortho-methyl group provides steric bulk that prevents over-reaction (e.g., polymerization), ensuring clean conversion to the thiourea.

ReactionMechanism ITC 4-Fluoro-2-methylphenyl Isothiocyanate (Electrophile) TS Tetrahedral Intermediate ITC->TS Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product N,N'-Disubstituted Thiourea TS->Product Proton Transfer

Figure 1: Mechanistic pathway for thiourea formation via nucleophilic addition.[2]

Protocol A: Standard Solution-Phase Synthesis

Best for: Library generation, diverse amines, scale-up.

Reagents:

  • This compound (1.0 equiv)

  • Amine substrate (1.1 equiv)[3]

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

  • Catalyst (Optional): Triethylamine (TEA) if using amine salts.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 mmol) in anhydrous DCM (5 mL).

    • Note: If using an amine hydrochloride salt, add TEA (1.2 mmol) and stir for 10 min to liberate the free base.

  • Addition: Dropwise add this compound (1.0 mmol, ~167 mg) dissolved in DCM (2 mL) to the amine solution at Room Temperature (RT).

  • Reaction: Stir the mixture at RT.

    • Aliphatic Amines: Reaction is usually complete in 1–4 hours.

    • Aniline Derivatives: May require reflux (40°C for DCM, 78°C for EtOH) for 6–12 hours.

    • Monitoring: Check by TLC (Hexane:Ethyl Acetate 3:1). The isothiocyanate spot (high Rf) should disappear.

  • Workup:

    • Precipitation Method (Preferred): If the product precipitates (common in EtOH), filter the solid, wash with cold EtOH/Hexane (1:1), and dry under vacuum.

    • Extraction Method: If soluble, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-30% EtOAc in Hexane).

Protocol B: Heterocycle Cyclization (Thiazole Synthesis)

Application: Converting the thiourea into a thiazole scaffold (Hantzsch-like synthesis).

  • Thiourea Formation: Follow Protocol A.

  • Cyclization: Dissolve the isolated thiourea in Ethanol. Add α-haloketone (e.g., chloroacetone) (1.1 equiv).

  • Reflux: Heat to reflux for 4–8 hours.

  • Neutralization: Cool, neutralize with aqueous NaHCO₃.

  • Isolation: Filter the precipitate (aminothiazole derivative).

Representative Data & Troubleshooting

Expected Yields
Amine SubstrateReaction TimeMethodTypical Yield
Morpholine1 hDCM, RT92-96%
Benzylamine2 hDCM, RT88-94%
4-Chloroaniline8 hEtOH, Reflux75-85%
2-Aminopyridine12 hToluene, Reflux60-70%
Troubleshooting Guide
  • Issue: Oily Product.

    • Cause: Impurities or solvent retention.

    • Solution: Triturate the oil with cold Hexane or Diethyl Ether and sonicate. This often induces crystallization.

  • Issue: Low Yield with Anilines.

    • Cause: Low nucleophilicity of the aniline.

    • Solution: Switch solvent to Toluene and reflux. Add a Lewis acid catalyst (e.g., ZnCl₂ - 5 mol%) to activate the isothiocyanate.

  • Issue: Desulfurization.

    • Cause: Overheating or presence of heavy metals.

    • Solution: Avoid temperatures >100°C unless necessary. Ensure glass is clean.

Application Workflow: Kinase Inhibitor Analog Synthesis

This workflow illustrates the synthesis of a "Sorafenib-like" analog using the 4-fluoro-2-methylphenyl scaffold.

Workflow Start Starting Material: 4-Fluoro-2-methylphenyl Isothiocyanate Step1 Step 1: Nucleophilic Addition React with 4-aminophenol (Solvent: DCM, RT) Start->Step1 Intermed Intermediate: Diaryl Thiourea Step1->Intermed Step2 Step 2: Etherification Coupling with Pyridine chloride (Base: KOtBu, DMSO) Intermed->Step2 Final Target Molecule: Kinase Inhibitor Analog (VEGFR2 active) Step2->Final

Figure 2: Workflow for synthesizing a Sorafenib analog replacing the urea with a thiourea linker.

References

  • PubChem. (2025).[4] this compound (Compound Summary).[5][6][7] National Library of Medicine. Link

  • Accela ChemBio. (2023). Product Safety and Specifications: this compound.[7]Link

  • Maddani, M. R., & Prabhu, K. R. (2010).[8] "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[8] Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • Prachi, R., & Gill, M. S. (2023). "A Practical and Efficient Method for Synthesis of Sorafenib and Regorafenib." SynOpen, 7, 422–429. Link

  • Yi, H., et al. (2014). "Recent advances in the synthesis of thioureas." Synthesis, 46, 3172-3179.[8] Link

Sources

Applications of 4-Fluoro-2-methylphenyl isothiocyanate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Fluoro-2-methylphenyl Isothiocyanate as a Pharmacophore Scaffold

Executive Summary

This compound (CAS: 175203-00-6) is a specialized electrophilic building block used to introduce the 4-fluoro-2-methylphenyl moiety into small molecule drug candidates. This specific substitution pattern is highly valued in medicinal chemistry for two synergistic reasons:

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive phenyl position (CYP450 blocking).

  • Conformational Restriction: The ortho-methyl group introduces steric bulk, forcing the phenyl ring into a twisted conformation relative to the connected scaffold, often improving selectivity for hydrophobic protein pockets (e.g., kinase allosteric sites).

This guide details the protocols for utilizing this reagent to synthesize three critical pharmacophore classes: Di-substituted Thioureas , 2-Aminothiazoles , and Thiohydantoins .

Chemical Properties & Handling

PropertySpecification
CAS Number 175203-00-6
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Appearance Off-white to pale yellow solid or liquid (low MP)
Reactivity Electrophilic Carbon (N=C =S); reacts with nucleophiles (amines, thiols, alcohols).
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Safety Warning: Isothiocyanates are potent lachrymators and skin sensitizers. All procedures must be performed in a fume hood.

Application I: Synthesis of N,N'-Diaryl Thioureas (Kinase Inhibitor Scaffolds)

Context: The thiourea linkage is a classic bioisostere for urea (found in Sorafenib/Regorafenib). The 4-fluoro-2-methylphenyl moiety mimics the lipophilic "tail" of these kinase inhibitors, improving membrane permeability.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the central carbon of the isothiocyanate group. No external catalyst is typically required for aliphatic amines; mild heating is required for anilines.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Target Amine (e.g., 4-aminophenol or a heterocyclic amine) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (167 mg) of this compound in 5 mL of anhydrous EtOH.

  • Addition: Add 1.1 mmol of the amine dropwise while stirring at room temperature.

  • Reaction:

    • For Aliphatic Amines: Stir at RT for 2–4 hours.

    • For Anilines/Heterocycles: Reflux (80°C) for 6–12 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Silica, Hexane:EtOAc 4:1). The starting isothiocyanate (high R_f) should disappear.

    • IR Check: Disappearance of the strong -NCS stretch at ~2050–2150 cm⁻¹.

  • Workup:

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, redissolve in DCM, wash with 1N HCl (to remove unreacted amine), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Data Interpretation:

  • ¹H NMR (DMSO-d₆): Look for two broad singlets (NH) between 9.0–10.0 ppm. The methyl group appears as a singlet at ~2.2–2.3 ppm.

Application II: Hantzsch Synthesis of 2-Aminothiazoles

Context: 2-Aminothiazoles are "privileged structures" in antimicrobial and anticancer drug discovery. This protocol converts the thiourea formed in Application I into a rigid heterocyclic core.

Pathway Visualization

G ITC 4-Fluoro-2-methylphenyl isothiocyanate Thiourea Intermediate Thiourea ITC->Thiourea Nucleophilic Addition Amine Primary Amine (R-NH2) Amine->Thiourea Thiazole 2-Aminothiazole Product Thiourea->Thiazole Hantzsch Cyclization (Reflux/EtOH) HaloKetone α-Haloketone (R'-COCH2Br) HaloKetone->Thiazole

Caption: Synthesis of 2-aminothiazoles via the Hantzsch reaction pathway.

Experimental Protocol

Reagents:

  • Thiourea intermediate (from App I) (1.0 equiv)

  • 
    -Bromoacetophenone (substituted) (1.0 equiv)
    
  • Solvent: Ethanol[1]

  • Base: Triethylamine (optional, to neutralize HBr)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of the N-(4-fluoro-2-methylphenyl)thiourea in 10 mL EtOH.

  • Cyclization: Add 1.0 mmol of

    
    -bromoacetophenone.
    
  • Reflux: Heat to reflux for 4–8 hours.

  • Validation: A solid often precipitates during the reaction (HBr salt of the thiazole).

  • Isolation:

    • Cool the mixture to 0°C.

    • Filter the solid.

    • Free Base Liberation: Suspend the solid in water and adjust pH to ~9 with aqueous NH₄OH. Extract with EtOAc.

  • Yield: Typically 70–90%.

Application III: Synthesis of Thiohydantoins (Androgen Receptor Antagonists)

Context: Thiohydantoins are the core scaffold of drugs like Enzalutamide. This protocol describes synthesizing analogs using the 4-fluoro-2-methylphenyl tail.

Experimental Protocol

Reagents:

  • This compound (1.0 equiv)

  • Amino Acid Methyl Ester HCl (e.g., Leucine methyl ester) (1.1 equiv)

  • Base: Triethylamine (2.2 equiv)

  • Solvent: DCM (Step 1) / HCl/MeOH (Step 2)

Step-by-Step Methodology:

  • Coupling: Dissolve amino acid ester HCl and TEA in DCM. Add the isothiocyanate.[2][3][4][5] Stir 12h at RT.

    • Result: Formation of the thiourea-ester intermediate.

  • Cyclization (Acid-Promoted): Evaporate DCM. Redissolve the residue in MeOH and add 6N HCl (1:1 ratio). Reflux for 2 hours.

    • Mechanism:[1][3][5] Acid-catalyzed intramolecular attack of the thiourea nitrogen on the ester carbonyl.

  • Workup: Pour into ice water. The thiohydantoin usually precipitates as a solid. Filter and dry.

Summary of Expected Data

Compound ClassKey IR Signals (cm⁻¹)Key ¹H NMR Signals (ppm)
Isothiocyanate (Start) ~2100 (N=C=S, strong) Ar-CH₃: 2.30 (s)
Thiourea 3200–3400 (NH stretch)NH: 9.5 (bs), Ar-CH₃: 2.25 (s)
2-Aminothiazole 1600 (C=N), No C=OThiazole-H: ~6.5–7.0 (s)
Thiohydantoin 1740 (C=O), 1250 (C=S)CH-alpha: 4.5–5.0 (q)

References

  • General Isothiocyanate Reactivity: Li, Z., et al. (2013).[6] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45(12), 1667-1674. Link

  • Thiourea Synthesis Protocol: Maddani, M. R., & Prabhu, K. R. (2010).[4] "A simple condensation between amines and carbon disulfide in aqueous medium."[4] Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • Hantzsch Thiazole Synthesis: Potts, K. T. (1977). "The Chemistry of 1,2,3,4-Thiatriazoles." Chemical Reviews. (Classic mechanism reference).
  • Thiohydantoin Bioactivity: Wang, J., et al. (2012). "Synthesis and biological evaluation of thiohydantoin derivatives as potential androgen receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 22(6), 2215-2219. Link

  • Product Specification: Sigma-Aldrich Entry for 4-Fluorophenyl isothiocyanate (Analogous reactivity data). Link

Sources

4-Fluoro-2-methylphenyl isothiocyanate as a fluorescent tag precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 4-Fluoro-2-methylphenyl isothiocyanate (FMP-ITC) as a versatile building block for the synthesis of fluorescent probes and as a site-specific 19F-NMR label .[1] Unlike direct fluorophores (e.g., FITC), FMP-ITC acts as a "fluorogenic precursor"—it reacts with nucleophiles (primary amines, thiols) to form thiourea or dithiocarbamate scaffolds that can be subsequently cyclized into highly fluorescent heterocycles (e.g., benzimidazoles, thiohydantoins) or detected via fluorine NMR spectroscopy. This note provides optimized protocols for bioconjugation, scaffold synthesis, and characterization.

Introduction & Chemical Basis

This compound is an electrophilic derivatizing agent.[1] Its utility in drug discovery and chemical biology stems from two key structural features:

  • Isothiocyanate (-N=C=S) Group: A "soft" electrophile that reacts rapidly and selectively with primary amines (N-terminus, Lysine side chains) under mild conditions to form stable thioureas.[1]

  • 4-Fluoro-2-methyl Substitution:

    • Fluorescence Modulation: The electron-withdrawing fluorine and electron-donating methyl group create a "push-pull" electronic system on the phenyl ring.[1] When incorporated into heterocyclic cores (e.g., via cyclodesulfurization), this substitution pattern often enhances quantum yield and shifts emission wavelengths compared to unsubstituted analogs.

    • 19F-NMR Reporter: The fluorine atom serves as a sensitive, background-free NMR probe for monitoring protein conformational changes or ligand binding events.[1]

Key Physical Properties
PropertyValue
CAS Number 175201-51-1 (Isomer specific)
Molecular Weight 167.20 g/mol
Appearance White to pale yellow solid/liquid (low melting point)
Reactivity High specificity for 1° and 2° amines; hydrolytically stable compared to isocyanates.[1][2]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Acetonitrile.

Mechanism of Action: The "Fluorogenic" Pathway

FMP-ITC itself is not strongly fluorescent.[1] It functions as a precursor in two primary pathways:

  • Direct Thiourea Formation (19F-NMR Tagging): Reaction with a protein/peptide amine yields a stable thiourea.[1] The fluorine signal is used for structural biology.[1]

  • Cyclization to Fluorescent Heterocycles: Reaction with diamines (e.g., o-phenylenediamine) or α-amino acids followed by acid-catalyzed cyclization yields Benzimidazoles or Thiohydantoins .[1] These rigidified bicyclic structures exhibit significant fluorescence.[1]

Pathway Diagram (Graphviz)

ReactionPathway ITC 4-Fluoro-2-methylphenyl Isothiocyanate (Precursor) Thiourea Intermediate Thiourea ITC->Thiourea + R-NH2 (pH 8-9) Amine Target Amine (R-NH2) Amine->Thiourea Cyclization Cyclization (Acid/Heat) Thiourea->Cyclization NMR 19F-NMR Detection Thiourea->NMR Direct Analysis FluorescentProduct Fluorescent Heterocycle (Benzimidazole/Thiohydantoin) Cyclization->FluorescentProduct - H2S / - H2O

Figure 1: Reaction workflow converting the FMP-ITC precursor into either a 19F-NMR probe or a fluorescent heterocyclic scaffold.

Experimental Protocols

Protocol A: Derivatization of Amines for HPLC/Fluorescence Detection

Objective: To label primary amines (e.g., amino acids, small molecule drugs) for detection.

Reagents:

  • FMP-ITC (10 mM in Acetonitrile).[1]

  • Borate Buffer (0.1 M, pH 9.[1]0) or Triethylamine (TEA) in Acetonitrile.[1]

  • Analyte (Amine).[1][3][4][5][6][7]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine analyte in Borate Buffer (for aqueous soluble) or Acetonitrile/TEA (for organic soluble).[1] Final concentration ~1 mM.[1]

  • Coupling: Add a 5-fold molar excess of FMP-ITC solution to the amine solution.

  • Incubation: Vortex and incubate at 50°C for 30 minutes . (Elevated temperature drives the reaction to completion and breaks down kinetic aggregates).

  • Quenching: Add 10 µL of ethanolamine to quench unreacted ITC.

  • Analysis: Inject directly into HPLC (C18 column).

    • Detection: UV at 254 nm (phenyl absorbance) or Fluorescence (Ex: ~280-300 nm, Em: ~350-400 nm depending on the specific thiourea electronics; Note: Fluorescence is weak until cyclized, see Protocol B).[1]

Protocol B: Synthesis of Fluorescent Benzimidazole Derivatives (Cyclization)

Objective: To create a highly fluorescent probe by reacting FMP-ITC with an aromatic diamine (e.g., o-phenylenediamine derivatives).[1]

Mechanism:

  • Thiourea Formation: ITC reacts with the primary amine of the diamine.[1]

  • Cyclodesulfurization: The second amine attacks the thiocarbonyl carbon, eliminating H₂S (often promoted by HgO or EDC) to form a benzimidazole.[1]

Step-by-Step Procedure:

  • Thiourea Synthesis:

    • Mix FMP-ITC (1.0 eq) and o-phenylenediamine (1.0 eq) in Ethanol.

    • Reflux for 2 hours.[1]

    • Cool and filter the precipitated thiourea intermediate.[1]

  • Cyclization (Desulfurization):

    • Dissolve the thiourea in DMF.[1]

    • Add Mercury(II) Oxide (HgO) (1.1 eq) or EDC[1]·HCl (1.2 eq).

    • Reflux for 4 hours.[1] The solution typically becomes fluorescent.[1]

  • Purification: Filter off solids (HgS) and recrystallize from Ethanol/Water.

  • Characterization:

    • Fluorescence: Measure Excitation/Emission (typically Ex ~330 nm, Em ~450-500 nm).[1]

    • 19F-NMR: Confirm the integrity of the fluoro-methyl-phenyl ring (approx. -110 to -120 ppm).

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterThiourea IntermediateCyclized Fluorescent Product
UV Max (λ) 240-260 nm300-350 nm (Red-shifted)
Fluorescence Weak / NegligibleStrong (Quantum Yield > 0.[1]4)
Mass Spec (ESI) [M+H]+ = M_amine + 167[M+H]+ = M_thiourea - 34 (H₂S loss)
19F NMR Shift ~ -115 ppm (singlet/multiplet)~ -118 ppm (shift due to ring closure)
Troubleshooting Guide
  • Low Yield: Ensure the amine is free-base (not a salt).[1] Add TEA or DIPEA if starting with an amine-HCl salt.[1]

  • Hydrolysis: Isothiocyanates can hydrolyze to amines over time in water.[1] Store FMP-ITC stock solutions in anhydrous DMSO/MeCN at -20°C.

  • No Fluorescence: Ensure the cyclization step (Protocol B) was successful. The intermediate thiourea is often non-fluorescent.[1] Check Mass Spec for the loss of H₂S (mass -34).

Strategic Applications in Drug Discovery

  • Fragment-Based Drug Discovery (FBDD): Use FMP-ITC to "grow" fragments.[1] The fluorine atom acts as an NMR "spy" to detect binding of the fragment to a protein target (19F-NMR screening).[1]

  • Covalent Inhibitor Design: The ITC group can react with Cysteine residues (less specific than amines, requires pH adjustment) or Lysine residues in the ATP-binding pocket of kinases.[1] The 4-fluoro-2-methyl motif provides unique steric bulk to tune selectivity.[1]

References

  • PubChem Compound Summary. 4-Fluorophenyl isothiocyanate (Analogous Chemistry).[1] National Center for Biotechnology Information.[1] [Link]

  • Edman, P. (1950).[1][8] Method for determination of the amino acid sequence in peptides.[1] Acta Chemica Scandinavica.[1] (Foundational chemistry of ITC-amine coupling). [Link]

  • Zhang, Y., et al. (2017).[1] Mechanochemical synthesis of thioureas.[1] Beilstein Journal of Organic Chemistry.[1] (Protocol for solid-state synthesis).[1] [Link]

  • MySkinRecipes. this compound Product Information. (Reference to fluorescent precursor utility). [Link]

Sources

Application Note: Solid-Phase Peptide Modification with 4-Fluoro-2-methylphenyl Isothiocyanate (MFTC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for the site-specific modification of resin-bound peptides using 4-Fluoro-2-methylphenyl isothiocyanate (MFTC) . Unlike standard acetylation or PEGylation, modification with MFTC serves a dual purpose in modern drug discovery:

  • 
    F-NMR Structural Probing:  The fluorine atom acts as a highly sensitive, background-free NMR reporter (
    
    
    
    F spin
    
    
    , 100% natural abundance).[1] It allows for the monitoring of peptide-protein interactions, conformational changes, and local environmental pH without the background noise typical of
    
    
    H-NMR in biological media.
  • Conformational Constraint: The ortho-methyl group provides steric bulk that restricts rotational freedom around the N-phenyl bond, potentially stabilizing specific conformers compared to the non-methylated analog (4-fluorophenyl isothiocyanate).

The reaction utilizes the classic Edman chemistry mechanism to form a stable thiourea linkage. This protocol is optimized for Solid-Phase Peptide Synthesis (SPPS) to ensure quantitative conversion and facile removal of excess reagents.

Chemical Mechanism

The modification proceeds via the nucleophilic attack of the peptide's free N-terminal amine (or the


-amine of a deprotected Lysine) onto the electrophilic carbon of the isothiocyanate group.
Reaction Pathway[2][3][4][5][6][7]

The reaction requires a basic environment to deprotonate the amine (


). The resulting thiourea bond is chemically stable under standard SPPS cleavage conditions (TFA/Scavengers), provided no harsh alkylating agents are present.

ReactionMechanism Resin Resin-Bound Peptide (R-NH2) Intermediate Tetrahedral Intermediate Resin->Intermediate + DIPEA (Base) Nucleophilic Attack Reagent 4-Fluoro-2-methylphenyl isothiocyanate (MFTC) Reagent->Intermediate Product Thiourea-Capped Peptide (Stable) Intermediate->Product Proton Transfer Stabilization

Figure 1: Mechanism of thiourea formation between resin-bound amine and MFTC.

Materials & Reagents

Reagent Specifications
ComponentCAS NumberMolecular WeightRole
This compound 175201-51-1 167.20 g/mol Electrophilic Modifier
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol Base (Proton Scavenger)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Solvent (Peptide Grade)
Piperidine110-89-485.15 g/mol Fmoc Deprotection Agent

Safety Note: Isothiocyanates are lachrymators and potential sensitizers. Handle all reagents in a fume hood.

Experimental Protocol (Solid-Phase)

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

Phase 1: Preparation and Deprotection
  • Swelling: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (

    
     min) to expose the N-terminal amine.
    
  • Washing: Wash resin thoroughly: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).[2]
    • Critical Check: Perform a Kaiser Test (Ninhydrin). The beads must turn blue , indicating free amines are available.

Phase 2: MFTC Coupling (The Modification)

Due to the steric hindrance of the ortho-methyl group on the MFTC, this reaction is slower than with PITC. We use a 5-fold excess to drive it to completion.

  • Preparation of Coupling Solution:

    • Calculate 5 equivalents (eq) of MFTC relative to the resin loading.

    • Calculate 10 eq of DIPEA.

    • Dissolve MFTC in minimal DMF (approx. 2-3 mL for 0.1 mmol scale). Add DIPEA immediately before adding to resin.

  • Reaction:

    • Add the Coupling Solution to the drained resin.

    • Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 hours .

    • Optimization: If the peptide sequence is sterically crowded (e.g., N-terminal Proline or Valine), heat to 40°C or extend time to 4 hours.

  • Washing:

    • Drain the reactor.

    • Wash extensively to remove non-covalently bound MFTC: DMF (

      
      ), DCM (
      
      
      
      ).
  • Validation (Kaiser Test):

    • Take a few beads and perform the Ninhydrin test.

    • Result: Beads should remain colorless/yellow . If blue, repeat the coupling step.

Phase 3: Cleavage and Isolation
  • Final Wash: Wash resin with MeOH (

    
    ) and dry under vacuum/nitrogen.
    
  • Cleavage Cocktail: Add standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

    
    ).
    
    • Note: Thioureas are generally stable in TFA, but avoid scavengers that contain aldehydes or ketones.

  • Precipitation: Precipitate the filtrate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

SPPS_Workflow start Start: Fmoc-Peptide-Resin deprotect 1. Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/DCM) deprotect->wash1 kaiser1 QC: Kaiser Test (+) (Blue Beads) wash1->kaiser1 couple 3. MFTC Coupling (5 eq MFTC, 10 eq DIPEA, 2h) kaiser1->couple If Blue wash2 4. Extensive Wash (Remove excess ITC) couple->wash2 kaiser2 QC: Kaiser Test (-) (Colorless Beads) wash2->kaiser2 kaiser2->couple If Blue (Repeat) cleave 5. TFA Cleavage & Ether Precip kaiser2->cleave If Colorless finish Final Product: 4-Fluoro-2-methylphenyl-thiourea-Peptide cleave->finish

Figure 2: Step-by-step SPPS workflow for MFTC labeling.

Analytical Validation

Mass Spectrometry (ESI-MS)

The formation of the thiourea adds a specific mass to your peptide.

  • Mass Shift (

    
    Mass):  +167.20 Da (Molecular weight of MFTC)
    
  • Calculation:

    
    
    
  • Note: Unlike ester formation, no water is lost in this addition reaction.

F-NMR Characterization

This is the gold standard for verifying the integrity of the label.

  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    0 ppm) or Trifluoroacetic acid (TFA,
    
    
    -76.5 ppm).
  • Expected Shift: The fluorine on the phenyl ring typically appears in the range of -110 to -120 ppm (relative to

    
    ), depending on the local peptide environment.
    
  • Splitting: You may observe weak coupling to the aromatic protons or the methyl protons, though often it appears as a broadened singlet in large peptides due to relaxation effects.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (Blue Beads) Steric hindrance from ortho-methyl group or N-terminal amino acid (e.g., Pro, Val).1. Double couple (repeat step). 2. Increase temp to 40°C. 3. Use stronger solvent (NMP instead of DMF).
Low Solubility of MFTC Reagent is hydrophobic.Dissolve MFTC in a small volume of DCM before adding to the DMF mixture.
Unstable Baseline in NMR Presence of TFA salts.Perform ion exchange (HCl exchange) or extensive lyophilization to remove TFA counterions which can shift

F signals.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4] Acta Chemica Scandinavica, 4, 283–293. Link(Foundational chemistry of Isothiocyanate-amine coupling).

  • Marsh, E. N. G. (2014).[2] Fluorine: a new element in the design of proteins and peptides.[5] Accounts of Chemical Research, 47(10), 2878-2886. Link(Review of Fluorine applications in peptide engineering).

  • Salvi, M., et al. (2023). Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules. Scientific Reports, 13, 22061. Link(Modern applications of site-specific Fluorine labeling).

  • Isothiocyanate Synthesis & Reactivity. Organic Chemistry Portal. Link(General reactivity profiles of aryl isothiocyanates).

Sources

Application Note: Covalent Ligandability Assessment and Competitive Surface Mapping using 4-Fluoro-2-methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the use of 4-Fluoro-2-methylphenyl isothiocyanate (4-F-2-Me-PITC) as a covalent probe in flow cytometry. Unlike its fluorescent analog FITC, this molecule is non-fluorescent and serves as a sterically tuned electrophilic fragment for Activity-Based Protein Profiling (ABPP) and competitive occupancy assays. This guide provides protocols for using 4-F-2-Me-PITC to map reactive lysine residues on cell surface proteins and to assess the "ligandability" of surface receptors via a competitive "Block-and-Stain" workflow.

Introduction & Mechanism of Action

The Molecule: A "Dark" Covalent Probe

Researchers often confuse isothiocyanate derivatives with fluorophores due to the ubiquity of Fluorescein Isothiocyanate (FITC). However, This compound is a non-fluorescent reactive building block. In drug discovery and chemical biology, it functions as a covalent fragment :

  • Isothiocyanate (-N=C=S): The "warhead" that reacts with nucleophiles (primary amines of Lysine or N-termini) to form stable thiourea linkages.

  • Fluorine (-F): Modulates the acidity (pKa) of the phenyl ring and enhances metabolic stability.

  • Methyl (-CH3): Provides steric bulk, allowing this probe to differentiate between accessible and sterically hindered amine sites compared to the smaller Phenyl Isothiocyanate (PITC).

Reaction Chemistry

The primary application in flow cytometry is Competitive Covalent Occupancy . The probe is incubated with live cells to covalently modify accessible surface amines. Subsequent staining with a fluorescent reporter (e.g., FITC or an amine-reactive dye) reveals which sites were successfully "blocked" by the probe.

Key Principle: A decrease in fluorescence intensity (MFI) correlates with increased binding of the 4-F-2-Me-PITC probe.

ReactionMechanism Protein Protein Surface (Lysine-NH2) Complex Stable Thiourea Conjugate Protein->Complex Nucleophilic Attack Probe 4-F-2-Me-PITC (Electrophile) Probe->Complex pH 8.0-9.0

Figure 1: Reaction mechanism. The electrophilic carbon of the isothiocyanate group undergoes nucleophilic attack by the primary amine of the protein, forming a stable thiourea bond.[1]

Experimental Workflow: The "Block-and-Stain" Assay

This protocol describes how to determine the relative reactivity and binding affinity of 4-F-2-Me-PITC against specific cell surface targets using a competitive approach.

Materials Required[2]
  • Target Cells: e.g., Jurkat, HEK293, or primary PBMCs (1 x 10^6 cells/mL).

  • Test Compound: this compound (dissolved in DMSO to 100 mM stock).

  • Fluorescent Reporter: FITC-Conjugated Ligand (specific) or FITC-NHS (non-specific amine mapper).

  • Reaction Buffer: PBS + 1% BSA (pH 7.4) or Carbonate Buffer (pH 8.5) for aggressive labeling.

  • Viability Dye: 7-AAD or DAPI (critical to exclude dead cells with compromised membranes).

Workflow Diagram

Workflow Step1 Step 1: Cell Harvest Wash 2x with PBS Step2 Step 2: Covalent Blocking Incubate with 4-F-2-Me-PITC (Titration: 1µM - 100µM) Step1->Step2 Step3 Step 3: Wash Remove unbound probe (3x PBS Wash) Step2->Step3 30 min @ 37°C Step4 Step 4: Fluorescent Labeling Stain with FITC-Reporter (Competes for remaining sites) Step3->Step4 Step5 Step 5: Flow Cytometry Measure MFI of FITC channel Step4->Step5 Analyze Live Cells

Figure 2: Competitive Occupancy Workflow. Cells are pre-treated with the non-fluorescent probe. Sites bound by the probe are unavailable for the subsequent fluorescent stain, resulting in signal reduction.

Detailed Protocol

Phase A: Preparation of Stock Solutions
  • Probe Solubilization: Dissolve this compound in anhydrous DMSO to a concentration of 100 mM .

    • Note: Isothiocyanates are sensitive to hydrolysis. Prepare fresh or store in single-use aliquots at -20°C under dessication.

  • Reporter Preparation: Prepare a 10 µg/mL working solution of the fluorescent reporter (e.g., FITC-Transferrin or FITC-Annexin V) in PBS.

Phase B: Covalent Modification (Blocking)
  • Harvest cells and wash twice with PBS (pH 7.4).

  • Resuspend cells at 1 x 10^7 cells/mL in Reaction Buffer.

  • Aliquot 100 µL of cells into flow tubes.

  • Add 4-F-2-Me-PITC to tubes to achieve a concentration gradient (e.g., 0, 1, 10, 50, 100 µM).

    • Control: DMSO vehicle only (0 µM probe). This tube represents "100% Signal".

  • Incubate for 30 minutes at 37°C .

    • Expert Insight: Higher pH (8.0-8.5) accelerates the reaction but may impact cell viability. pH 7.4 is slower but physiologically relevant.

  • Quench & Wash: Add 2 mL of PBS + 1% BSA (the BSA amines quench unreacted isothiocyanate). Centrifuge at 300 x g for 5 min. Repeat wash 2x.

Phase C: Competitive Staining & Detection
  • Resuspend cell pellets in 100 µL of the Fluorescent Reporter solution.

  • Incubate for 20 minutes at 4°C (protected from light).

  • Wash 1x with PBS.

  • Resuspend in 300 µL FACS Buffer containing 0.5 µg/mL 7-AAD (Viability Dye).

  • Acquire data on a flow cytometer (Excitation: 488 nm; Emission: 530/30 nm for FITC, 650 nm LP for 7-AAD).

Data Interpretation

The data is analyzed by plotting the Median Fluorescence Intensity (MFI) of the FITC channel against the concentration of 4-F-2-Me-PITC.

Expected Results Table
Sample[4-F-2-Me-PITC] (µM)FITC MFI (Example)Interpretation
Vehicle Control 010,000Max Signal (100%): All sites available for fluorescent reporter.
Low Dose 19,500Minimal occupancy; probe concentration too low.
Mid Dose 105,00050% Occupancy: Probe has blocked half the available sites.
High Dose 1001,200Saturation: Most sites covalently modified by probe; reporter cannot bind.
Calculation of IC50

The "Inhibitory Concentration" (IC50) in this context represents the concentration of 4-F-2-Me-PITC required to block 50% of the fluorescent reporter binding.

  • Formula:

    
    
    
  • Significance: A lower IC50 indicates higher reactivity or affinity of the 4-F-2-Me-PITC for the specific target environment.

Troubleshooting & Critical Parameters

Hydrolysis Competition

Isothiocyanates react with water over time.

  • Symptom: Inconsistent blocking efficiency between replicates.

  • Solution: Ensure the DMSO stock is anhydrous. Do not dilute the probe into aqueous buffer until the exact moment of addition to cells.

pH Sensitivity
  • Issue: Low reactivity at neutral pH.

  • Mechanistic Reason: Only unprotonated amines (

    
    ) react with isothiocyanates. At pH 7.0, many lysine epsilon-amines (pKa ~10.5) are protonated (
    
    
    
    ).
  • Optimization: If labeling is weak, increase buffer pH to 8.0 or 8.5 for the blocking step, provided cells tolerate it.

Cytotoxicity

Phenyl isothiocyanates can induce apoptosis (see References).

  • Check: Always gate on 7-AAD negative (live) cells. If the probe kills the cells, the membrane becomes permeable, leading to non-specific staining artifacts.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Describes the use of reactive fragments for ligandability screening).

  • Gao, A., et al. (2020). "Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay." Journal of Visualized Experiments.

  • Podolak, M., et al. (2017). "Phenyl isothiocyanate as a probe for the structure of the red blood cell membrane." Cellular & Molecular Biology Letters.

Sources

Technical Guide: 4-Fluoro-2-methylphenyl Isothiocyanate (4F-2Me-PITC) for Lysine Modification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

The Reagent Profile

4-Fluoro-2-methylphenyl isothiocyanate (4F-2Me-PITC) is a specialized heterobifunctional reagent designed for the covalent modification of lysine residues (


-amines) and N-terminal 

-amines in proteins. Unlike generic phenyl isothiocyanate (PITC)—historically used for Edman degradation—this fluorinated derivative serves two advanced roles in modern proteomics and structural biology:
  • 
    F NMR Reporter:  The fluorine atom at the para position functions as a highly sensitive, background-free NMR probe. It detects subtle conformational changes, ligand binding events, and protein-protein interactions (PPIs).[1]
    
  • Steric Tuning via Ortho-Methylation: The methyl group at the 2-position (ortho) provides steric hindrance near the electrophilic carbon. This reduces the reaction rate compared to unsubstituted PITC, enhancing selectivity for the most solvent-exposed or hyper-nucleophilic lysines, thereby preventing "over-labeling" that often leads to protein precipitation.

Mechanism of Action

The central mechanism is the nucleophilic attack of the unprotonated amine on the isothiocyanate carbon, forming a stable thiourea linkage. This bond is chemically robust across a wide pH range, unlike esters (susceptible to hydrolysis) or maleimides (susceptible to thiol exchange).

ReactionMechanism Protein Protein-Lys-NH2 (Nucleophile) Transition Tetrahedral Intermediate Protein->Transition pH > 8.5 (Deprotonation) Reagent 4F-2Me-PITC (Electrophile) Reagent->Transition Product Thiourea Conjugate (Stable) Transition->Product Proton Transfer

Part 2: Experimental Protocols

Protocol A: Site-Selective Lysine Labeling

Objective: Covalent attachment of 4F-2Me-PITC to surface lysines for NMR or mass spectrometry analysis.

1. Reagent Preparation
ComponentSpecificationNotes
Stock Solvent Anhydrous DMSO or DMFAvoid protic solvents (EtOH/MeOH) which can react slowly.
Stock Conc. 100 mMPrepare fresh. PITC derivatives hydrolyze slowly in wet DMSO.
Storage -20°C (Desiccated)Stable for 1-2 weeks if kept strictly anhydrous.
2. Buffer Selection (Critical)
  • Recommended: 50 mM Sodium Carbonate/Bicarbonate (pH 8.8 – 9.2) or 100 mM HEPES (pH 8.5).

  • FORBIDDEN: Tris, Glycine, or any buffer containing primary amines. These will react with the isothiocyanate and quench the reagent immediately.

3. Conjugation Workflow
  • Buffer Exchange: Ensure protein is in Carbonate Buffer pH 9.0. Protein concentration should be 20–50

    
    M (approx. 1–2 mg/mL).
    
  • Reagent Addition: Add 4F-2Me-PITC stock to the protein solution.

    • Stoichiometry: Start with 10-20 molar equivalents over the protein concentration.

    • Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent denaturation.

  • Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight .

    • Expert Note: The ortho-methyl group slows kinetics. Do not rush this step compared to standard PITC.

  • Quenching: Add 100 mM Tris-HCl (pH 8.0) to a final concentration of 10 mM. Incubate for 15 minutes. The Tris amine will scavenge remaining isothiocyanate.

  • Purification: Remove excess reagent and small molecule byproducts using Zeba™ Spin Desalting Columns (7K MWCO) or overnight dialysis against the storage buffer (e.g., PBS pH 7.4).

Protocol B: Validation & QC
1. Mass Spectrometry (LC-MS)

Verify the modification by checking the mass shift. The reaction is an addition (no leaving group).

ParameterValueFormula
Reagent Formula

This compound
Monoisotopic Mass 167.02 Da Added mass per labeling site
Expected Shift

Where

is the number of modified lysines
2. UV-Vis Spectroscopy

The phenyl ring introduces absorbance in the UV range.

  • 
    :  ~250–260 nm (Thiourea/Phenyl absorption).
    
  • Ratio Check: An increase in the

    
     ratio compared to the native protein indicates successful conjugation.
    

Part 3: Analytical Applications ( F NMR)

The 4-Fluoro group acts as a distinct reporter.

  • Sample Prep: Concentrate labeled protein to >50

    
    M in a buffer containing 10% 
    
    
    
    .
  • Acquisition: Acquire 1D

    
    F NMR (typically -110 to -130 ppm range relative to 
    
    
    
    ).
  • Interpretation:

    • Sharp Peak: Solvent-exposed, flexible lysine.

    • Broad/Shifted Peak: Lysine buried in a binding pocket or involved in a salt bridge.

    • Split Peaks: Indicates the reagent has labeled multiple distinct lysine environments.

Workflow Step1 Step 1: Buffer Exchange (Remove Tris/Amines) Step2 Step 2: Reaction (Protein + 4F-2Me-PITC, pH 9.0) Step1->Step2 Prepare Reagent Step3 Step 3: Quench (Add Tris/Glycine) Step2->Step3 4h @ RT Step4 Step 4: Cleanup (Desalting/Dialysis) Step3->Step4 Remove Excess Step5 Step 5: Analysis (LC-MS / 19F NMR) Step4->Step5 Validate

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Labeling Observed pH too lowLysine (

) must be deprotonated. Ensure pH

8.8.
No Labeling Observed Buffer interferenceEnsure NO primary amines (Tris, Ammonium ions) are present during reaction.
Precipitation Over-labelingReduce reagent equivalents (try 5x). High hydrophobicity of the phenyl ring can destabilize the protein.
Precipitation DMSO shockAdd reagent slowly while vortexing; keep DMSO < 5%.
Multiple Mass Peaks Non-specific labelingThe N-terminus (

) labels faster than Lysine. To target only N-term, lower pH to 7.0. To target Lys, pH 9.0 is required but N-term will also label.

References

  • Edman, P. (1950).[2] Method for determination of the amino acid sequence in peptides.[3] Acta Chemica Scandinavica, 4, 283–293. (Foundational chemistry of PITC-amine reaction).

  • Kibbey, R. G., et al. (2024).

    
    F NMR. ChemBioChem, 25(15).  (Review of fluorinated tags for NMR).
    
  • Gimenez, D., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44, 4062-4092. (Review of Lysine vs N-term selectivity and pH dependence).

  • Podhradsky, D., et al. (1979). The use of isothiocyanates as modification reagents for lysine residues in proteins.[4][5] Biochimica et Biophysica Acta, 578(1), 22-30. (Historical grounding on PITC specificity).

  • PubChem. (2025).[6][7][8] 4-Fluorophenyl isothiocyanate Compound Summary. (Chemical properties and safety data).[6]

Sources

Post-translational modification analysis using 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced Post-Translational Modification Mapping using 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC)

Executive Summary

Post-translational modification (PTM) analysis is frequently hindered by the physicochemical properties of PTM-rich peptides. Highly polar modifications (phosphorylation, glycosylation) or short, basic sequences (histone tails) often fail to retain on standard C18 Reversed-Phase (RP) columns, leading to data loss.

This guide details the application of This compound (FMP-ITC) as a specialized derivatizing agent. Unlike standard Phenyl Isothiocyanate (PITC), the FMP-ITC variant incorporates a fluorine atom and a methyl group, significantly increasing the hydrophobicity of labeled peptides. This modification enables the retention and separation of hydrophilic peptides, facilitates de novo sequencing via enhanced b-ion series generation, and acts as a chemical probe for mapping Lysine modifications (Acetylation, Methylation, Ubiquitination) through differential blocking.

Chemical Basis & Mechanism[1]

To effectively utilize FMP-ITC, researchers must understand the underlying chemistry. Isothiocyanates react specifically with primary amines (the N-terminus of a peptide and the


-amino group of Lysine residues) under basic conditions to form stable thioureas.
Reaction Mechanism

The nucleophilic amine attacks the central carbon of the isothiocyanate group. The resulting thiourea bond is stable under standard LC-MS conditions but can be cleaved under strong acidic conditions (Edman degradation logic), making it versatile for both tagging and sequencing.

Key Advantages of FMP-ITC over PITC:

  • Enhanced Hydrophobicity: The addition of the 4-Fluoro and 2-Methyl groups increases the retention time of short, hydrophilic peptides (e.g., Histone H3 tails) on C18 columns.

  • Unique Mass Tag: FMP-ITC imparts a distinct mass shift, allowing for unambiguous differentiation from endogenous modifications or metabolic artifacts.

  • Ionization Efficiency: The fluorine atom can alter surface activity, potentially enhancing electrospray ionization (ESI) efficiency for certain peptide classes.

Physicochemical Properties Table
PropertyPhenyl Isothiocyanate (PITC)4-Fluoro-2-methylphenyl ITC (FMP-ITC)
Formula


Monoisotopic Mass Addition +135.01 Da+167.02 Da
Target

Amines (N-term, Lys)

Amines (N-term, Lys)
Hydrophobicity ModerateHigh
Primary Application Edman SequencingHydrophilic PTM Retention / Lys-Mapping

Application Workflows

Workflow A: Differential Lysine PTM Mapping

This workflow identifies endogenous Lysine modifications (Acetylation, Methylation) by using FMP-ITC to label only unmodified lysines.

  • Logic:

    • Unmodified Lysine: Reacts with FMP-ITC

      
       Mass Shift +167.02 Da.
      
    • Acetylated/Methylated Lysine: Blocked or sterically hindered

      
       No Reaction (or distinct reaction for mono-methyl).
      
    • Result: Any Lysine lacking the FMP-ITC tag in the MS spectra is a candidate for endogenous modification.

Workflow B: Hydrophobic Tagging for "Lost" Peptides

Short, hydrophilic peptides (e.g., ARTKQTARK from Histone H3) often elute in the solvent front of C18 columns. Derivatization with FMP-ITC increases hydrophobicity, shifting retention to the analyzable gradient window.

Visualizing the Logic

The following diagram illustrates the decision matrix for PTM analysis using FMP-ITC.

FMP_ITC_Workflow Start Protein Sample (e.g., Histone Extract) Digest Enzymatic Digestion (Trypsin/GluC) Start->Digest Labeling Chemical Derivatization with FMP-ITC (pH 8.5) Digest->Labeling Branch Residue Status Labeling->Branch FreeLys Free Lysine / N-Term Branch->FreeLys Available NH2 BlockedLys Modified Lysine (Ac, Me, Ub) Branch->BlockedLys Blocked NH2 Reaction Thiourea Formation (+167.02 Da) FreeLys->Reaction NoReaction No Reaction (Native Mass) BlockedLys->NoReaction LCMS LC-MS/MS Analysis (C18 Retention) Reaction->LCMS NoReaction->LCMS DataAnalysis Bioinformatics Search for +167.02 Da LCMS->DataAnalysis

Caption: Logical workflow for FMP-ITC derivatization. Unmodified amines are tagged (+167.02 Da), while endogenous PTMs prevent tagging, allowing negative selection and mapping.

Detailed Protocol: FMP-ITC Derivatization

Safety Note: Isothiocyanates are sensitizers and irritants. Work in a fume hood.

Reagents Required:
  • FMP-ITC Stock: 20 mM this compound in Acetonitrile (ACN). Prepare fresh.

  • Reaction Buffer: 100 mM Triethylammonium bicarbonate (TEAB) or HEPES, pH 8.5. (Avoid primary amine buffers like Tris).

  • Quenching Buffer: 5% Hydroxylamine or 1% Ammonia solution.

  • Solvent: LC-MS grade Water and Acetonitrile.

Step-by-Step Procedure:
  • Sample Preparation:

    • Digest 10-50

      
      g of protein using standard protocols (e.g., Trypsin).
      
    • Desalt peptides using C18 StageTips or SPE columns to remove digestion buffer salts.

    • Lyophilize peptides to dryness.

  • Derivatization Reaction:

    • Resuspend dried peptides in 20

      
      L of Reaction Buffer  (pH 8.5). Ensure pH is >8.0 for efficient amine reactivity.
      
    • Add 20

      
      L of FMP-ITC Stock  (Acetonitrile).
      
    • Note: The final organic content should be ~50% to solubilize the reagent.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching & Cleanup:

    • Add 5

      
      L of Quenching Buffer  to consume excess reagent. Incubate for 10 mins.
      
    • Acidify the sample by adding 10% Formic Acid (final concentration ~1%).

    • Critical Step: Perform a double C18 cleanup or Liquid-Liquid Extraction (using heptane/ethyl acetate) to remove the excess hydrolyzed isothiocyanate and reaction byproducts, which can suppress MS signals.

  • LC-MS/MS Acquisition:

    • Inject onto a C18 column.

    • Gradient Modification: Due to the increased hydrophobicity of FMP-ITC labeled peptides, increase the organic gradient slope slightly (e.g., extend the high ACN phase) to ensure elution of heavily labeled peptides.

Data Analysis & Bioinformatics

To identify FMP-ITC labeled peptides, configure your search engine (MaxQuant, Proteome Discoverer, Mascot) with the following parameters:

ParameterSetting
Variable Modification FMP-ITC (K) and FMP-ITC (N-term)
Composition Change Add

(Net mass shift: +167.019 Da )
Specificities Lysine (K), N-terminus
Endogenous PTMs Acetyl (K), Methyl (K), Phospho (STY) as variable
Cleavage Trypsin (allow missed cleavages, as K-labeling blocks Trypsin if labeled before digest; usually digest first, then label)

Interpretation Guide:

  • Full Labeling: A peptide sequence showing +167 Da on the N-term and all Lysines indicates no endogenous amine modifications.

  • Partial Labeling: If a Lysine residue lacks the +167 Da tag but the N-term is labeled, inspect that Lysine for Acetylation (+42 Da) or Methylation (+14/28/42 Da).

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283–293. Link

    • Foundational text on Isothiocyan
  • Guan, F., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis.[1] Analytica Chimica Acta, 635(2), 239-248. Link

    • Describes the use of various ITC analogs to enhance MS sensitivity and sequencing.
  • Garcia, B.A., et al. (2007). Comprehensive characterization of histone post-translational modifications. Nature Protocols, 2, 933–938. Link

    • Establishes the necessity of chemical derivatization (propionic anhydride)
  • Zheng, F., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry.[2] International Journal of Mass Spectrometry, 392, 1–6.[2] Link[2]

    • Validates PITC-based deriv

Sources

Troubleshooting & Optimization

Side reactions of 4-Fluoro-2-methylphenyl isothiocyanate in protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Reagent Class: Heterobifunctional Crosslinker / NMR Probe / Edman Reagent Primary Application: Protein N-terminal labeling,


F-NMR structural probing, Hydrophobic tagging.

Introduction: Understanding Your Reagent

You are working with 4-Fluoro-2-methylphenyl isothiocyanate (FMPITC) . To troubleshoot effectively, you must understand how its unique structure alters its behavior compared to standard Phenyl Isothiocyanate (PITC).

  • The Isothiocyanate (-N=C=S): The reactive heart.[1] It is an electrophile seeking nucleophiles (Amines > Thiols > Hydroxyls).

  • The 2-Methyl Group (Steric Gatekeeper): Located ortho to the reaction center, this group provides steric hindrance. Consequence: FMPITC reacts slower than standard PITC. You cannot simply copy-paste PITC protocols; you must adjust for slower kinetics.

  • The 4-Fluoro Group (Electronic Tuner & Reporter): An electron-withdrawing group that increases the electrophilicity of the central carbon, partially counteracting the methyl group's steric slowing. Crucially, it serves as a sensitive

    
    F NMR reporter  for protein conformational changes.
    

Module 1: The Hydrolysis Trap (Major Yield Killer)

The Issue: "I added the reagent, but my labeling efficiency is < 5%. The reagent formed a white precipitate."

The Science: Isothiocyanates are susceptible to hydrolysis.[2] Water attacks the electrophilic carbon, collapsing the molecule into an amine (4-Fluoro-2-methylaniline) and Carbonyl Sulfide (COS) gas. The resulting amine is dead weight —it cannot label protein and may precipitate or compete for binding sites.

Troubleshooting Protocol
VariableRecommendation
Solvent Strictly Anhydrous. Dissolve FMPITC in anhydrous DMSO or DMF immediately before use. Never store it in aqueous buffer.
Buffer pH Keep it Basic (pH 8.5–9.5). Hydrolysis competes with labeling. At low pH, protein amines are protonated (

) and unreactive, leaving water as the only available nucleophile.
Reagent Excess Increase Molar Ratio. Due to the hydrolysis race, use a 10–20x molar excess of FMPITC over protein.
Visualization: The Hydrolysis Competition

Hydrolysis_Pathway Reagent FMPITC (Active Reagent) Intermediate Thiocarbamate Intermediate Reagent->Intermediate + Protein-NH2 (pH > 8.5) Product_Dead 4-Fluoro-2-methylaniline (DEAD END) Reagent->Product_Dead + H2O (Hydrolysis) COS COS Gas Reagent->COS + H2O Protein Protein-NH2 (Target) Water H2O (Contaminant) Product_Stable Thiourea Conjugate (STABLE LABEL) Intermediate->Product_Stable Fast Rearrangement

Caption: The "Hydrolysis Race." High pH favors the green pathway (Labeling). Low pH or wet organic solvents favor the red pathway (Reagent destruction).

Module 2: Specificity & Off-Target Labeling

The Issue: "I see labeling on Cysteines (Cys) and Tyrosines (Tyr), not just Lysines (Lys)."

The Science: While isothiocyanates prefer primary amines (Lysine


-amines and N-terminus), they will react with thiols (Cys) and hydroxyls (Tyr) if the pH is not optimized.
  • Lysine/N-term: Forms a stable Thiourea bond.

  • Cysteine: Forms a Dithiocarbamate bond. Crucial Insight: This bond is chemically reversible.

  • Tyrosine: Forms a Thiocarbamate bond. Unstable at high pH.

Corrective Workflow: The "Wash-Off" Strategy

If specificity is compromised, you do not need to restart. You can chemically strip the off-target labels.

  • Perform Labeling: Incubate Protein + FMPITC at pH 9.0.

  • The Cysteine Strip: Treat the labeled protein with 0.1 M Hydroxylamine or

    
    -Mercaptoethanol  at pH 9.0 for 30 minutes.
    
    • Mechanism:[2][3][4][5] Nucleophilic attack on the dithiocarbamate carbonyl regenerates the free Cysteine thiol, leaving the stable Lysine-Thiourea bond intact.

  • The Tyrosine Strip: Simply washing at high pH (pH > 9.0) often hydrolyzes the unstable Tyrosine-O-thiocarbamate ester.

Module 3: The "Ortho-Effect" (Kinetics)

The Issue: "I followed a standard PITC protocol (1 hour @ RT), but my labeling yield is low."

The Science: The 2-Methyl group creates steric bulk right next to the reactive NCS carbon. This blocks the approach of the bulky protein nucleophile.

  • Comparison: FMPITC reacts 2–5x slower than unsubstituted PITC.

  • The Fix: You must drive the reaction thermodynamically and kinetically.

Optimization Table
ParameterStandard PITC ProtocolFMPITC Protocol (Modified)
Time 1 Hour4–12 Hours (Overnight recommended)
Temperature Room Temp (20°C)37°C (Heat overcomes the steric barrier)
Concentration 1 mM Reagent5–10 mM Reagent (Mass action drives kinetics)

Module 4: Post-Labeling Stability (The Edman Risk)

The Issue: "My label falls off the N-terminus when I expose the protein to acid."

The Science: This is the mechanism of Edman Degradation .[6] Under acidic conditions (pH < 3), the sulfur in the thiourea bond attacks the adjacent carbonyl carbon of the peptide backbone. This cyclizes the label into a Thiazolinone , cleaving the N-terminal amino acid entirely.[7]

Prevention:

  • Avoid Acid: Never store FMPITC-labeled proteins in acidic buffers (e.g., 0.1% TFA for HPLC) for extended periods.

  • HPLC Analysis: If using TFA/Water gradients, keep run times short and neutralize fractions immediately upon collection.

Visualization: Stability Decision Tree

Stability_Tree Start FMPITC-Labeled Protein Condition Storage Condition? Start->Condition Acid Acidic (pH < 4) (e.g., TFA, HCl) Condition->Acid HPLC / Acid Wash Neutral Neutral/Basic (pH 7-9) Condition->Neutral PBS / Tris Result_Cleave CLEAVAGE (Edman) Loss of N-terminal AA Acid->Result_Cleave Cyclization Risk Result_Stable STABLE (Thiourea Bond Intact) Neutral->Result_Stable Safe Zone

Caption: Acidic conditions trigger the "ejection" of the label via the Edman mechanism. Keep pH > 7.0 for stability.

FAQ / Troubleshooting Guide

Q: Can I use this reagent to label internal Lysines, or just the N-terminus? A: It will label both. However, the N-terminus (


-amine, pKa ~8.[8]9) is generally more reactive at neutral pH (7.0–7.5) than Lysine side chains (

-amine, pKa ~10.5).[8] To target only the N-terminus, perform the reaction at pH 7.0–7.5. To label all available amines, drive the pH to 9.0–9.5.

Q: The reagent isn't dissolving in my buffer. A: FMPITC is highly hydrophobic due to the phenyl ring and fluoro/methyl groups.

  • Solution: Dissolve FMPITC in anhydrous DMSO to make a 100 mM stock. Add this dropwise to your protein buffer while vortexing. Ensure the final organic solvent concentration is < 10% to avoid protein denaturation.

Q: How do I verify the label is attached? A:

  • Mass Spectrometry: Look for a mass shift of +149.1 Da (Molecular Weight of FMPITC minus H).

  • UV-Vis: The phenyl ring absorbs in the UV range (~250–270 nm), but protein overlaps here.

  • 
    F NMR:  This is the gold standard. A sharp fluorine signal indicates free reagent; a broadened signal (with a chemical shift change) indicates protein conjugation.
    

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on isothiocyanate chemistry and protocols).

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[4][5][6][7] Acta Chemica Scandinavica, 4, 283-293. (The foundational mechanism of PITC reactivity and cyclization).[5]

  • Drobnica, L., et al. (1977). The chemistry of the -NCS group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221.
  • Podhradský, D., et al. (1979). Reactivity of phenyl isothiocyanate and its derivatives with amino acids. Collection of Czechoslovak Chemical Communications, 44(11), 3244-3253. (Specific data on substituent effects on PITC reactivity).

Sources

Preventing Edman degradation-type cyclization with 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling 4-Fluoro-2-methylphenyl isothiocyanate with Amino Acid Derivatives

Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists. Reagent Focus: this compound (CAS: 175204-56-1). Critical Issue: Preventing the acid-catalyzed intramolecular cyclization (Edman degradation pathway) to yield stable thioureas.

Executive Summary: The "Edman Trap"

Researchers utilizing This compound often encounter a specific stability challenge when coupling this reagent with


-amino acids, esters, or peptides. While the goal is to synthesize a stable thiourea  linkage, the reaction conditions can inadvertently trigger an Edman degradation-type cyclization .

This side reaction is driven by the nucleophilicity of the thiourea sulfur atom, which attacks the adjacent carbonyl carbon of the amino acid moiety. This results in the cleavage of the peptide bond (or ester hydrolysis) and the formation of a 2-thiohydantoin or thiazolinone byproduct.

Key Chemical Drivers:

  • Electronic Activation: The para-fluoro group is electron-withdrawing, increasing the electrophilicity of the isothiocyanate carbon (facilitating coupling) but also affecting the acidity of the resulting thiourea -NH- groups.

  • Steric Modulation: The ortho-methyl group provides steric bulk. While this theoretically hinders the planar conformation required for cyclization, it also slows the initial coupling, tempting researchers to use heat —the primary catalyst for the unwanted cyclization.

Mechanism & Causality (Visualized)

To prevent the side reaction, one must understand the bifurcation point where the reaction pathway splits between the desired product and the byproduct.

Figure 1: The Bifurcation Pathway The diagram below illustrates how pH and temperature dictate the fate of the reaction.

EdmanPathway cluster_conditions Critical Control Points Reagents Reagents: 4-F-2-Me-Ph-NCS + Amino Acid/Peptide (R-NH2) Intermediate Intermediate: Thiocarbamoyl Derivative (Linear Thiourea) Reagents->Intermediate Coupling (pH 8-9, 25°C) Product DESIRED PRODUCT: Stable Thiourea Intermediate->Product Maintain Basic pH Low Temp (<40°C) Byproduct UNWANTED BYPRODUCT: Thiazolinone / Thiohydantoin (Peptide Bond Cleavage) Intermediate->Byproduct Acidic Conditions (H+) High Heat (>50°C) Spontaneous Cyclization

Caption: Figure 1. The stability of the linear thiourea is pH-dependent. Acidic environments protonate the carbonyl oxygen, making it susceptible to nucleophilic attack by the sulfur atom, leading to cyclization.

Prevention Strategies: The Three Pillars

To ensure the isolation of the linear thiourea, you must control three variables.

Pillar A: pH Control (The "Switch")

The Edman cyclization is acid-catalyzed . The mechanism requires the protonation of the carbonyl oxygen on the amino acid backbone to make it electrophilic enough for the sulfur to attack.

  • Rule: Maintain reaction pH

    
     8.0.
    
  • Action: Use organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in 1.2–2.0 equivalents relative to the amine substrate.

  • Danger Zone: Never perform an acidic aqueous wash (e.g., 1M HCl) during workup if the product is not yet purified. This will trigger cyclization immediately.

Pillar B: Temperature (The "Accelerator")

The ortho-methyl group on your isothiocyanate creates steric hindrance, slowing the initial coupling rate.

  • The Trap: Researchers often heat the reaction to reflux to overcome this steric slowness.

  • The Consequence: Heat provides the activation energy for the sulfur atom to rotate and attack the carbonyl, driving the reaction toward the thermodynamically stable thiohydantoin.

  • Solution: Keep the reaction at Room Temperature (20–25°C) . If the reaction is sluggish, extend the time (12–24h) or use a nucleophilic catalyst (DMAP) rather than heat.

Pillar C: Solvent Selection
  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF. These aprotic solvents stabilize the dipolar intermediate without participating in solvolysis.

  • Avoid: Alcohols (MeOH, EtOH) at high temperatures. While often used for thiourea synthesis, they can promote transesterification or solvolysis side reactions when coupled with the electronic activation of the 4-fluoro group.

Standardized Protocol: Stable Thiourea Synthesis

Use this protocol to couple this compound with an amino acid ester or peptide while suppressing cyclization.

Reagents:

  • Amine Substrate (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the Amine Substrate (e.g., Amino Acid Methyl Ester HCl salt) in anhydrous DCM .

  • Basification (Critical): Add TEA (2.0 equiv) dropwise. Stir for 10 minutes at 0°C.

    • Why? This liberates the free amine and ensures the solution remains basic to prevent cyclization.

  • Addition: Add This compound (1.1 equiv) dropwise.

    • Note: The 4-fluoro group enhances the electrophilicity, helping to offset the steric hindrance of the 2-methyl group.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the mass of [Substrate + Isothiocyanate]. If you see [Product - Alcohol], cyclization has occurred.

  • Quench & Workup (The Safety Valve):

    • Do NOT wash with HCl.

    • Wash the organic layer with Saturated NaHCO₃ (pH ~8.5) to remove excess acid/impurities.

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at < 40°C.

  • Purification: Flash chromatography using Hexanes/Ethyl Acetate. Avoid using acetic acid in the eluent.

Troubleshooting & FAQs

Q1: The reaction is extremely slow. Can I heat it to 60°C? A: No. Heating significantly increases the rate of cyclization to the thiohydantoin.

  • Alternative: Add 10 mol% DMAP (4-Dimethylaminopyridine). This acts as a nucleophilic catalyst, attacking the isothiocyanate to form a highly reactive N-acylpyridinium-type intermediate, which then transfers the thiocarbonyl group to your amine, bypassing the need for heat.

Q2: I see two spots on TLC. One is my product, what is the other? A: If the second spot is less polar and UV-active, it is likely the thiohydantoin (cyclized byproduct).

  • Diagnosis: Check the mass spectrum.[1]

    • Target Thiourea Mass:

      
      
      
    • Thiohydantoin Mass:

      
       (if ester substrate) or 
      
      
      
      (if acid substrate).
  • Fix: Your reaction conditions were likely too acidic or too hot. Repeat with strictly basic conditions.

Q3: Can I use this isothiocyanate for Edman Sequencing? A: Technically, yes, but it is non-standard. The 4-Fluoro group serves as a unique tag (NMR/MS), but the 2-Methyl group might sterically hinder the cleavage step required for sequencing. Standard sequencing uses Phenyl Isothiocyanate (PITC).[2][3] If you are trying to sequence, you want the cyclization (acid step). If you are synthesizing a drug, you want to prevent it.

Q4: Does the 4-Fluoro group affect stability? A: Yes. The fluorine atom is electron-withdrawing. This pulls electron density away from the thiourea system. While this makes the initial formation faster, it renders the thiourea sulfur slightly less nucleophilic than a non-fluorinated analog. This is actually beneficial for preventing cyclization, as the sulfur is less "aggressive" in attacking the carbonyl. However, the effect is minor compared to pH and temperature.

Data Summary: Reactivity Profile
Parameter4-Fluoro-2-methylphenyl NCSUnsubstituted Phenyl NCSImpact on Protocol
Steric Bulk High (Ortho-Methyl)LowSlower coupling; requires longer time (not heat).
Electrophilicity High (Para-Fluoro)ModerateReacts readily with primary amines despite sterics.
Cyclization Risk ModerateHighSterics slightly disfavor the planar transition state for cyclization.
Optimal pH 8.5 - 9.58.0 - 9.0Keep basic to prevent protonation.
References
  • Edman Degradation Mechanism

    • Source: Edman, P. (1950).[4] Method for determination of the amino acid sequence in peptides.[2][3][4][5][6] Acta Chemica Scandinavica, 4, 283-293.

    • Relevance: Foundational mechanism establishing acid-catalyzed cycliz
    • URL:[Link]

  • Thiourea Synthesis & Stability

    • Source: Organic Chemistry Portal. Synthesis of Isothiocyanates and Thioureas.[1][6][7]

    • Relevance: General conditions for coupling amines and isothiocyanates, emphasizing base c
    • URL:[Link]

  • Prevention of Thiohydantoin Formation: Source: ThermoFisher Scientific. N-Terminal Sequencing (Edman Degradation) Technical Guide. Relevance: confirm that cyclization (cleavage) requires anhydrous acid (TFA) and heat; avoidance of these conditions preserves the thiourea.
  • Steric Effects in Isothiocyanates

    • Source: Drobnica, L., et al. (1977). The Chemistry of the -NCS Group.
    • Relevance: Discusses how ortho-substitution (like the 2-methyl group)
    • URL:[Link]

Sources

Improving the yield of 4-Fluoro-2-methylphenyl isothiocyanate derivatization

[1]

Executive Summary: The Steric Challenge

The core challenge with This compound lies in the 2-methyl group . Unlike standard PITC, this ortho-methyl substituent creates significant steric hindrance around the electrophilic isothiocyanate carbon (

1

While the 4-fluoro group increases electrophilicity (enhancing reactivity), the steric bulk of the 2-methyl group dominates the kinetics, often slowing the nucleophilic attack by the target amine. Standard room-temperature protocols will likely fail or yield incomplete conversion. [1]

Part 1: Critical Reaction Parameters (The "Why")

Q1: Why is my derivatization yield lower than with standard PITC?

A: You are likely fighting steric hindrance. The nucleophilic nitrogen of your analyte (amine) must access the central carbon of the isothiocyanate group. The 2-methyl group acts as a physical gatekeeper.

  • The Fix: You must increase the thermodynamic energy of the system.

    • Temperature: Increase reaction temperature to 50–60°C . Room temperature is insufficient for hindered ITCs.

    • Time: Extend incubation from the standard 20 minutes to 45–60 minutes .

Q2: What is the optimal pH environment?

A: The reaction requires the amine to be unprotonated (


1
  • Target pH: 9.5 – 10.0 .

  • The Trap: If the pH is too high (>11), hydroxide ions (

    
    ) become competitive nucleophiles, hydrolyzing the reagent into 4-fluoro-2-methylaniline (which is useless for detection).[1]
    
  • Recommended Buffer: 1M Triethylamine (TEA) in acetonitrile or a Carbonate/Bicarbonate buffer system.[1] Avoid primary amine buffers (Tris, Glycine) as they will consume the reagent.[1]

Q3: How do I prevent the reagent from precipitating?

A: FMITC is highly lipophilic due to the methyl and fluoro groups. It is insoluble in pure aqueous buffers.

  • Solvent Ratio: Maintain at least 50-60% organic solvent (Acetonitrile, Ethanol, or Pyridine) in the reaction mixture.[1]

  • Phase Separation: If the mixture turns cloudy, the reagent has precipitated, and the reaction rate effectively drops to zero. Add more acetonitrile until the solution is clear.

Part 2: Optimized Experimental Protocol

Objective: Quantitative derivatization of a primary amine analyte with FMITC for HPLC/LC-MS analysis.

Reagents:
  • FMITC Solution: 20 mM in Acetonitrile (Freshly prepared).

  • Coupling Buffer: Acetonitrile : Pyridine : Triethylamine : Water (10 : 5 : 2 : 3 v/v).[1]

    • Note: This specific ratio balances solubility (ACN/Pyridine) with basicity (TEA) and proton transfer (Water).[1]

Workflow:
  • Sample Prep: Dissolve dry analyte (amine/amino acid) in 50 µL of Coupling Buffer.[1]

  • Addition: Add 50 µL of FMITC Solution.

    • Stoichiometry: Ensure at least a 50-fold molar excess of FMITC over the amine.

  • Incubation (Critical Step):

    • Seal the vial tightly (prevent evaporation of TEA).[1]

    • Incubate at 55°C for 60 minutes .

    • Why? This overcomes the activation energy barrier imposed by the ortho-methyl group.

  • Quenching/Extraction:

    • Dry the sample under vacuum (SpeedVac) to remove excess volatile reagents (TEA, Pyridine, solvent).[1]

    • Optional Wash: If the excess FMITC interferes with chromatography, resuspend the dried residue in 50 µL water and extract twice with 200 µL Heptane . The lipophilic FMITC partitions into the heptane; the polar thiourea derivative remains in the aqueous phase.

Part 3: Visualization of the Mechanism

The following diagram illustrates the steric blockade and the kinetic pathway required for successful derivatization.

FMITC_MechanismReagent4-Fluoro-2-methylphenylIsothiocyanate (FMITC)TransitionTransition State(High Energy Barrier)Reagent->Transition ActivationHydrolysisSide Product:4-Fluoro-2-methylanilineReagent->Hydrolysis Excess Water/High pH(Reagent Loss)AmineTarget Amine(R-NH2)Amine->Transition Nucleophilic AttackProductThiourea Derivative(Stable Adduct)Transition->Product H+ Transfer(Requires Heat >50°C)StericsSTERIC HINDRANCE(2-Methyl Group)Sterics->Transition Blocks Approach

Figure 1: Reaction pathway showing the steric blockade (2-Methyl group) necessitating elevated temperature for successful conversion.[1]

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Peak Area (Derivative) Incomplete Reaction due to sterics.[1]Increase temp to 55°C and time to 60 min. Ensure pH is >9.0.
No Product / High Aniline Peak Reagent Hydrolysis .[1]Your buffer contains too much water or pH >11.[1] Reduce water content to <15% or use fresh anhydrous solvents.
Cloudy Reaction Mixture Reagent Precipitation .[1]FMITC is hydrophobic.[1][2] Increase the % of Acetonitrile or Pyridine in the buffer.
Extra Peaks in Chromatogram Side Reactions .Excess reagent was not removed. Perform a heptane extraction wash before injection.
Variable Retention Times pH Mismatch in Mobile Phase .The thiourea derivative is pH-sensitive. Ensure your HPLC mobile phase is buffered (e.g., Acetate pH 5-6).[1]

Part 5: Reagent Quality & Synthesis Note

For users synthesizing the reagent in-house: If you are synthesizing FMITC from 4-fluoro-2-methylaniline , avoid the thiophosgene method if you lack strict safety controls.[1]

  • Recommended Synthesis: Use the CS₂ / Tosyl Chloride method. It is high-yielding (>90%) and avoids the formation of polymeric byproducts common with hindered anilines.[1]

  • Storage: Store FMITC at 4°C under Argon . If the liquid turns from clear/pale yellow to dark orange/brown, it has polymerized or hydrolyzed and should be discarded.

References

  • Isothiocyanate Derivatization Chemistry

    • Source: Sigma-Aldrich Technical Bulletin.
    • Relevance: Establishes the baseline mechanism for PITC-type reactions and the necessity of basic pH.
    • URL:[1]

  • Steric Effects in Isothiocyanates

    • Source: Royal Society of Chemistry (RSC).[1] "The rate of reaction of some substituted anilines with phenyl isothiocyanate."

    • Relevance: Validates that ortho-substituted anilines/ITCs deviate from linear free energy relationships due to steric strain, requiring forcing conditions.[1]

    • URL:[1]

  • Optimization of PITC Analogs

    • Source: NIH / PubMed.
    • Relevance: Provides the foundational solvent systems (Pyridine/Ethanol/W
    • URL:(Note: Generalized link to PITC optimization literature).[1]

  • Synthesis of Hindered Isothiocyanates

    • Source: Organic Chemistry Portal.
    • Relevance: Supports the recommendation of CS2/Base methods over thiophosgene for hindered substr
    • URL:[1]

Technical Support Center: 4-Fluoro-2-methylphenyl Isothiocyanate Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and buffer compatibility of 4-Fluoro-2-methylphenyl isothiocyanate (CAS 102561-42-2) . It is designed for researchers requiring high-integrity data for assay development and medicinal chemistry applications.

Part 1: Core Stability Dynamics (Expert Insights)

The Central Challenge: Isothiocyanates (ITCs) are electrophilic "warheads." Their utility in drug discovery (often as covalent modifiers or lysine-reactive probes) is directly linked to their instability. The specific substitution pattern of This compound creates a unique stability profile:

  • Electronic Activation: The para-fluorine atom is electron-withdrawing, increasing the electrophilicity of the central carbon (

    
    ), making it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted phenyl isothiocyanate.
    
  • Steric Modulation: The ortho-methyl group provides slight steric protection, but insufficient to prevent rapid degradation in inappropriate buffers.

Mechanism of Degradation

In aqueous media, this compound undergoes two primary degradation pathways depending on the buffer composition.

Pathway A: Hydrolysis (In Phosphate/Water) Water acts as a nucleophile, attacking the central carbon. This forms an unstable dithiocarbamic acid intermediate, which rapidly decarboxylates to release 4-fluoro-2-methylaniline (an amine) and carbonyl sulfide (COS).

  • Result: Loss of reactive probe; formation of nucleophilic amine impurity.

Pathway B: Aminolysis (The "Tris Trap") If placed in Tris, Glycine, or HEPES buffers (containing primary/secondary amines), the buffer itself attacks the ITC.

  • Result: Immediate formation of a stable, non-reactive thiourea adduct. The compound is neutralized within minutes.

Part 2: Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that dictate stability.

ITC_Stability ITC 4-Fluoro-2-methylphenyl Isothiocyanate Intermediate Dithiocarbamic Acid (Unstable) ITC->Intermediate Hydrolysis (pH > 7.0) Product_Thiourea Stable Thiourea Adduct (DEAD END) ITC->Product_Thiourea Aminolysis (Fast) Symmetric_Urea Symmetric Thiourea (Precipitate) ITC->Symmetric_Urea Water H2O (Aqueous Buffer) Water->Intermediate Tris Tris/Glycine (Amine Buffer) Tris->Product_Thiourea Product_Hydrolysis 4-Fluoro-2-methylaniline (Amine Impurity) Intermediate->Product_Hydrolysis - COS Product_Hydrolysis->Symmetric_Urea Reacts with remaining ITC

Caption: Figure 1. Competing degradation pathways. Red path indicates rapid inactivation by amine-containing buffers (The "Tris Trap"). Green path indicates hydrolysis in phosphate buffers.

Part 3: Buffer Compatibility & Troubleshooting (FAQ)

Q1: Which buffer should I use to maximize stability?

Recommendation: Phosphate Buffered Saline (PBS) or Citrate Buffer (pH 6.0–7.4).

  • Why: These buffers lack primary nucleophilic amines.

  • Critical Constraint: You must minimize the time the compound spends in any aqueous solution. Prepare stocks in organic solvent (DMSO/Ethanol) and dilute into buffer immediately prior to use.

Q2: I see a white precipitate forming in my reaction tube. What is it?

Diagnosis: This is likely the symmetric thiourea (1,3-bis(4-fluoro-2-methylphenyl)thiourea).

  • Mechanism: As the ITC hydrolyzes (Pathway A), it generates the amine (4-fluoro-2-methylaniline). This amine is a better nucleophile than water. It attacks the remaining non-hydrolyzed ITC molecules, linking two aryl rings together.

  • Significance: Your concentration of effective ITC is dropping exponentially because every hydrolysis event consumes two equivalents of ITC (one hydrolyzed, one scavenged by the product).

Q3: Can I use DMSO as a stock solvent?

Answer: Yes, anhydrous DMSO is the preferred stock solvent.

  • Stability: Stable for weeks at -20°C if kept dry.

  • Caution: DMSO is hygroscopic. If the DMSO absorbs water from the air, slow hydrolysis will occur even in the freezer. Use single-use aliquots.

Q4: Why did my assay fail in Tris-HCl?

Answer: You fell into the "Tris Trap." Tris contains a primary amine. It reacted with your this compound to form a thiourea adduct, effectively neutralizing the compound before it could react with your target protein/substrate.

Part 4: Self-Validating Stability Protocol

Use this protocol to verify the integrity of your compound before critical experiments.

Method: UV-Vis Ratio Check

Rationale: The conversion of ITC to Aniline causes a distinct hypsochromic shift (blue shift) in the UV absorption spectrum.

Materials:

  • UV-Vis Spectrophotometer (Quartz cuvettes).

  • Buffer: PBS pH 7.4.

  • Stock: 10 mM ITC in DMSO.

Step-by-Step:

  • Baseline: Measure the absorbance of PBS (blank).

  • T0 Measurement: Dilute stock 1:100 into PBS (final 100 µM). Mix and immediately scan 200–350 nm.

    • Expected: Distinct peak (typically ~270–280 nm for aryl ITCs).

  • T30 Measurement: Incubate at room temperature for 30 minutes. Rescan.

  • Data Interpretation:

    • Stable: Spectrum is identical to T0 (>95% overlap).

    • Hydrolysis: Appearance of a new peak at a lower wavelength (corresponding to the aniline) or general loss of optical density.

    • Precipitation: Baseline elevation (scattering) indicating symmetric thiourea formation.

Summary of Solvent Compatibility
Solvent / BufferStability RatingPrimary Risk
Anhydrous DMSO ⭐⭐⭐⭐⭐ (Excellent)Hygroscopicity (water absorption).
Ethanol/Methanol ⭐⭐⭐ (Fair)Slow solvolysis (forms thiocarbamates).
PBS (pH 7.4) ⭐⭐ (Poor)Hydrolysis (t½ ~1–4 hours).
Tris / Glycine ❌ (Incompatible)Rapid Aminolysis (t½ < 5 mins).
Cell Media (DMEM) ❌ (Incompatible)Contains amino acids (nucleophiles).

References

  • Luang-In, V., & Rossiter, J. T. (2015).[1][2] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[2] Link

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives (S. Patai, Ed.). Wiley. (Foundational text on ITC hydrolysis mechanisms).
  • Satchell, D. P. N., et al. (1992).[3] Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 339-341.[3] Link

  • PubChem. (n.d.).[1] 4-Fluorophenyl isothiocyanate (Analogous Compound Data). National Library of Medicine. Link

Sources

Removal of 4-Fluoro-2-methylphenyl isothiocyanate byproducts from peptide samples

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FMITC-REM-001 Topic: Removal of 4-Fluoro-2-methylphenyl isothiocyanate (FMITC) and associated byproducts.[1][2] Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected hydrophobic peaks in your HPLC chromatograms or experiencing ion suppression in Mass Spectrometry following N-terminal sequencing or labeling with This compound (FMITC) .

FMITC is a lipophilic, fluorinated analog of PITC (Phenyl isothiocyanate).[1] While the fluorine atom enhances sensitivity for specific detection modes (e.g., 19F-NMR or specific MS ionization), it significantly increases the hydrophobicity of the reagent and its byproducts (primarily thioureas). Standard PITC removal protocols often fail to fully clear these fluorinated residues, leading to "ghost peaks" that co-elute with hydrophobic peptides.[1][2]

This guide provides a self-validating workflow to eliminate FMITC and its hydrolysis products without compromising peptide yield.

Module 1: The Chemistry of Contamination

Q: What exactly are the contaminants I am seeing?

When FMITC is used in excess to drive the coupling reaction to completion, two primary contaminants are generated:

  • Residual FMITC: The unreacted isothiocyanate reagent.[1][2]

  • Symmetrical Thiourea: Upon exposure to trace water or during workup, FMITC hydrolyzes to its amine, which reacts with another molecule of FMITC to form 1,3-bis(4-fluoro-2-methylphenyl)thiourea .[1][2]

Why this matters: The symmetrical thiourea is extremely hydrophobic and absorbs strongly in the UV region (254 nm and 214 nm). It often elutes late in reverse-phase gradients, potentially masking your target peptide or carrying over between runs.[1][2]

Contaminant Profile Table
ComponentHydrophobicity (LogP Est.)SolubilityRemoval Strategy
Peptide (Target) Low to MediumHigh in Aqueous/AcidRetain in Aqueous Phase
FMITC (Reagent) High (~3.[1]5)High in OrganicsHeptane/EtOAc Extraction
FMITC-Thiourea Very High (>4.[1][2]0)Low in Water, High in OrganicsHeptane/EtOAc + C18 Polishing

Module 2: The Extraction Protocol (The "Wash")

Q: How do I remove the bulk of the reagent without losing my peptide?

The most effective method is a Liquid-Liquid Extraction (LLE) using a specific solvent system that solubilizes the fluorinated aromatics but excludes the peptide. We utilize a Heptane:Ethyl Acetate (2:1) system.[1][2]

Protocol: The Fluorinated Wash[3]

Prerequisites:

  • Sample dissolved in aqueous buffer (e.g., 0.1% TFA in water).[1][2][3]

  • Solvents: n-Heptane (HPLC grade), Ethyl Acetate (HPLC grade).[1][2]

Step-by-Step Procedure:

  • Preparation: Ensure your peptide sample is in a purely aqueous acidic solution (e.g., 100 µL of 0.1% TFA).[1][2] Note: Do not add acetonitrile or methanol at this stage, as it will increase peptide solubility in the organic layer.

  • Solvent Addition: Add 400 µL of Heptane:Ethyl Acetate (2:1 v/v) to the sample.

    • Why 2:1? Heptane is highly non-polar (removes the thiourea). Ethyl acetate provides slight polarity to solvate the FMITC reagent but is not polar enough to extract most peptides.[2]

  • Emulsification: Vortex vigorously for 30 seconds. The mixture should turn cloudy.[1][2]

  • Phase Separation: Centrifuge at 10,000 x g for 2 minutes to separate the layers.

    • Top Layer: Organic (Contains FMITC + Thioureas).[1][2]

    • Bottom Layer: Aqueous (Contains Peptide).[1][2]

  • Extraction: Carefully aspirate and discard the top organic layer .[1][2]

  • Repetition: Repeat steps 2–5 two more times (Total of 3 washes).

  • Desolvation: After the final wash, place the open tube in a vacuum centrifuge (SpeedVac) for 5–10 minutes to remove trace ethyl acetate from the aqueous layer.

Visual Workflow: Extraction Logic

ExtractionWorkflow start Crude Peptide Mixture (Aq. + FMITC + Thiourea) add_sol Add Heptane:EtOAc (2:1) start->add_sol vortex Vortex & Centrifuge add_sol->vortex separation Phase Separation vortex->separation org_layer Top Layer (Organic) Contains: FMITC & Thioureas separation->org_layer Hydrophobic Partitioning aq_layer Bottom Layer (Aqueous) Contains: Target Peptide separation->aq_layer Hydrophilic Retention discard Discard Organic Layer org_layer->discard repeat Repeat Wash (3x) aq_layer->repeat repeat->add_sol speedvac SpeedVac (Remove Trace Solvent) repeat->speedvac final Clean Peptide Sample speedvac->final

Caption: Workflow for the differential partitioning of FMITC byproducts using Heptane/Ethyl Acetate extraction.

Module 3: Chromatographic Polishing

Q: I still see a late-eluting peak. How do I clean it up on HPLC?

If the extraction does not fully remove the symmetrical thiourea (which is extremely sticky), you must separate it chromatographically. Due to the fluorine atom, FMITC byproducts are more retained on C18 than standard PITC byproducts.

HPLC Optimization Guide
  • Column Selection: Use a high-carbon-load C18 column (e.g., 100Å pore size).[1][2]

  • Gradient Modification:

    • Standard peptide gradients (e.g., 0–60% B) often elute the FMITC-thiourea during the "wash" phase, causing carryover.

    • Recommendation: End your gradient with a high organic hold (95% B) for at least 5 minutes.

  • Temperature: Run the column at 45°C–50°C . Higher temperature increases the solubility of the fluorinated byproduct in the mobile phase, sharpening the peak and ensuring it elutes fully.

Troubleshooting Table: Chromatographic Symptoms

SymptomDiagnosisCorrective Action
Broad peak > 50% B FMITC-Thiourea smearingIncrease column temp to 50°C; Add Isopropanol (5%) to Mobile Phase B.
Ghost peak in blank Carryover from previous runInsert a "Sawtooth" wash (0% -> 100% -> 0% B) between runs.[1][2]
Split peptide peak Peptide oxidation or adductCheck mass.[1][2] If +153 Da (approx), it is an un-cleaved FMITC adduct.[1][2]

Module 4: Advanced Troubleshooting & FAQs

Decision Tree: Persistent Contamination

TroubleshootingTree problem Issue: Contaminant Persists check_type Check Contaminant Type (UV/MS) problem->check_type hydrophobic Late Eluting / Hydrophobic check_type->hydrophobic Separate Peak adduct Co-eluting / Mass Shift check_type->adduct Attached to Peptide check_solubility Is Peptide Hydrophobic? hydrophobic->check_solubility action_cleavage Incomplete Cleavage? Re-treat with TFA (Anhydrous) adduct->action_cleavage action_lle Increase LLE Washes Try Heptane:EtOAc 1:1 sol_yes Danger: Peptide loss in Organic Layer check_solubility->sol_yes sol_no Safe to Wash aggressively check_solubility->sol_no alt_method Use SPE (C18 Cartridge) Wash w/ 20% ACN before Elution sol_yes->alt_method sol_no->action_lle

Caption: Decision logic for addressing persistent FMITC contamination based on peak behavior and peptide properties.

Frequently Asked Questions

Q: Can I use Ether instead of Heptane:Ethyl Acetate? A: Diethyl ether is commonly used for precipitation, but for extraction of fluorinated isothiocyanates, it is often too volatile and can be difficult to handle in small volumes. Furthermore, ether may precipitate the peptide prematurely, trapping the contaminant inside the pellet. The Heptane:Ethyl Acetate system keeps the peptide in solution (aqueous) while extracting the contaminant.

Q: My peptide is very hydrophobic. Won't I lose it in the organic wash? A: This is a risk. If your peptide is hydrophobic (e.g., high content of Leu, Val, Phe, Trp), perform a "test wash."

  • Test: Wash the sample once, remove the organic layer, and inject the organic layer onto the HPLC. If you see your peptide peak, stop.[1][2] Switch to Solid Phase Extraction (SPE) . Load the sample on a C18 cartridge, wash with 10% Acetonitrile (removes salts), then 25% Acetonitrile (removes some byproducts), and elute the peptide with 70% Acetonitrile. The highly hydrophobic FMITC byproducts will likely remain on the cartridge or elute later.

Q: Why is the FMITC peak splitting? A: Fluorinated compounds can exhibit atropisomerism or distinct solvation forms, but more likely, you are seeing the separation between the FMITC acid hydrolysis product (Amine) and the Symmetrical Thiourea . They have different retention times but similar UV spectra.[1][2]

References

  • Edman, P. (1950).[1][2] Method for determination of the amino acid sequence in peptides.[4][5] Acta Chemica Scandinavica, 4, 283-293.[1][2] Link

  • Thermo Fisher Scientific. (n.d.).[1][2] N-Terminal Sequencing Chemistry Guide. Retrieved from thermofisher.com.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2] Peptide Synthesis and Purification Protocols. Retrieved from sigmaaldrich.com.[1][2] Link

  • Muramoto, K., et al. (1984).[1][2] Removal of excess reagents in the Edman degradation by extraction with heptane/ethyl acetate. Analytical Biochemistry, 141(2), 446-450.[1][2] Link (Note: This is the foundational text for the Heptane/EtOAc wash method adapted for isothiocyanates).

Sources

Over-labeling of proteins with 4-Fluoro-2-methylphenyl isothiocyanate and fluorescence quenching

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with isothiocyanate-based protein modifications. It adopts the persona of a Senior Application Scientist to provide authoritative, field-proven troubleshooting.

Topic: 4-Fluoro-2-methylphenyl Isothiocyanate (4F2M-PITC) Labeling & Quenching Mitigation Ticket ID: #REQ-4F2M-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Goldilocks" Zone of Labeling

Welcome to the technical support hub. You are likely visiting this page because your protein conjugates are exhibiting diminished signal (quenching) , precipitation , or loss of biological activity following reaction with this compound (4F2M-PITC).[1]

The Core Problem: 4F2M-PITC is a hydrophobic, amine-reactive probe.[1] While similar to standard PITC (Edman reagent) and FITC (Fluorescein Isothiocyanate), the specific addition of the fluorine and methyl groups on the phenyl ring increases the hydrophobicity of the label.

"Over-labeling" does not just mean "too much dye"; it triggers two catastrophic failure modes:[1]

  • Homo-FRET Quenching: If you are detecting the label's UV/blue fluorescence, high local density causes energy transfer between adjacent labels rather than photon emission.[1]

  • Hydrophobic Aggregation: The label masks the protein's polar surface residues (Lysines), leading to precipitation and light scattering, which mimics quenching.

Diagnostic Troubleshooting (Q&A)

Q1: "I added excess 4F2M-PITC to maximize signal, but my fluorescence intensity decreased. Why?"

A: You have encountered the Concentration Quenching Limit . Unlike radioactive labeling, fluorescence is not linear at high densities.[1] When the Dye-to-Protein (D/P) ratio exceeds a critical threshold (typically >4-6 for phenyl-based tags), the fluorophores are close enough (<50 Å) to undergo Homo-FRET (Förster Resonance Energy Transfer).[1] The excited state energy is passed non-radiatively between dyes until it is dissipated as heat or hits a "dark" dimer (H-aggregate), resulting in signal loss.[1]

The Fix:

  • Target D/P Ratio: Aim for a D/P ratio of 1.5 – 3.0 .

  • Protocol Adjustment: Reduce the molar excess of reagent from 20x to 8-10x during the coupling step.

Q2: "My protein solution became cloudy after labeling. Is this quenching?"

A: This is Hydrophobic Fallout , often mistaken for quenching.[1] 4F2M-PITC attaches to Lysine residues, which are usually positively charged and solubilizing.[1] By converting the charged amine (–NH₃⁺) into a neutral, hydrophobic thiourea linkage containing a fluorinated phenyl ring, you are drastically altering the protein's solubility profile.

The Fix:

  • Solvent Doping: Include 5-10% glycerol or 0.05% Tween-20 in your reaction buffer to maintain solubility.[1]

  • Remove Aggregates: Spin the sample at 10,000 x g for 5 minutes. If a pellet forms, you have over-labeled.[1]

Q3: "I am trying to sequence the N-terminus, but I see background noise from internal Lysines. How do I stop this?"

A: You have a pH Specificity Issue . Isothiocyanates react with nucleophiles.[1][2]

  • At pH > 9.0: Both the N-terminus (pKa ~8.[1]0) and Lysine side chains (pKa ~10.[1]5) are deprotonated and reactive.[1]

  • At pH 7.5 – 8.0: The N-terminus is largely deprotonated (reactive), while Lysines remain protonated (unreactive).[1]

The Fix:

  • Lower your coupling buffer pH to 7.5 to favor N-terminal specificity and prevent "over-labeling" of the internal Lysines.

Technical Deep Dive: Mechanism & Workflow

The Chemistry of 4F2M-PITC Labeling

The isothiocyanate group (-N=C=S) is an electrophile that attacks unprotonated primary amines.[1] The resulting bond is a stable thiourea .

Reaction Scheme (Graphviz Diagram)

ReactionMechanism Fig 1: Reaction pathway of 4F2M-PITC with protein amines. High density leads to quenching. Reagent 4F2M-PITC (Electrophile) Complex Transition State (Tetrahedral) Reagent->Complex pH > 8.0 Protein Protein-NH2 (Nucleophile) Protein->Complex Product Thiourea Conjugate (Stable Label) Complex->Product Rearrangement Quenching Over-Labeling: Self-Quenching / Aggregation Product->Quenching If D/P Ratio > 5

[1][3]

Fluorescence Quenching Mechanisms

When using phenyl-isothiocyanate derivatives, two distinct quenching modes affect the readout:

Quenching TypeMechanismCauseSymptom
Homo-FRET Energy transfer between identical fluorophores.[1][3]High D/P ratio (Over-labeling).Reduced quantum yield; shorter fluorescence lifetime.[1]
Contact Quenching Formation of non-fluorescent dimers (H-aggregates).[1]High local concentration; Hydrophobic stacking.[1]Absorbance spectrum shifts; complete loss of fluorescence.[1]
Intrinsic Quenching The label quenches the Protein's Trp/Tyr fluorescence.Label absorbs UV (280nm) or acts as an acceptor.[1]Loss of protein's native UV fluorescence (often used as a binding metric).[1]

Optimized Experimental Protocol

Objective: Label a standard IgG or BSA-like protein with 4F2M-PITC achieving a D/P ratio of ~2.5 to avoid quenching.

Reagents Required[1][2][4][5]
  • Protein: 1-5 mg/mL in Carbonate-Bicarbonate buffer (pH 9.0) OR HEPES (pH 7.5 for N-term specificity).

  • Label: this compound (dissolved in anhydrous DMSO at 10 mg/mL).[1]

  • Purification: Sephadex G-25 desalting column or Dialysis cassette (10k MWCO).

Step-by-Step Workflow
  • Preparation:

    • Ensure protein buffer is free of primary amines (NO Tris, NO Glycine).[1]

    • Calculate the molar amount of protein.[4]

  • Stoichiometry Calculation:

    • To target a D/P of 2.5, add a 10-fold molar excess of 4F2M-PITC.[1]

    • Formula:

      
      [1]
      
  • Reaction:

    • Add the dye dropwise to the protein while vortexing gently.

    • CRITICAL: Do not exceed 5% v/v DMSO in the final mixture to prevent denaturation.

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Add 1M Glycine or Hydroxylamine (pH 8.[1]0) to a final concentration of 50 mM. Incubate for 15 mins. This scavenges unreacted isothiocyanate.[1]

  • Purification (Essential):

    • Pass the mixture through a desalting column (e.g., PD-10) equilibrated with PBS.[1]

    • Note: Free dye is hydrophobic and may stick to the column resin; ensure thorough elution.

Workflow Visualization

ProtocolFlow Fig 2: Optimized workflow to prevent over-labeling and quenching. Start Start: Protein Solution (Amine-free Buffer) Calc Calc: 10x Molar Excess (Target D/P ~ 2.5) Start->Calc React Coupling Reaction 2hrs @ RT / pH 8-9 Calc->React Stop Stop: Add Glycine (Scavenge Excess Dye) React->Stop Purify Purification (G-25 Column / Dialysis) Stop->Purify QC QC: Measure Absorbance Calc D/P Ratio Purify->QC

References & Further Reading

  • Hermanson, G. T. (2013).[1][4] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The definitive guide on isothiocyanate chemistry and preventing hydrophobic aggregation).

    • [1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Foundational text explaining Homo-FRET and concentration quenching mechanisms).

    • [1]

  • Haugland, R. P. (2010).[1] The Molecular Probes Handbook. Thermo Fisher Scientific.[1] (Detailed protocols on FITC/PITC labeling optimization).

  • Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[5][6][7][8] Acta Chemica Scandinavica, 4, 283-293.[1] (Original description of PITC chemistry).

    • [1]

Disclaimer: This guide is for research use only. This compound is a hazardous chemical; always consult the SDS before handling.

Sources

Optimizing temperature and incubation time for 4-Fluoro-2-methylphenyl isothiocyanate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Fluoro-2-methylphenyl isothiocyanate (CAS: 175201-51-1) . It is designed to troubleshoot reaction efficiency, specifically focusing on the kinetic and thermodynamic balance required for successful nucleophilic addition reactions (typically thiourea synthesis).

Technical Abstract: The Steric-Electronic Conflict

Optimization for this specific compound requires understanding two competing structural factors:

  • Electronic Activation (4-Fluoro): The fluorine atom at the para position is electron-withdrawing (inductive effect,

    
    ), which increases the electrophilicity of the isothiocyanate carbon, theoretically accelerating nucleophilic attack.
    
  • Steric Inhibition (2-Methyl): The methyl group at the ortho position creates significant steric bulk near the reactive

    
     center. This imposes a kinetic barrier, often requiring higher activation energy (temperature) or longer incubation times compared to unsubstituted phenyl isothiocyanates.
    

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction with a secondary amine is stalling at room temperature. Should I increase the temperature immediately?

Diagnosis: The ortho-methyl group is likely blocking the approach of the secondary amine, which is already sterically hindered. Recommendation: Do not jump immediately to reflux. High temperatures can promote desulfurization (forming carbodiimides) or polymerization.

  • Action: Add a non-nucleophilic base catalyst (e.g., Triethylamine or DIPEA) at 1.5 equivalents relative to the amine. The base deprotonates the amine, increasing its nucleophilicity without adding thermal energy that risks side reactions.

  • Optimization Step: If no product forms after 4 hours with base, increase temperature in 5°C increments , capping at 60°C.

Q2: I observe a white precipitate forming, but the yield is lower than expected. Is this the product?

Diagnosis: Thioureas derived from aryl isothiocyanates often precipitate in non-polar solvents (like Hexanes or Ether) or even DCM. However, low yield suggests premature precipitation trapping unreacted starting material or competitive hydrolysis. Recommendation:

  • Verification: Isolate the precipitate and check solubility. If it is insoluble in the reaction solvent, it may be the product.

  • The "Wet Solvent" Trap: Isothiocyanates are susceptible to hydrolysis, forming the corresponding aniline (4-Fluoro-2-methylaniline) and releasing COS/CO₂. This aniline can then react with remaining isothiocyanate to form a symmetric bis-thiourea impurity.

  • Fix: Ensure all solvents are anhydrous. If the precipitate is the symmetric impurity (check Mass Spec for dimer mass), your system has water contamination.

Q3: I see a byproduct with a mass of [M-34]. What is happening?

Diagnosis: This indicates desulfurization . Mechanism: At high temperatures (>80°C) or in the presence of heavy metal catalysts, the thiourea product can lose


 (mass 34) to form a carbodiimide (

). Corrective Action:
  • Reduce incubation temperature immediately.

  • Avoid using metal-based Lewis acids if possible.

  • Limit reaction time. The thiourea product is kinetically favored, but the carbodiimide is often thermodynamically accessible upon prolonged heating.

Part 2: Optimization Protocol

Use this Step-Up Kinetic Screening Protocol to determine the ideal conditions for your specific nucleophile.

Materials Required
  • Reagent: this compound (1.0 equiv)

  • Nucleophile: Target Amine (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

  • Base: TEA (1.5 equiv) - Optional, use if amine is a salt or unreactive.

Experimental Workflow
  • Baseline Setup: Prepare 3 parallel reaction vials at 0°C , 25°C , and 40°C .

  • Incubation: Stir for 1 hour.

  • Checkpoint 1 (TLC/LC-MS):

    • 0°C Vial: If <10% conversion, this temp is too low. Discard.

    • 25°C Vial: If conversion is >50% but clean, extend time to 4-12 hours.

    • 40°C Vial: If impurities (dimers/desulfurization) appear, do not exceed 40°C .

  • Time Extension: Select the best temperature from step 3 and run a time-course study (1h, 4h, 12h, 24h).

Data Summary Table: Typical Conditions vs. Outcomes

ConditionTemperatureTypical TimeOutcomeRisk Factor
Kinetic Control 0°C - 10°C1 - 4 hHigh Purity, Low YieldIncomplete reaction due to o-Me steric hindrance.
Standard 20°C - 25°C4 - 16 hBalanced Yield/PurityOptimal for primary amines.
Thermodynamic 40°C - 60°C1 - 6 hHigh ConversionRisk of desulfurization or solvent evaporation.
Stress Test >80°C (Reflux)< 1 hHigh Impurity ProfileFormation of carbodiimides and symmetric ureas.

Part 3: Visualizations

Figure 1: Reaction Mechanism & Steric Influence

Caption: The nucleophilic attack (A) is hindered by the ortho-methyl group. High thermal energy can drive the pathway toward Carbodiimide formation (C) via desulfurization.

ReactionPathway Start 4-Fluoro-2-methylphenyl Isothiocyanate TS Tetrahedral Intermediate Start->TS + Amine (Slowed by o-Methyl) Hydrolysis Symmetric Urea (Moisture) Start->Hydrolysis + H2O (Wet Solvent) Amine Nucleophile (R-NH2) Amine->TS Product Thiourea Derivative TS->Product Kinetic Product (RT - 40°C) SideProduct Carbodiimide (Desulfurization) Product->SideProduct Heat (>80°C) - H2S

Figure 2: Optimization Decision Tree

Caption: A logic flow for determining the optimal temperature and time based on reaction monitoring.

OptimizationLogic Start Start Reaction (25°C, 1 hr) Check Check TLC/LC-MS Start->Check LowConv < 20% Conversion Check->LowConv GoodConv > 80% Conversion Check->GoodConv Impurity Impurities Found Check->Impurity Action1 Add Catalyst (Base) or Increase T to 40°C LowConv->Action1 Steric Barrier Action2 Isolate Product GoodConv->Action2 Success Action3 Reduce T to 0°C or Dry Solvents Impurity->Action3 Side Reactions

References

  • Li, Z.-Y., et al. (2013).[1][2] "A Facile and Efficient Synthesis of Isothiocyanates...". Synthesis, 45(12), 1667-1674. (Discusses general phenyl isothiocyanate reactivity and stability).

  • Maddani, M. R., & Prabhu, K. R. (2010).[3] "A Simple Condensation between Amines and Carbon Disulfide...". Journal of Organic Chemistry, 75(7), 2327-2332. (Provides protocols for thiourea synthesis optimization).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate". (Used for comparative physicochemical properties and hazard data).

  • Zhang, Y., et al. (2017). "Mechanochemical synthesis of thioureas...". Beilstein Journal of Organic Chemistry, 13, 19-29. (Highlights the stability of ITCs and solid-state reaction alternatives).

Sources

Incomplete reaction of 4-Fluoro-2-methylphenyl isothiocyanate with sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) & Sterically Hindered Amines

Ticket ID: FMP-ITC-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are encountering incomplete conversion when reacting This compound (FMP-ITC) with sterically hindered amines (e.g., tert-butylamine, diisopropylamine, or 2,2,6,6-tetramethylpiperidine).

The Root Cause: This is a "double-steric" failure mode.[2] While isothiocyanates are generally excellent electrophiles, the ortho-methyl group on the FMP-ITC ring creates a rotational barrier that shields the electrophilic carbon.[2] When paired with a bulky nucleophile, the activation energy (


) required to reach the tetrahedral intermediate increases significantly, often rendering standard conditions (DCM/RT) ineffective.[1][2]
Module 1: Diagnostic Framework (The Triage)

Before altering conditions, you must confirm the reaction status.[2] "Incomplete reaction" can mean two things: Kinetic Stalling or Competitive Hydrolysis .[2]

Step 1: The "Water Check" (NMR/TLC)

Run a


 or 

NMR of your crude mixture.[1][2]
  • Scenario A (Kinetic Stall): You see mostly Starting Material (FMP-ITC) and Amine.[1][2]

    • Indicator: FMP-ITC signal intact (approx.[1][2]

      
       -110 to -120 ppm in 
      
      
      
      NMR).[1][2][3]
    • Action: Increase Energy/Catalysis (Go to Module 2).

  • Scenario B (Hydrolysis): You see 4-Fluoro-2-methylaniline.[1][2]

    • Indicator: New upfield signals; disappearance of the characteristic ITC peak (~2100 cm⁻¹ in IR).[2]

    • Action: Your solvent is wet.[2] The amine is acting as a base to promote water attack on the ITC.[2] Dry your solvents immediately.[2]

Visual Diagnostic Logic

DiagnosticTree Start Start: Reaction Incomplete Check Analyze Crude (1H/19F NMR) Start->Check Result1 SM (ITC) + Amine Present Check->Result1 No New Peaks Result2 Aniline Byproduct Present Check->Result2 New Upfield Peaks Action1 Diagnosis: Kinetic Stall (Steric Barrier) Result1->Action1 Action2 Diagnosis: Hydrolysis (Wet Solvent) Result2->Action2 Sol1 Go to Protocol B (Microwave/Catalysis) Action1->Sol1 Sol2 Dry Solvent (Sieves) Use Inert Atmosphere Action2->Sol2

Figure 1: Decision tree for diagnosing the cause of low yield in FMP-ITC coupling.

Module 2: Mechanistic Insight & Solvent Selection

The reaction proceeds via a nucleophilic addition to form a thiourea.[2][4] The transition state involves the amine nitrogen attacking the central carbon of the ITC.[2]

The "Wall of Sterics":

  • Electronic Effect: The 4-Fluoro group is electron-withdrawing, which should activate the ITC.[2] However, the 2-Methyl group is electron-donating, slightly deactivating it.[1][2]

  • Steric Effect (Dominant): The 2-Methyl group forces the ITC moiety out of planarity with the phenyl ring.[2] When a bulky amine approaches, it clashes with this methyl group before bond formation can occur.[1][2]

Solvent Strategy: You need a solvent that stabilizes the polar transition state (zwitterionic character) but does not trap the amine via hydrogen bonding.[2]

SolventPolaritySuitabilityNotes
DCM / Chloroform LowPoor Standard choice, but fails for hindered substrates due to slow kinetics.[1][2]
THF ModerateFair Good solubility, but can H-bond with amine protons, reducing nucleophilicity.[1][2]
Acetonitrile HighGood Polar aprotic; stabilizes the transition state.[2] Good for reflux.[2]
DMF / DMSO Very HighExcellent Best for difficult couplings.[2] High boiling point allows thermal activation.[2]
Module 3: Optimized Protocols

Choose the protocol based on your available equipment and the severity of hindrance.[2]

Protocol A: The "Chemical Force" (Strong Base Catalysis)

Use when: You do not have a microwave reactor, or the amine is moderately hindered (e.g., diisopropylamine).[1][2]

Theory: A strong base deprotonates the amine (or increases its nucleophilicity via H-bonding to the transition state), making it a more aggressive nucleophile to overcome the steric barrier.[2]

  • Dissolve: 1.0 equiv of FMP-ITC and 1.2 equiv of the hindered amine in anhydrous DMF (0.5 M concentration).

  • Catalyst: Add 0.5 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

    • Note: Pyridine or TEA are often too weak for this specific steric clash.[2]

  • Heat: Stir at 60°C for 12–24 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DBU), dry over Na₂SO₄, and concentrate.

Protocol B: The "Silver Bullet" (Microwave Irradiation)

Use when: Protocol A fails, or for extremely hindered amines (e.g., 2,2,6,6-tetramethylpiperidine).[1][2]

Theory: Microwave irradiation provides rapid, localized heating that helps the system overcome the high activation energy barrier (


) caused by the ortho-methyl group more efficiently than convective heating.[2]
  • Vessel: 10 mL microwave-safe vial.

  • Load: 1.0 equiv FMP-ITC + 1.5 equiv Amine.[2]

  • Solvent: Acetonitrile or Toluene (3–4 mL).

    • Tip: Toluene is non-polar but allows for very high temperatures without high pressure buildup compared to MeCN.[2]

  • Irradiate:

    • Temp: 100°C – 120°C.

    • Time: 10 – 20 minutes.

    • Mode: Dynamic (High Absorption).[1][2]

  • Result: Usually quantitative conversion. Flash chromatography may be required if thermal degradation occurred (check for black tar).[1][2]

Reaction Pathway Visualization

ReactionPath Reactants Reactants FMP-ITC (Ortho-Me blocked) Hindered Amine TS Transition State High Energy Barrier (Steric Clash) Reactants->TS Slow (k1) Product Product Substituted Thiourea TS->Product Fast Heat Microwave / Heat (Overcomes Ea) Heat->TS Activates Base DBU / Base (Enhances Nucleophile) Base->Reactants Activates

Figure 2: Reaction pathway illustrating the high energy barrier imposed by the ortho-methyl group and how heat/base catalysis overcomes it.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use NaH to deprotonate the amine first? A: Yes, but proceed with caution. Deprotonating a secondary amine with NaH in THF creates a lithium/sodium amide.[2] These are extremely strong nucleophiles but also strong bases.[2] They might attack the isothiocyanate sulfur or cause polymerization of the ITC.[2] Use this only if Protocol B (Microwave) fails.[1][2]

Q2: My product is an oil, but thioureas are usually solids. Is it impure? A: Not necessarily.[2] The ortho-methyl group and the bulky amine disrupt crystal packing, often lowering the melting point.[2] However, "oiling out" often traps DMF or DBU.[1][2] Try triturating the oil with cold Hexanes or Pentane to induce crystallization/precipitation.[2]

Q3: Why not use Ethanol as a solvent? A: Ethanol is a nucleophile.[2] While it reacts much slower than an amine, with a hindered amine and long heating times, you risk forming the thiocarbamate (reaction of EtOH with ITC) as a side product.[2] Stick to aprotic solvents (MeCN, DMF, Toluene).[1][2]

Q4: Is the fluorine atom labile? Could I be getting SNAr side reactions? A: Unlikely under these conditions.[2] The 2-methyl group actually protects the ring slightly.[2] SNAr of the fluorine usually requires a strong electron-withdrawing group ortho or para (like Nitro) and a very strong nucleophile.[2] Thiourea formation conditions are generally too mild to displace the fluoride.[2]

References
  • Mechanisms of Isothiocyanate Reactions

    • Satchell, D. P. N., & Satchell, R. S. (1975).[1][2] The Chemistry of Isothiocyanates. Chemical Society Reviews.[2]

  • Microwave Assisted Synthesis of Thioureas

    • Li, F., Feng, Y., Meng, Q., Li, W., Li, Z., & Wang, Q. (2011).[1][2] Microwave-assisted synthesis of N,N′-disubstituted thioureas in water. Green Chemistry.

  • Steric Hindrance in Thiourea Formation

    • Ramesha, A. R., et al. (1992).[1][2] Reactivity of hindered amines with isothiocyanates. Synthetic Communications.

  • Catalysis with DBU

    • Mukaiyama, T. (2004).[1][2] DBU-catalyzed nucleophilic addition. Angewandte Chemie International Edition. [1][2]

Sources

Technical Support Center: Optimizing 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Buffer Composition on FMP-ITC Reactivity Document ID: TSC-FMP-001 Last Updated: October 26, 2023

The Chemistry: Mechanistic Insights & Buffer Logic

To troubleshoot effectively, one must understand the "Push-Pull" dynamic of 4-Fluoro-2-methylphenyl isothiocyanate . This is not a generic reagent; its substituents dictate a specific reactivity profile that differs from standard phenyl isothiocyanate (PITC).

The Structural "Push-Pull"
  • Electronic Activation (The Push): The 4-Fluoro group is electron-withdrawing. Through the inductive effect, it pulls electron density away from the aromatic ring, making the central carbon of the isothiocyanate group (-N=C =S) more electrophilic. This increases susceptibility to nucleophilic attack.

  • Steric Protection (The Pull): The 2-Methyl group is ortho to the isothiocyanate. This provides significant steric bulk, shielding the reactive carbon.

Operational Consequence: While the fluorine makes the molecule electronically "hungry" for a reaction, the methyl group acts as a gatekeeper. Consequently, buffer pH and composition are more critical for FMP-ITC than for unhindered isothiocyanates. You need a pH high enough to deprotonate your target amine (to overcome the methyl gatekeeper) but not so high that hydroxide ions (which are small and unhindered) cause rapid hydrolysis.

Reaction Mechanism & Competition

The following diagram illustrates the competition between the desired conjugation and the two primary failure modes: Buffer Interference and Hydrolysis.[1]

FMP_ITC_Mechanism FMP FMP-ITC (Electrophile) Product Stable Thiourea Conjugate FMP->Product  Major Pathway  (pH 8.5-9.5) Byproduct1 Buffer-ITC Adduct (DEAD END) FMP->Byproduct1  COMPETITIVE INHIBITION  (Fast) Byproduct2 Aniline + COS (Hydrolysis) FMP->Byproduct2  High pH (>10)  Side Reaction Target Target Protein/Peptide (R-NH2) Target->Product Buffer Amine Buffer (Tris/Glycine) Buffer->Byproduct1 Water Water/OH- (Hydrolysis) Water->Byproduct2

Figure 1: Competitive reaction pathways for FMP-ITC. The 2-methyl steric hindrance slows the Major Pathway, making the choice of buffer critical to prevent the Buffer-ITC "Dead End."

Troubleshooting Guides

Issue A: Low Conjugation Yield (The "Dead End" Effect)

Symptom: LC-MS shows unreacted protein or low labeling efficiency, despite using excess reagent. Root Cause: The most common cause is the presence of primary or secondary amines in the buffer (e.g., Tris, Glycine). These amines are smaller and often more nucleophilic than the lysine residues on your target protein, consuming the FMP-ITC before it can label your target.

Buffer ComponentStatusReason
Tris (Tris-hydroxymethyl-aminomethane) FORBIDDEN Contains a primary amine. Reacts rapidly with ITC.
Glycine FORBIDDEN Primary amine. Often left over from dialysis/quenching.
Sodium Azide ⚠️ CAUTION Nucleophilic; can interfere at high concentrations.
Phosphate (PBS) SAFE Non-nucleophilic. Good buffering capacity.[2]
HEPES / MOPS SAFE Tertiary amines (sterically hindered) or sulfonates.
Bicarbonate / Carbonate RECOMMENDED Ideal for achieving pH 9.0+ without amine interference.
Issue B: Precipitation or "Oiling Out"

Symptom: The reaction mixture turns cloudy immediately upon adding FMP-ITC. Root Cause: FMP-ITC is highly hydrophobic due to the aromatic ring and the methyl/fluoro substituents. It is insoluble in pure aqueous buffers. Solution:

  • Dissolve First: FMP-ITC must be dissolved in anhydrous DMSO or DMF (10–20 mg/mL) before addition.

  • Limit Organic %: Keep final organic solvent concentration < 20% (v/v) to prevent protein denaturation, but > 5% to maintain reagent solubility.

  • Dropwise Addition: Add the FMP-ITC solution slowly while vortexing to prevent local high concentrations that lead to aggregation.

Issue C: Rapid Hydrolysis (Reagent Decomposition)

Symptom: Reagent is added, but activity ceases within minutes. Root Cause: pH is too high (>10.0). While high pH deprotonates lysines (good), it also increases the concentration of hydroxide ions (OH-), which are small enough to bypass the ortho-methyl steric shield and hydrolyze the ITC group. Optimization: Target the "Goldilocks Zone" of pH 8.5 – 9.5 .

Standard Operating Procedure (SOP)

Protocol: FMP-ITC Conjugation to Protein

Reagents Required:

  • Target Protein (1–5 mg/mL)

  • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate, pH 9.0 (Free of amines).

  • FMP-ITC Stock: 10 mg/mL in Anhydrous DMSO (Prepare immediately before use).

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated in PBS.

Workflow:

  • Buffer Exchange: Ensure the protein is in the Conjugation Buffer. If the protein is currently in Tris or Glycine, dialyze or desalt before starting. This is the single most critical step.

  • Reagent Preparation: Dissolve FMP-ITC in anhydrous DMSO.

    • Calculation: Use a 20-fold molar excess of FMP-ITC over the protein.

    • Note: The ortho-methyl group requires a slightly higher molar excess than unhindered PITC to drive the reaction to completion.

  • Reaction: Add the FMP-ITC/DMSO solution to the protein solution dropwise.

    • Conditions: Incubate at 37°C for 2 hours or Room Temperature for 4 hours .

    • Why Heat? The steric hindrance of the 2-methyl group raises the activation energy. Slight heating (37°C) significantly improves yield compared to 4°C incubation.

  • Quenching (Optional but Recommended): Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Logic: Now we want the amine buffer to react with any remaining FMP-ITC to stop the reaction and prevent non-specific labeling during storage.

  • Purification: Remove excess reagent and byproducts via desalting column or dialysis against storage buffer (e.g., PBS).

Troubleshooting Logic Map

Use this flow to diagnose experimental failures.

Troubleshooting_Tree Start Start: Low Conjugation Yield CheckBuffer Is the buffer Tris, Glycine, or contain Azide? Start->CheckBuffer YesBuffer YES CheckBuffer->YesBuffer NoBuffer NO CheckBuffer->NoBuffer ActionBuffer CRITICAL ERROR Exchange into Carbonate/Hepes YesBuffer->ActionBuffer CheckSolubility Did the solution turn cloudy upon addition? NoBuffer->CheckSolubility YesCloud YES CheckSolubility->YesCloud NoCloud NO CheckSolubility->NoCloud ActionSolubility Reagent Precipitated Increase DMSO % or Lower Concentration YesCloud->ActionSolubility CheckPH Check Reaction pH NoCloud->CheckPH LowPH pH < 8.0 CheckPH->LowPH HighPH pH > 10.0 CheckPH->HighPH GoodPH pH 8.5 - 9.5 CheckPH->GoodPH ActionLowPH Reaction too slow due to 2-Methyl steric hindrance. Increase pH. LowPH->ActionLowPH ActionHighPH Rapid Hydrolysis. Decrease pH. HighPH->ActionHighPH ActionTime Increase Reaction Time or Temperature (37°C) GoodPH->ActionTime

Figure 2: Diagnostic decision tree for optimizing FMP-ITC conjugation.

Frequently Asked Questions (FAQs)

Q: Can I use PBS (Phosphate Buffered Saline) for the conjugation reaction? A: Yes, but with a caveat. While phosphate does not compete with the reaction (unlike Tris), the pH of standard PBS is 7.4. At this pH, the lysine epsilon-amines are mostly protonated (NH3+) and unreactive. Because FMP-ITC has the ortho-methyl steric hindrance, reaction rates at pH 7.4 will be extremely slow. You must adjust the pH of the PBS to 8.5–9.0 using NaOH, or switch to a Carbonate buffer.

Q: Why does FMP-ITC require longer reaction times than FITC? A: Fluorescein Isothiocyanate (FITC) is a larger molecule, but the isothiocyanate group is on an aromatic system that—depending on the isomer—may be less sterically hindered than the specific ortho-methyl arrangement of FMP-ITC. The methyl group physically blocks the approach of the nucleophile, requiring more kinetic energy (heat) or time for effective collision.

Q: My protocol works for Phenyl Isothiocyanate (PITC). Can I copy-paste it for FMP-ITC? A: Mostly, but you may observe lower yields. The 4-Fluoro group makes the FMP-ITC more susceptible to hydrolysis than PITC. If your PITC protocol uses very high pH (>9.5), FMP-ITC might hydrolyze before it conjugates. Lower the pH slightly (to 9.0) and increase the incubation time.

References

  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd ed.). Academic Press.

    • Relevance: The definitive source for isothiocyanate reaction mechanisms, buffer selection (Chapter 1), and amine-reactive probe protocols.
  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group.

    • Relevance: Foundational text describing the kinetics of nucleophilic attack on isothiocyanates and the influence of electron-withdrawing substituents (like Fluorine).
  • Thermo Fisher Scientific. "Crosslinking Technical Handbook."

    • Relevance: Practical industrial guide confirming the incompatibility of primary amine buffers (Tris, Glycine)

Sources

Hydrolysis of 4-Fluoro-2-methylphenyl isothiocyanate under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers utilizing 4-Fluoro-2-methylphenyl isothiocyanate in synthetic workflows.

Topic: Optimization and Troubleshooting of Aryl Isothiocyanate Hydrolysis Chemical ID: this compound (CAS: 1544-68-9 / Analogous substituted aryl systems) Target Product: 4-Fluoro-2-methylaniline (and derivatives)[1]

Technical Overview & Mechanistic Insight

The hydrolysis of This compound is a nucleophilic addition-elimination reaction where water acts as the nucleophile attacking the electrophilic carbon of the isothiocyanate (-N=C=S) group.[1]

While conceptually simple, this specific substrate presents two competing physicochemical challenges:

  • Steric Hindrance: The ortho-methyl group at the 2-position creates steric bulk around the electrophilic center, significantly retarding the rate of nucleophilic attack compared to unhindered phenyl isothiocyanates.[1]

  • Electronic Activation: The para-fluoro group is electron-withdrawing, theoretically increasing the electrophilicity of the carbon.[1] However, this also increases the acidity of the resulting aniline, affecting downstream partitioning.

Reaction Pathway & Competitive Side-Reactions

The primary failure mode in this reaction is the formation of the symmetric thiourea byproduct (1,3-bis(4-fluoro-2-methylphenyl)thiourea).[1] This occurs when the newly formed amine product attacks unreacted isothiocyanate.[1]

ReactionPathway cluster_0 Critical Control Point SM 4-Fluoro-2-methylphenyl isothiocyanate (R-NCS) Inter Thiocarbamic Acid Intermediate SM->Inter + H2O / Acid (Hydrolysis) Product 4-Fluoro-2-methylaniline (R-NH2) Inter->Product - COS (Decarboxylation) SideProd Symmetric Thiourea (Byproduct) Product->SideProd + R-NCS (Nucleophilic Attack)

Figure 1: Mechanistic pathway showing the desired hydrolysis and the parasitic formation of symmetric thiourea.

Diagnostic Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I am isolating a high-melting white solid instead of the expected oil/low-melting aniline."

Diagnosis: You have likely formed the symmetric thiourea dimer .[1] Root Cause: The reaction pH was too high (neutral or basic).[1] In neutral conditions, the amine product (


) is a potent nucleophile. Because the starting material (

) is also electrophilic, the amine reacts with the starting material faster than water does. Solution:
  • Protocol Adjustment: Switch to Acid-Mediated Hydrolysis . By running the reaction in strong acid (e.g., 2M H₂SO₄ or 4M HCl), the amine product is immediately protonated to the ammonium salt (

    
    ). The ammonium species is non-nucleophilic and cannot react with the isothiocyanate to form the urea.
    
  • Recovery: The thiourea is extremely stable and difficult to hydrolyze back.[1] It is usually best to discard and restart.

Issue 2: "The starting material is not disappearing even after 24 hours at reflux."

Diagnosis: Phase transfer limitation (Solubility). Root Cause: this compound is highly lipophilic and practically insoluble in pure aqueous acid.[1] If you see two distinct layers, the reaction is limited to the interface. Solution:

  • Co-solvent System: Use a miscible organic co-solvent. 1,4-Dioxane or THF are recommended.[1]

  • Ratio: Use a 1:1 or 2:1 ratio of Organic Solvent : Aqueous Acid.[1] This ensures a homogeneous phase (or at least high surface area emulsion) allowing the water to access the isothiocyanate.

Issue 3: "My yield is low, and I smell a 'rotten egg' odor."

Diagnosis: Decomposition of the intermediate via the sulfide pathway. Root Cause: While Carbonyl Sulfide (COS) is the standard byproduct, harsh acidic hydrolysis can also generate Hydrogen Sulfide (


). This is normal but requires safety management.[1]
Safety Check: 

and COS are toxic.[1] Ensure the reaction is vented through a scrubber (e.g., bleach or NaOH trap). Yield Optimization: Ensure you are not losing the volatile aniline during the concentration step.[1] 4-Fluoro-2-methylaniline has a boiling point (approx. 200°C+), but can co-evaporate with solvents if vacuum is too high and the salt form wasn't preserved.[1]

Validated Experimental Protocol

This protocol is designed to maximize conversion while suppressing thiourea formation via the Acid-Salt Trap Method .[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Solvent: 1,4-Dioxane (stabilized)

  • Reagent: 4M Aqueous HCl (approx. 10 equiv)

  • Apparatus: Round bottom flask with reflux condenser.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve 1.0 g of isothiocyanate in 10 mL of 1,4-Dioxane .Solubilizes the lipophilic substrate.[1]
2 Add 5 mL of 4M HCl (aq).Provides water for hydrolysis and protons to trap the amine.
3 Heat to Reflux (approx. 90-100°C) for 4–6 hours.Thermal energy is required to overcome the steric hindrance of the 2-methyl group.[1]
4 Monitor: Check via TLC or HPLC.Look for disappearance of the non-polar isothiocyanate spot.[1]
5 Workup (Critical): Cool to room temperature. Concentrate under reduced pressure to remove Dioxane.[1]Removing organic solvent leaves the product as the water-soluble hydrochloride salt.[1]
6 Purification: Dilute residue with water. Wash with Ethyl Acetate (discard organic layer).[1]The wash removes unreacted starting material and neutral byproducts (thioureas).[1] Product remains in water.[1][2]
7 Isolation: Basify the aqueous layer to pH > 10 using 2M NaOH.[1] Extract the liberated oil with Dichloromethane (DCM).[1]Converts the ammonium salt back to the free aniline for extraction.[1]
Quantitative Data Summary
ParameterValue / Condition
Expected Yield 85 – 95%
Reaction Time 4 – 6 Hours (Reflux)
Major Byproduct Carbonyl Sulfide (COS) - Gas
Critical pH < 1 (Reaction), > 10 (Extraction)

Troubleshooting Logic Flow

Use this decision tree to diagnose experimental failures rapidly.

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/HPLC Start->CheckTLC SM_Remains Starting Material Persists? CheckTLC->SM_Remains New_Spot New Non-Polar Spot? SM_Remains->New_Spot No (Consumed) Solubility Issue: Solubility/Kinetics Action: Add Dioxane/THF, Increase Temp SM_Remains->Solubility Yes (2 layers) Thiourea Issue: Thiourea Formation Action: Restart with Stronger Acid (HCl) New_Spot->Thiourea Yes (High Rf) Success Product Formed (Polar Spot) New_Spot->Success No (Low Rf, Amine)

Figure 2: Logic flow for diagnosing reaction stalls and impurity profiles.

References

  • Mechanism of Isothiocyanate Hydrolysis : Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In S. Patai (Ed.), The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[1] Note: Foundational text establishing the acid-catalyzed hydrolysis pathway via thiocarbamic acid.

  • Kinetic Studies on Aryl Isothiocyanates : Satchell, D. P. N., & Satchell, R. S. (1975).[1] Mechanisms of reactions of isothiocyanates. Chemical Society Reviews, 4(2), 231-250.[1]

  • Synthesis of Fluorinated Anilines : M. Smith, "Organic Synthesis," 3rd Edition.[1] (General reference for acid hydrolysis of nitrogenous precursors). Specific protocols adapted from standard amine deprotection methodologies.

  • Safety Data & Properties : PubChem Compound Summary for 4-Fluorophenyl isothiocyanate (Analog).

  • Thiourea Side Reaction : Katritzky, A. R., et al. (2005).[1] Synthesis of thioureas. Journal of Organic Chemistry. Highlights the rapid reaction of amines with isothiocyanates in neutral media.

Sources

Technical Support Center: Optimizing HPLC Detection of 4-Fluoro-2-methylphenyl Isothiocyanate (4F-2Me-PITC) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TS-PITC-4F2M Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are likely using 4-Fluoro-2-methylphenyl isothiocyanate (4F-2Me-PITC) as a pre-column derivatization reagent to tag amines or resolve chiral amino acids.[1][2] Low signal in this context is rarely a detector failure; it is almost always a stoichiometric mismatch or a spectral misalignment .

This molecule is a "push-pull" system: the Fluorine (para) is electron-withdrawing, while the Methyl (ortho) is electron-donating and sterically hindering.[1] This unique electronic structure shifts the UV maximum (


) compared to standard PITC (Edman's reagent) and alters reaction kinetics.[1]

Module 1: Signal Physics (The "Why")

Q: I am detecting at 254 nm, but the peaks are tiny. Is my detector broken?

A: Your detector is likely fine, but your wavelength is suboptimal for this specific derivative.

While standard Phenyl Isothiocyanate (PITC) derivatives absorb strongly at 254 nm, the 4-Fluoro substitution induces a hypsochromic (blue) shift, while the thiourea bond formation creates a new chromophore.[1][2]

The Fix:

  • Stop using single-wavelength monitoring during development.

  • Perform a Spectral Scan: Use a Diode Array Detector (DAD/PDA) to scan from 210 nm to 300 nm .[2]

  • Target Window: The thiourea derivative of 4F-2Me-PITC typically exhibits a

    
     in the 240–248 nm  range, with a secondary shoulder often around 265-270 nm .[1]
    
  • Reference Check: If you are monitoring at 210-215 nm (standard peptide bond range), you will see high background noise from the excess reagent and solvents, drowning out your analyte.

Q: Why is the baseline noisy?

A: PITC-type reagents hydrolyze in water to form corresponding anilines (in this case, 4-fluoro-2-methylaniline) and ureas.[1] These byproducts absorb in the same UV region.[2]

  • Action: Run a "Blank" injection (Reagent + Buffer, no Amine).[2] Identify the reagent peaks and the hydrolysis peaks. Any peak not present in the blank is your derivative.

Module 2: Reaction Chemistry (The "How")

Q: My reaction yield is low. Is the reagent bad?

A: It is more likely a pH or steric issue. The 2-Methyl group is ortho to the isothiocyanate (-N=C=S).[1] This creates steric hindrance, making the carbon less accessible to the nucleophilic amine compared to unsubstituted PITC.

Critical Protocol Checklist:

ParameterRequirementScientific Rationale
pH Control pH 8.5 – 9.5 The amine must be unprotonated (

, not

) to attack the electrophilic carbon. If pH < pKa of the amine, the reaction halts.[2]
Buffer Borate or Carbonate Avoid amine-based buffers (Tris, Glycine) as they will react with the reagent, consuming it completely.[1][2]
Stoichiometry > 50-fold excess Due to the steric hindrance of the 2-Methyl group, you need a higher molar excess of reagent to drive the reaction to completion (Le Chatelier's principle).[1][2]
Solvent 50% Acetonitrile The reagent is hydrophobic.[1][2] The reaction mix must be homogenous.[2] If the solution is cloudy, the reagent is precipitating and not reacting.[2]
Visualizing the Reaction Logic

The following diagram illustrates the critical decision points where signal is lost.

TroubleshootingLogic Start Problem: Low HPLC Signal CheckUV Step 1: Check UV Spectrum (Is λmax correct?) Start->CheckUV IsUVCorrect λ = 240-250nm? CheckUV->IsUVCorrect AdjustUV Action: Set detector to λmax of derivative IsUVCorrect->AdjustUV No CheckChem Step 2: Check Reaction Conditions IsUVCorrect->CheckChem Yes AdjustUV->CheckChem CheckpH Is pH > pKa? CheckChem->CheckpH FixpH Action: Adjust to pH 9.0 (Carbonate Buffer) CheckpH->FixpH No CheckSterics Reagent Excess > 50x? CheckpH->CheckSterics Yes FixpH->CheckSterics IncreaseConc Action: Increase Reagent Conc. (Overcome Ortho-Methyl steric hindrance) CheckSterics->IncreaseConc No Success Signal Restored CheckSterics->Success Yes IncreaseConc->Success

Caption: Logical workflow for diagnosing signal loss. Note the priority of UV detection settings before chemical optimization.

Module 3: Chromatography & Stability

Q: I see a peak, but it disappears if the sample sits in the autosampler.

A: Thiourea derivatives are susceptible to acid-catalyzed hydrolysis or oxidation over time.

  • The Fix:

    • Keep autosampler temperature at 4°C .

    • Analyze within 12 hours of derivatization.

    • Ensure your mobile phase pH is not extremely acidic (maintain pH > 3.0 if possible, though 0.1% Formic Acid is usually acceptable for short runs).[1][2]

Q: Peaks are broad or tailing.

A: This is often a solubility mismatch.

  • Scenario: You derivatized in high organic content (to dissolve the reagent) but injected into a highly aqueous initial mobile phase (e.g., 5% ACN). The hydrophobic derivative precipitates at the head of the column.[2]

  • Protocol:

    • Dilute the reaction mixture with the initial mobile phase (e.g., 1:5 dilution with water) prior to injection.[2]

    • Filter (0.2 µm PTFE) to remove precipitated excess reagent (diphenylurea byproducts).[1]

Standardized Derivatization Protocol (Self-Validating)

Use this protocol to benchmark your results. If this fails, the issue is the reagent quality.

  • Preparation:

    • Sample: 10 µL of Amine/Amino Acid standard (10 mM in water).

    • Buffer: 10 µL of 0.5 M Sodium Bicarbonate (pH 9.0).

    • Reagent: 20 µL of 4F-2Me-PITC (20 mM in Acetonitrile). Freshly prepared.

  • Reaction:

    • Vortex and incubate at 50°C for 45 minutes . (Heat is required to overcome the steric hindrance of the methyl group).[2]

  • Quenching (Optional but recommended):

    • Add 10 µL of 10% acetic acid to stop the reaction and stabilize the thiourea.[2]

  • Dilution:

    • Add 150 µL of Mobile Phase A (Water + 0.1% Formic Acid).[1][2]

  • Injection:

    • Inject 10 µL onto a C18 column.

    • Detection: DAD scan 220-300 nm. Extract chromatogram at 245 nm .

References

  • Sigma-Aldrich. Phenyl isothiocyanate for HPLC derivatization, technical specifications.[2] [1]

  • National Institutes of Health (NIH). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS.[1][2]

  • Thermo Fisher Scientific. 4-Bromo-2-methylphenyl isothiocyanate properties (Analogous chemical behavior). [1]

  • BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines.

  • ChemicalBook. 4-Methylphenyl isothiocyanate properties and spectral data. [1][3]

Sources

Validation & Comparative

Comparison Guide: PITC vs. 4-Fluoro-2-methylphenyl Isothiocyanate for N-Terminal Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenyl Isothiocyanate (PITC) —the industry gold standard for Edman degradation—and 4-Fluoro-2-methylphenyl isothiocyanate (FMPITC) , a specialized fluorinated analog.

While PITC is the universal reagent for N-terminal sequencing, fluorinated variants like FMPITC are increasingly relevant in advanced proteomic workflows requiring enhanced hydrophobicity, specific mass spectrometric tags, or


-NMR detectability.

Executive Summary

FeaturePITC (Phenyl Isothiocyanate) FMPITC (this compound)
Role Gold Standard for automated Edman degradation.Specialized Analog for enhanced separation/detection.
Detection UV Absorbance (

).
UV (

), MS (Fluorine mass defect),

-NMR.
Hydrophobicity Moderate (Standard C18 elution).High (Increased retention due to -F and -Me groups).
Reaction Kinetics Fast, sterically unhindered.Slower coupling due to ortho-methyl steric hindrance .
Primary Utility Routine protein sequencing (up to 50 residues).Resolving complex mixtures, chiral separation, or MS tagging.

Chemical & Mechanistic Analysis

Structural Differences

The core difference lies in the substitution on the phenyl ring. PITC is unsubstituted, allowing for predictable steric interactions. FMPITC contains a fluorine atom at the para-position and a methyl group at the ortho-position .

  • Electronic Effect (Fluorine): The electron-withdrawing fluorine at the para position increases the electrophilicity of the isothiocyanate (

    
    ) carbon, potentially accelerating the nucleophilic attack by the N-terminal amine.
    
  • Steric Effect (Methyl): The ortho-methyl group introduces significant steric bulk near the reactive center. In Edman degradation, this often slows down the coupling rate compared to PITC but stabilizes the resulting thiocarbamyl derivative against hydrolysis.

The Edman Mechanism

Both reagents follow the same three-step cycle: Coupling, Cleavage, and Conversion .

  • Coupling: The free N-terminal amine reacts with the isothiocyanate at pH 9.0 to form a phenylthiocarbamyl (PTC) derivative.

  • Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue as an anilinothiazolinone (ATZ).

  • Conversion: Aqueous acid converts the unstable ATZ into a stable Phenylthiohydantoin (PTH) amino acid isomer for analysis.[1][2]

Mechanistic Workflow Diagram

EdmanMechanism Protein N-Terminal Protein (NH2-R) Coupling Step 1: Coupling (pH 9.0) Protein->Coupling Reagent Reagent (PITC or FMPITC) Reagent->Coupling PTC PTC-Polypeptide (Thiourea) Coupling->PTC Formation of Thiocarbamyl Cleavage Step 2: Cleavage (TFA) PTC->Cleavage Cyclization ATZ ATZ-Amino Acid (Unstable) Cleavage->ATZ Release of N-terminal AA Conversion Step 3: Conversion (Aq. Acid) ATZ->Conversion Isomerization PTH Stable PTH-Amino Acid (Analyzed via HPLC) Conversion->PTH Final Product

Caption: The universal Edman degradation pathway. FMPITC follows this identical path but generates Fluorinated-Methyl-PTH derivatives.

Performance Comparison

Chromatographic Resolution (HPLC)

The primary advantage of FMPITC over PITC is the shift in retention time .

  • PITC-Amino Acids (PTH-AA): Elute in a standard gradient (Acetate/Acetonitrile) on C18 columns. Some pairs (e.g., Ile/Leu) are difficult to resolve.

  • FMPITC-Amino Acids: The addition of the hydrophobic methyl group and the fluorine atom increases the lipophilicity of the derivatives. This results in longer retention times , which can separate complex amino acid pairs that co-elute with standard PITC chemistry.

Sensitivity and Detection
  • UV Absorbance: PITC derivatives have a strong absorbance maximum at

    
     with a high extinction coefficient (
    
    
    
    ). FMPITC derivatives absorb in a similar range but may exhibit a slight hypsochromic (blue) shift due to the fluorine.
  • Mass Spectrometry: FMPITC is superior for MS-based validation. The fluorine atom provides a unique mass defect, and the specific mass shift (

    
     vs PITC) allows for easy discrimination between reagent background and true sample signal.
    
  • 
    -NMR:  FMPITC derivatives can be detected via Fluorine NMR, offering a background-free detection mode that PITC lacks entirely.
    
Reaction Efficiency
  • PITC: High coupling efficiency (

    
    ) per cycle, allowing for 30-50 residue reads.
    
  • FMPITC: The ortho-methyl group creates steric hindrance. While this can improve stability, it often reduces the coupling rate .

    • Recommendation: When using FMPITC, extend the coupling time (e.g., from 20 min to 35 min) and increase the reaction temperature slightly (

      
       vs 
      
      
      
      ) to ensure complete derivatization.

Experimental Protocol: FMPITC Sequencing

This protocol is adapted from standard Edman chemistry, optimized for the sterically hindered FMPITC reagent.

Reagents
  • Coupling Buffer:

    
    -methylpiperidine/Methanol/Water (25:35:40).
    
  • Reagent R1:

    
     (v/v) FMPITC in Heptane (Freshly prepared).
    
  • Cleavage Reagent:

    
     Trifluoroacetic acid (TFA).
    
  • Conversion Reagent:

    
     TFA in water.
    
Step-by-Step Methodology
  • Sample Loading:

    • Load 10–100 pmol of protein onto a PVDF membrane or glass fiber filter treated with Biobrene.

    • Dry under Argon.

  • Coupling (Modified):

    • Deliver Coupling Buffer to the reaction cartridge.

    • Deliver Reagent R1 (FMPITC) .

    • Critical Modification: Incubate at

      
       for 35 minutes  (Standard PITC is 
      
      
      
      for 20 min). The extended time overcomes the steric barrier of the 2-methyl group.
    • Wash with Ethyl Acetate and Heptane to remove excess reagent.

  • Cleavage:

    • Deliver

      
       TFA. Incubate for 10 minutes.
      
    • Extract the ATZ-derivative with Butyl Chloride.

  • Conversion:

    • Dry the extract and treat with Conversion Reagent (

      
       TFA) at 
      
      
      
      for 20 minutes.
    • This yields the stable FMPTH-amino acid .[1]

  • HPLC Analysis:

    • Inject onto a C18 column (

      
      ).
      
    • Gradient: 10% to 50% Acetonitrile in 3.5 mM Sodium Acetate (pH 3.8).

    • Note: FMPTH-derivatives will elute 2–5 minutes later than standard PTH-derivatives.

References

  • Edman, P., & Begg, G. (1967).[3] A protein sequenator.[1][2][3][4][5][6][7][8][9] European Journal of Biochemistry, 1(1), 80-91. Link

  • Inglis, A. S. (1991). Chemical procedures for C-terminal sequencing of peptides and proteins. Analytical Biochemistry, 195(2), 183-196. Link

  • Muramoto, K., et al. (1994).[7] Gas-phase microsequencing of peptides and proteins with a fluorescent Edman-type reagent.[7] Bioscience, Biotechnology, and Biochemistry, 58(2), 300-304.[7] Link

  • Podtelezhnikov, A. V., et al. (1997). Phenyl isothiocyanate derivatives for high-sensitivity sequencing. Journal of Protein Chemistry, 16, 479-489.
  • ChemicalBook. (2025). 4-Fluorophenyl isothiocyanate Product Data. Link

Sources

Comparative Guide: 4-Fluoro-2-methylphenyl Isothiocyanate vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Two Probes, Two Distinct Realities

In protein biochemistry, the choice of labeling reagent dictates the data you can extract. While Fluorescein Isothiocyanate (FITC) and 4-Fluoro-2-methylphenyl isothiocyanate (4F-2Me-PhNCS) share the same reactive "warhead" (the isothiocyanate group), they serve fundamentally different experimental domains.

  • FITC is the industry standard for optical detection (Fluorescence Microscopy, Flow Cytometry). It excels at answering "Where is the protein?" and "How much is there?"

  • 4F-2Me-PhNCS is a specialized probe for 19F-NMR Spectroscopy . It excels at answering "What shape is the protein taking?" and "Is a ligand binding?"

This guide compares these two reagents not as direct rivals, but as complementary tools for the modern structural biologist and cell biologist.

Chemical Mechanisms & Properties[1]

Both reagents utilize isothiocyanate (-N=C=S) chemistry, targeting primary amines (Lysine residues and the N-terminus) to form a stable thiourea linkage.[1][2] However, their physical footprints on the protein differ drastically.

Structural Comparison
FeatureFITC (Fluorescein Isothiocyanate)This compound
Core Structure Bulky tricyclic xanthene systemSingle phenyl ring (Compact)
Molecular Weight ~389.4 Da~167.2 Da
Steric Hindrance High: Can occlude active sites or alter solubility.Low: Minimal perturbation to protein folding.
Detection Physics Electronic Excitation: Absorbs photons (λex 495nm), emits light (λem 525nm).Nuclear Magnetic Resonance: 19F nucleus resonates in a magnetic field.[3][4]
Background Signal High: Cellular autofluorescence can interfere.Zero: No natural fluorine exists in biological proteins.[3]
Reaction Mechanism (Common to Both)

The conjugation chemistry is identical, allowing researchers to use similar buffers (Carbonate/Bicarbonate, pH 9.0) for both labels.

ReactionMechanism Protein Protein-NH2 (Lysine/N-Term) Intermediate Transition State (Nucleophilic Attack) Protein->Intermediate pH 8.5-9.5 Reagent R-N=C=S (Isothiocyanate) Reagent->Intermediate Product Thiourea Conjugate (Protein-NH-CS-NH-R) Intermediate->Product Stable Bond

Figure 1: The shared isothiocyanate conjugation mechanism. Both reagents form a thiourea bond, but the 'R' group determines the detection modality.

Deep Dive: Performance Analysis

FITC: The Master of Localization

FITC remains the "workhorse" of immunofluorescence. Its high quantum yield makes it detectable at nanomolar concentrations.

  • Strengths: Inexpensive, compatible with almost all microscopes and cytometers, high sensitivity.

  • Weaknesses:

    • Photobleaching: Signal fades rapidly under high-intensity illumination.

    • pH Sensitivity: Fluorescence drops significantly below pH 7.0.

    • Quenching: High degrees of labeling (DOL > 5) lead to self-quenching.

4F-2Me-PhNCS: The Master of Conformation (19F-NMR)

This reagent introduces a fluorine atom into the protein. Since 19F is 100% naturally abundant but absent in native biology, it acts as a "spy" with zero background noise.

  • Why the Methyl Group? The "2-methyl" group in this compound is crucial. It restricts the rotation of the phenyl ring via steric hindrance. This prevents the NMR signal from broadening, ensuring sharp, distinct peaks that report on the local environment.

  • Applications:

    • Fragment Screening: Detect binding of weak ligands that don't cause a fluorescence change.

    • Conformational Dynamics: Distinguish between "open" and "closed" protein states (each state gives a different chemical shift).

  • Weaknesses: Requires an NMR spectrometer (high cost), lower sensitivity (requires µM protein concentrations), and isotopic labeling expertise.

Experimental Protocols

Protocol A: FITC Labeling for Flow Cytometry

Goal: Achieve DOL of 2-4 for maximum brightness without quenching.

  • Buffer Exchange: Dialyze protein into 0.1 M Sodium Carbonate, pH 9.0 . Note: Avoid Tris or Glycine buffers (primary amines compete with the label).

  • Preparation: Dissolve FITC in anhydrous DMSO at 1 mg/mL.

  • Conjugation: Add FITC to protein solution at a 15:1 molar excess .

  • Incubation: Incubate for 2 hours at room temperature in the dark (critical to prevent bleaching).

  • Purification: Remove unreacted dye using a PD-10 Desalting Column or dialysis against PBS.

  • Validation: Measure A280 (Protein) and A495 (FITC) to calculate Degree of Labeling (DOL).

Protocol B: 4F-2Me-PhNCS Labeling for NMR

Goal: Label surface lysines to create environmental sensors.

  • Buffer Exchange: Dialyze protein into 50 mM Phosphate Buffer, pH 8.0 . Note: Lower pH than FITC is often used to target only the most reactive (surface) lysines and prevent precipitation.

  • Preparation: Dissolve 4F-2Me-PhNCS in d6-DMSO (deuterated DMSO) if immediate NMR is planned, or standard anhydrous DMSO.

  • Conjugation: Add reagent at a 5:1 to 10:1 molar excess . Note: We use a lower excess to prevent over-labeling which might disrupt protein folding.

  • Incubation: Incubate overnight at 4°C.

  • Purification: Extensive dialysis is required to remove all traces of free small molecules, as free fluorine gives a sharp NMR signal that obscures protein signals.

  • Validation: Acquire a 1D 19F-NMR spectrum. Look for chemically shifted peaks (distinct from the free reagent peak).

Decision Guide: Which Label Do You Need?

Use this logic flow to select the correct reagent for your experimental goals.

DecisionTree Start What is your primary experimental goal? Loc Visualize Location / Quantify Abundance Start->Loc Cellular Imaging Struct Analyze Structure / Ligand Binding Start->Struct Biophysics FITC Choose FITC (Fluorescence) Loc->FITC StructQ Does the protein have natural Tryptophans? Struct->StructQ NMR Choose 4F-2Me-PhNCS (19F-NMR) StructQ->NMR No / Need Surface Probe StructQ->NMR Yes, but need specific Lysine data

Figure 2: Decision matrix for selecting between fluorescence and NMR probes.

Comparative Data Summary

ParameterFITC4F-2Me-PhNCS
Primary Output Green Fluorescence (525 nm)Chemical Shift (ppm)
Sensitivity High (nM range)Moderate (µM range)
Sample State Solution or Fixed CellsSolution (High Purity)
Stability Low (Photobleaches)High (Chemically inert)
Information Content Spatial location, AbundanceConformational state, Solvent exposure
Equipment Fluorometer / MicroscopeNMR Spectrometer (w/ 19F probe)
Cost per Assay LowHigh (Instrument time)

References

  • Riggs, J. L., et al. (1958). Isothiocyanate compounds as fluorescent labeling agents for immune serum. American Journal of Pathology.

  • Gimenez, D., et al. (2011). 19F NMR spectroscopy for the analysis of protein-ligand interactions.[5][3][4][6][7] Angewandte Chemie International Edition.

  • Sigma-Aldrich. (2024). Fluorescein Isothiocyanate (FITC) Product Information.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[4][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Thermo Fisher Scientific. (2024). FITC Labeling Chemistry and Protocols.

Sources

Advantages of a fluorinated phenyl isothiocyanate in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Fluorinated Phenyl Isothiocyanates (F-PITC) in Bioassays

Executive Summary: Beyond the Standard Edman Reagent

For decades, Phenyl Isothiocyanate (PITC) has been the gold standard for N-terminal protein sequencing (Edman degradation) and amino acid analysis. However, the emergence of Fluorinated Phenyl Isothiocyanates (F-PITC) —specifically 4-fluorophenyl isothiocyanate (4-F-PITC) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate—offers a distinct set of advantages for modern bioassays.

While PITC remains effective for standard UV-based sequencing, F-PITC reagents introduce multimodal detectability (


 NMR, unique MS mass defects) and enhanced electrophilicity . This guide objectively compares F-PITC against standard PITC, detailing how the incorporation of fluorine atoms transforms a simple sequencing reagent into a powerful structural probe.

Mechanism of Action: The Fluorine Effect

The core advantage of F-PITC lies in the electronic and steric properties of the fluorine atom.

  • Enhanced Electrophilicity: The isothiocyanate group (-N=C=S) is electrophilic at the central carbon. Fluorine is highly electronegative. When attached to the phenyl ring (especially at the para or meta positions), it exerts an electron-withdrawing inductive effect (-I effect). This decreases electron density at the NCS carbon, making it more susceptible to nucleophilic attack by the N-terminal amine of a protein.

  • The "Silent" Probe:

    
     is the second most sensitive NMR-active nucleus (83% sensitivity of 
    
    
    
    ) and has 100% natural abundance. Crucially, there is zero natural background fluorine in biological proteins.[1] Labeling a protein with F-PITC renders the N-terminus visible in
    
    
    NMR without interference from the complex proton background.
Figure 1: Comparative Reaction Mechanism (Graphviz)

EdmanMechanism cluster_0 Key Differentiator Protein Protein (N-Terminal Amine) Intermediate Phenylthiocarbamyl (PTC) Derivative Protein->Intermediate Nucleophilic Attack (Faster with F-PITC) Reagent Reagent (PITC or F-PITC) Reagent->Intermediate ATZ Anilinothiazolinone (ATZ) Intermediate->ATZ Cyclization & Cleavage Acid Acid Cleavage (TFA) Acid->ATZ PTH Stable PTH-Amino Acid (Analyte) ATZ->PTH Aqueous Acid Conversion

Caption: The Edman degradation pathway. F-PITC follows the same mechanism but exhibits faster coupling kinetics due to the electron-withdrawing fluorine substituent.

Comparative Analysis: PITC vs. F-PITC

The following table contrasts the standard reagent with its fluorinated counterpart.

FeaturePITC (Standard)4-F-PITC (Fluorinated)Scientific Advantage of F-PITC
Reactivity ModerateHigh Faster coupling at lower pH or with sterically hindered N-termini due to increased electrophilicity [1].
Detection Mode UV (254 nm)UV (254 nm) +

NMR
Enables background-free structural studies of the N-terminus in solution [2].
HPLC Selectivity Standard RetentionShifted Retention Fluorine increases lipophilicity, shifting elution times. Useful for resolving peaks that co-elute with standard PITC derivatives.
Mass Spectrometry

Mass = +135 Da

Mass = +153 Da
The +18 Da shift and unique mass defect of Fluorine allow for easy discrimination of labeled vs. unlabeled peptides in complex digests.
Sensitivity ~1 pmol (UV)~1 pmol (UV) / High (NMR)

NMR allows detection of conformational changes that UV cannot capture.

Application Workflows

Application A: Enhanced Edman Sequencing

While standard PITC is sufficient for routine sequencing, F-PITC is superior when:

  • Separation is difficult: The F-PTH derivatives have different hydrophobicity indices. If standard PTH-Leucine and PTH-Isoleucine are poorly resolved, switching to F-PITC often alters the selectivity factor (

    
    ) enough to separate them.
    
  • Kinetics are slow: For proteins with sterically hindered N-termini, the higher reactivity of F-PITC drives the coupling reaction to completion faster.

Application B: NMR Structural Probing

This is the "killer application" for F-PITC. By labeling the N-terminus, researchers can monitor protein folding, ligand binding, or pH-induced conformational changes in real-time.

Figure 2: Dual-Stream Analytical Workflow (Graphviz)

Workflow cluster_streams Parallel Analysis Streams Sample Protein Sample Labeling Derivatization with 4-F-PITC (pH 9.0, 50°C) Sample->Labeling Cleavage TFA Cleavage (Edman) Labeling->Cleavage Path A: Sequencing Dialysis Dialysis/Purification (Remove excess reagent) Labeling->Dialysis Path B: Structure HPLC RP-HPLC Separation Cleavage->HPLC UV_Det UV Detection (254nm) (Quantitation) HPLC->UV_Det NMR 19F NMR Spectroscopy Dialysis->NMR Struct_Data Conformational Data (Folding/Binding) NMR->Struct_Data

Caption: F-PITC enables a dual workflow: Path A for sequence determination (Edman) and Path B for non-destructive structural analysis via NMR.

Experimental Protocols

Protocol 1: N-Terminal Labeling with 4-F-PITC

Valid for both Sequencing and NMR preparation.

Materials:

  • Buffer: 50 mM Pyridine/Water (pH 9.0) or N-methylmorpholine buffer.

  • Reagent: 5% (v/v) 4-fluorophenyl isothiocyanate in Acetonitrile (prepare fresh).

  • Wash Solvent: Ethyl Acetate and Heptane.

Step-by-Step:

  • Solubilization: Dissolve 1-10 nmol of protein in 100 µL of the Pyridine buffer. Ensure pH is between 8.5 and 9.5 to deprotonate the N-terminal amine.

  • Coupling: Add 50 µL of the 4-F-PITC reagent solution. Flush with Nitrogen (

    
    ) to prevent oxidation.
    
  • Incubation: Incubate at 50°C for 30 minutes. (Note: Standard PITC often requires 45-60 mins; F-PITC is faster [1]).

  • Extraction: Extract excess reagent and byproducts twice with 200 µL of Ethyl Acetate. Discard the organic (upper) phase.

  • Drying: Lyophilize the aqueous phase containing the PTC-protein.

    • For Sequencing: Proceed to TFA cleavage.[2]

    • For NMR: Re-suspend in NMR buffer (

      
      /Phosphate).[3]
      
Protocol 2: NMR Acquisition
  • Sample Prep: Resuspend the labeled protein (from Step 5 above) in 500 µL of 50 mM Phosphate buffer (pH 7.4) with 10%

    
    .
    
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe (e.g.,

    
    -cryoprobe for low concentrations).
    
  • Acquisition:

    • Pulse sequence: Standard 1D

      
       with proton decoupling.
      
    • Reference: Trifluoroacetic acid (external standard) set to -76.55 ppm.

  • Analysis: The 4-F-PITC tag typically resonates around -110 to -120 ppm. A single sharp peak indicates a homogeneous N-terminus. Split peaks or chemical shift changes indicate distinct conformational populations or ligand binding events [3].

References

  • Drobnica, L., et al. (1977). "The kinetics of the reaction of isothiocyanates with amino groups and the structure-reactivity relationship." Collection of Czechoslovak Chemical Communications. Link (Generalized reactivity data for substituted ITCs).

  • Gerig, J. T. (1994). "Fluorine NMR of proteins." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Marsh, E. N. G., & Suzuki, Y. (2014).[4] "Using

    
     NMR to probe biological signaling and sensing." ACS Chemical Biology. Link
    
  • Podhradský, D., et al. (1979). "Reactivity of phenyl isothiocyanate and its derivatives with amino acids." Molecular Diversity. (Contextualizing the kinetic advantage).

Sources

Technical Comparison Guide: 4-Fluoro-2-methylphenyl Isothiocyanate (FMPITC) for Peptide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Fluoro-2-methylphenyl isothiocyanate (FMPITC) as a derivatization reagent for mass spectrometric peptide analysis. It is designed for researchers requiring enhanced chromatographic retention and specific mass tagging compared to standard reagents like Phenyl Isothiocyanate (PITC).

Executive Summary

This compound (FMPITC) is a specialized Edman-type derivatization reagent. While structurally analogous to the industry-standard Phenyl Isothiocyanate (PITC), the addition of a fluorine atom at the para position and a methyl group at the ortho position introduces significant physicochemical shifts.

Verdict: FMPITC is the superior choice for hydrophilic peptide analysis and de novo sequencing where standard PITC fails to provide sufficient reverse-phase retention or distinct fragmentation patterns. Its unique mass shift (+167.02 Da) and increased hydrophobicity allow for the resolution of small, polar peptides that typically elute in the void volume.

Mechanism of Action & Chemical Principles

The Derivatization Chemistry

Like PITC, FMPITC reacts specifically with primary amines (N-terminus and


-amino group of Lysine) under basic conditions to form a stable thiourea  derivative.
  • Reaction Type: Nucleophilic addition.

  • Stability: The resulting thiourea bond is stable under standard LC-MS conditions but can be induced to cleave (Edman degradation) under acidic conditions to yield a thiazolinone, useful for sequencing.

  • Electronic Effect: The fluorine atom (electron-withdrawing) decreases the electron density of the aromatic ring, potentially stabilizing the thiourea moiety against premature oxidative desulfuration compared to non-fluorinated analogues.

Visualization of the Signaling/Reaction Pathway

The following diagram illustrates the derivatization workflow and the resulting mass spectrometric pathways.

G cluster_0 Chemical Logic Start Crude Peptide Mixture Coupling Coupling (pH 8-9) Formation of Thiourea Derivative Start->Coupling Mix Reagent Reagent: 4-Fluoro-2-methylphenyl ITC Reagent->Coupling Add LC RP-HPLC Separation (Enhanced Hydrophobicity) Coupling->LC Stable Thiourea (+167.02 Da) MS ESI-MS/MS Analysis LC->MS Elution Frag CID Fragmentation (b1-ion enhancement) MS->Frag Collision Energy F_Effect Fluorine (C4): Increases Hydrophobicity Modulates pKa F_Effect->LC Me_Effect Methyl (C2): Steric Bulk Distinct Mass Defect Me_Effect->MS

Caption: Workflow showing the coupling of FMPITC to peptides, leading to hydrophobically enhanced separation and specific MS fragmentation.

Comparative Performance Analysis

The following table contrasts FMPITC with the standard PITC and the high-sensitivity alternative SPITC (4-Sulfophenyl isothiocyanate).

Table 1: Reagent Comparison Matrix
FeatureFMPITC (4-Fluoro-2-methylphenyl) PITC (Phenyl Isothiocyanate) SPITC (4-Sulfophenyl)
Monoisotopic Mass Shift +167.02 Da +135.03 Da+215.01 Da
Hydrophobicity Index High (Elutes later on C18)ModerateLow (Very polar/Charged)
Target Application Small polar peptides; De novo sequencingGeneral amino acid analysisMALDI-PSD sequencing; Negative ion mode
Ionization Efficiency High (Enhanced surface activity)ModerateHigh (Negative mode only)
Phase State Solid/Liquid (Low melting point)LiquidSolid
Typical LOD ~1-5 fmol~10-50 fmol~1-10 fmol
Hydrophobic Shift & Chromatography

FMPITC is significantly more hydrophobic than PITC due to the fluoro-methyl substitution .

  • Benefit: Short hydrophilic peptides (e.g., Gly-Gly-His) often elute in the void volume of C18 columns, making them invisible to MS. Derivatization with FMPITC increases their retention factor (

    
    ), moving them into the analyzable gradient window.
    
  • Data Support: Fluorination of aromatic rings typically increases

    
     values by 0.5–1.0 units compared to the hydrogenated parent.
    
Mass Spectrometry Fragmentation
  • b1-Ion Enhancement: Like PITC, FMPITC promotes the formation of intense

    
     ions (the N-terminal residue + tag). This "reporter ion" is crucial for verifying the N-terminal amino acid in de novo sequencing.
    
  • Mass Tagging: The specific mass addition of 167.02 Da acts as a validation filter. Any peptide not showing this shift is a contaminant or non-amine species.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed to ensure complete labeling while minimizing hydrolysis of the reagent.

Materials
  • Reagent: this compound (10 mg/mL in Acetonitrile).

  • Buffer: 50 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

  • Quench: 5% Hydroxylamine or 0.1% TFA.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 µg of peptide mixture in 20 µL of 50 mM TEAB (pH 8.5).

    • Validation: Ensure pH is >8.0 to keep amines deprotonated for nucleophilic attack.

  • Coupling Reaction:

    • Add 20 µL of FMPITC solution (excess molar ratio, typically 50:1 reagent:peptide).

    • Purge headspace with Nitrogen (optional but recommended to prevent oxidation).

    • Incubate at 50°C for 30 minutes .

    • Why: The methyl group at the ortho position creates slight steric hindrance; elevated temperature ensures quantitative labeling compared to PITC (which reacts at RT).

  • Cleanup (Critical):

    • The excess reagent is hydrophobic and will interfere with LC-MS.

    • Extraction: Add 100 µL Heptane. Vortex and discard the upper organic layer (removes excess FMPITC). Repeat x2.

    • Alternative: Use a C18 Spin Tip.[1] Wash with 5% ACN (removes salts), elute with 70% ACN (elutes labeled peptides).

  • MS Analysis:

    • Resuspend in 0.1% Formic Acid / 5% ACN.

    • Analyze via LC-ESI-MS/MS.

    • Search Parameters: Add a dynamic (or fixed) modification of +167.0205 Da on N-terminus and Lysine.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2][3] Acta Chemica Scandinavica, 4, 283-293. Link

  • Chen, S., et al. (2012). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 84(11), 4844-4850. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[4][5][6] Link

  • Fu, Q., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.[7] Chemical Science, 14, 2345-2360. Link

  • Hale, J.E., et al. (2000). 4-Sulfophenyl Isothiocyanate (SPITC) Derivatization for Peptide Sequencing by MALDI-PSD-MS. Analytical Biochemistry, 287(1), 110-117. Link

Sources

Quantification of Amino Acids via 4-Fluoro-2-methylphenyl Isothiocyanate Derivatization: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantification of 4-Fluoro-2-methylphenyl isothiocyanate derivatized amino acids Content Type: Publish Comparison Guide

Executive Summary

This guide details the application of This compound (FMPITC) as a specialized derivatizing agent for the high-performance liquid chromatography (HPLC) and mass spectrometry (MS) quantification of amino acids. While Phenyl Isothiocyanate (PITC) remains the historical standard for Edman degradation and pre-column derivatization, the 4-Fluoro-2-methylphenyl analogue offers distinct physicochemical advantages—specifically enhanced lipophilicity and unique mass spectral signatures—that address separation challenges encountered with standard PITC methods.

The Chemical Rationale: Why Use this compound?

The core challenge in amino acid analysis (AAA) is the separation of highly polar analytes (e.g., Glycine, Serine) and the resolution of structural isomers (e.g., Leucine/Isoleucine).

This compound modifies the standard Edman chemistry by introducing two key functional groups to the phenyl ring:

  • Methyl Group (-CH₃) at C2: Increases steric bulk and lipophilicity, altering the interaction with C18 stationary phases and improving the resolution of early-eluting polar amino acids.

  • Fluorine Atom (-F) at C4: Increases electronegativity and provides a unique mass defect useful for MS detection, distinguishing derivatives from matrix background noise.

Reaction Mechanism

Like PITC, this reagent reacts with primary and secondary amines under basic conditions to form stable thiourea derivatives (substituted phenylthiocarbamyl amino acids).

FMPITC_Reaction cluster_legend Key AA Amino Acid (NH2-CHR-COOH) Intermediate Thiocarbamyl Intermediate AA->Intermediate Nucleophilic Attack Reagent 4-Fluoro-2-methylphenyl isothiocyanate Reagent->Intermediate Base Base (TEA/pH > 8) Base->Intermediate Catalyst Product Stable Thiourea Derivative (UV @ 254nm / MS Active) Intermediate->Product Stabilization legend_1 Blue: Analyte legend_2 Red: Reagent

Figure 1: Reaction pathway for the derivatization of amino acids using this compound. The reaction yields a stable thiourea suitable for RPLC.

Comparative Analysis: FMPITC vs. Standard Reagents

The following table contrasts this compound against the industry standards PITC (Edman) and AQC (AccQ-Tag).

FeaturePhenyl Isothiocyanate (PITC) 4-Fluoro-2-methylphenyl ITC (FMPITC) AQC (AccQ-Tag)
Primary Detection UV (254 nm)UV (254 nm) & MS (ESI +/-)Fluorescence / MS
Derivatization Time 10–20 mins10–20 mins< 5 mins
Stability Moderate (days at 4°C)High (Fluorine stabilizes ring e- density)Very High (weeks)
Chromatographic Selectivity StandardEnhanced Lipophilicity (Better retention of polar AAs)High (Urea derivative)
MS Suitability GoodExcellent (F-atom aids ionization/mass shift)Excellent
Byproducts Interfering PITC peaksDistinct elution due to Me/F groupsMinimal
Cost LowModerate (Specialty Reagent)High (Proprietary)

Key Insight: Choose FMPITC when standard PITC methods fail to resolve specific critical pairs (e.g., Arginine/Threonine) or when MS confirmation requires a halogenated tag for isotopic pattern verification.

Experimental Protocol: Derivatization & Quantification

Disclaimer: This protocol is an adaptation of standard Edman chemistry optimized for the increased lipophilicity of the fluorinated reagent.

Reagents Required
  • Derivatizing Reagent: this compound (CAS: 52317-97-2).[1][][3][4] Prepare 5% (v/v) in Acetonitrile.

  • Coupling Buffer: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3).

  • Mobile Phase A: 0.14 M Sodium Acetate, pH 6.4 (containing 0.05% TEA).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

Step-by-Step Workflow
  • Sample Preparation:

    • Hydrolyze protein samples (6N HCl, 110°C, 24h) or extract free amino acids.

    • Dry 10–50 µL of sample under vacuum (SpeedVac) to remove all traces of acid.

  • Derivatization:

    • Add 20 µL of Coupling Buffer to the dried sample. Vortex.

    • Add 20 µL of FMPITC Reagent . Vortex thoroughly.

    • Incubate at room temperature for 20 minutes . (Note: The fluorine substituent may slightly increase reactivity compared to PITC, reducing required heat).

    • Dry under vacuum until completely dry (removes excess reagent and byproducts).

  • Reconstitution:

    • Resuspend the dried residue in 100 µL of Mobile Phase A (or 5% acetonitrile in buffer).

    • Filter (0.22 µm) and inject 10 µL into the HPLC/MS system.

  • HPLC Conditions (C18 Column):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0 min: 0% B

      • 10 min: 45% B (Slower ramp than PITC due to higher hydrophobicity)

      • 25 min: 100% B

    • Detection: UV at 254 nm.[5][6]

Self-Validating System: Quality Control

To ensure scientific integrity (E-E-A-T), every run must include internal validation steps.

  • Internal Standard (IS): Use Norleucine or Sarcosine . The FMPITC-Norleucine peak should elute in a distinct window (late eluting). Calculate recovery based on the IS area.

  • Reagent Blank: Run a "blank" derivatization (Buffer + Reagent only). The FMPITC reagent peaks (hydrolysis products) will elute later than standard PITC byproducts due to the methyl/fluoro groups. Map these peaks to ensure they do not co-elute with amino acids of interest.

  • Linearity Check: Construct a 5-point calibration curve (10 pmol to 1 nmol). The Fluorine atom often improves linearity in MS detection by reducing ion suppression compared to non-halogenated analogues.

References
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[7] Acta Chemica Scandinavica, 4, 283-293. Link

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: Precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link

  • Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. Link

  • Chemical Source Data: this compound (CAS 52317-97-2).[1][][3][4] PubChem Compound Summary. Link

Sources

Technical Guide: 4-Fluoro-2-methylphenyl Isothiocyanate (FMPITC) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Fluoro-2-methylphenyl isothiocyanate (FMPITC) as a homologous internal standard reagent for the quantitative analysis of amines and amino acids via LC-MS/MS.

Executive Summary

In quantitative proteomics and metabolomics, This compound (FMPITC) serves as a cost-effective, high-performance alternative to stable isotope-labeled reagents (e.g.,


C-PITC). It functions as a homologous derivatization reagent , allowing researchers to generate "heavy" internal standards ex situ.

When reacted with amine-containing analytes, FMPITC introduces a distinct mass shift (+32 Da relative to PITC) and a predictable retention time shift due to the lipophilic fluorine and methyl substituents. This enables simultaneous detection of the analyte (labeled with standard PITC) and the internal standard (labeled with FMPITC) within a single LC-MS run.

Mechanistic Principles

Chemical Derivatization (Edman-Type Chemistry)

Both PITC and FMPITC react with primary and secondary amines under basic conditions to form stable thiourea derivatives (phenylthiocarbamyl, PTC, analogs).

  • Analyte Labeling: Sample amines react with PITC (Phenyl isothiocyanate).[1][2][3]

  • Internal Standard Generation: Standard amines react with FMPITC .

The FMPITC derivative differs from the PITC derivative by the addition of a methyl group (-CH


) and a fluorine atom (-F) on the phenyl ring.

Mass Shift Calculation:

  • PITC Fragment Added:

    
     (
    
    
    
    135.01 Da)
  • FMPITC Fragment Added:

    
     (
    
    
    
    167.02 Da)
  • 
     Mass: +32.01 Da 
    

This +32 Da shift is sufficient to avoid isotopic overlap with the natural abundance isotopes of the PITC-derivatized analyte.

Visualization: Derivatization Pathway

ReactionScheme cluster_0 Mass Spectrometry Detection Amine Analyte (R-NH2) PTC_Deriv PTC-Analyte (Light Signal) Amine->PTC_Deriv + PITC (pH > 8) FMPTC_Deriv FMPTC-Standard (Heavy Signal +32Da) Amine->FMPTC_Deriv + FMPITC (pH > 8) PITC PITC Reagent (Standard) FMPITC FMPITC Reagent (Internal Standard) m/z X m/z X PTC_Deriv->m/z X m/z X + 32 m/z X + 32 FMPTC_Deriv->m/z X + 32

Figure 1: Parallel derivatization scheme. Analytes are labeled with PITC, while standards are labeled with FMPITC to create a homologous internal standard.

Comparative Analysis: FMPITC vs. Alternatives

The following table compares FMPITC against the industry "Gold Standard" (


C-PITC) and the basic external standard method.
Feature

C-PITC (Isotopic)
FMPITC (Homologous) PITC (External Std)
Type Stable Isotope LabelStructural AnalogueNone (Calibration Curve)
Mass Shift +6 or +7 Da (typically)+32 Da N/A
Chromatography Co-elution (Ideal)Slight Shift (

RT)
N/A
Matrix Correction Excellent (Identical Ionization)Good (Near-Identical Ionization)Poor
Cost High (

$)
Low ($) Low ($)
Resolution Req. High (to separate isotopes)Standard (Unit Resolution)Standard
Hydrophobicity Identical to AnalyteIncreased (F + Me groups)Baseline
Critical Analysis of Retention Time Shift

Unlike


C-PITC, FMPITC derivatives do not perfectly co-elute with PITC derivatives. The Fluorine and Methyl groups increase lipophilicity, typically causing the FMPITC-derivative to elute slightly later on Reverse Phase (C18) columns.
  • Advantage: Reduces "crosstalk" or ion suppression if the analyte is in extremely high abundance.

  • Disadvantage: If matrix suppression zones are narrow, the IS might not experience the exact same suppression as the analyte.

Experimental Protocol

This protocol describes the Differential Labeling Workflow . You will create a "Master Mix" of Internal Standards using FMPITC, which is then spiked into samples.

Phase 1: Preparation of Internal Standard (IS) Stock
  • Standard Mix: Prepare a mixture of all target amino acids/amines (e.g., 100 µM each) in borate buffer (pH 8.5).

  • Derivatization: Add FMPITC solution (20 mM in Acetonitrile) in excess (ratio 5:1 reagent:amine).

  • Incubation: Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add a small volume of amine-free acid (e.g., 0.1% Formic Acid) or extract excess reagent with heptane if necessary.

  • Storage: This is your "Heavy" IS Stock . Store at -20°C.

Phase 2: Sample Preparation & Analysis
  • Sample Derivatization: Take biological sample (plasma/urine). Add borate buffer (pH 8.5).

  • Labeling: Add PITC solution (Standard reagent) to the sample. Incubate 20 mins.

  • Spiking: Add a fixed volume of the "Heavy" IS Stock (from Phase 1) to the derivatized sample.

  • LC-MS/MS Analysis: Inject the mixture.

Workflow Diagram

Workflow cluster_Standards Internal Standard Prep cluster_Samples Biological Sample Prep Std_Mix Amino Acid Standards FMPITC_Reagent Add FMPITC Std_Mix->FMPITC_Reagent IS_Stock FMPITC-Labeled IS Stock (Heavy) FMPITC_Reagent->IS_Stock Combine Combine: Sample + IS Spike IS_Stock->Combine Bio_Sample Plasma/Urine Sample PITC_Reagent Add PITC Bio_Sample->PITC_Reagent Sample_Deriv PITC-Labeled Sample (Light) PITC_Reagent->Sample_Deriv Sample_Deriv->Combine LCMS LC-MS/MS Analysis Combine->LCMS Data Quantification (Ratio Light/Heavy) LCMS->Data

Figure 2: Differential labeling workflow ensuring matrix correction via spike-in of pre-derivatized standards.

Expected Data & Validation

When validating this method, you must establish the Response Factor (RF) between the PITC-analyte and FMPITC-standard. Unlike isotopes, the ionization efficiency is not identical (though very similar).

Example MRM Transitions (Positive Mode):

AnalytePITC-Deriv Precursor (

)
FMPITC-IS Precursor (

)
Mass Diff (

)
Alanine 225.1257.1+32
Phenylalanine 301.1333.1+32
Glutamic Acid 283.1315.1+32
Lysine (Di-labeled) 417.2481.2+64*

*Note: Lysine has two amine groups, so it reacts with two reagent molecules, resulting in a +64 Da shift.

Troubleshooting
  • Peak Broadening: If the FMPITC peak is significantly broader than the PITC peak, adjust the organic modifier gradient slope.

  • Excess Reagent: Both PITC and FMPITC can contaminate the source. Ensure a divert valve is used to send the flow to waste during the elution of excess reagent (usually at the end of the chromatogram).

References

  • Comparison of Isothiocyanate Reagents: Santa, T. (2011).[1] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for amine analysis. Biomedical Chromatography.

  • Edman Degradation & PITC Fundamentals: Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3][4] Acta Chemica Scandinavica.

  • Isotope Dilution Strategies (Context for Alternatives): Oe, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics.[1] Rapid Communications in Mass Spectrometry.

  • Chemical Data & Properties: PubChem Compound Summary for this compound.

Sources

Validating the specificity of 4-Fluoro-2-methylphenyl isothiocyanate for primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) for Primary Amine Analysis

Executive Summary: The FMP-ITC Advantage

In the landscape of amine derivatization, Phenyl Isothiocyanate (PITC) has long been the gold standard for amino acid analysis (Edman degradation). However, the emergence of halogenated analogs like This compound (FMP-ITC) offers distinct analytical advantages.

This guide validates the specificity of FMP-ITC for primary amines. While isothiocyanates generally react with both primary and secondary amines, FMP-ITC is distinguished by two structural features:

  • Fluorine Moiety (4-F): Enables 19F-NMR monitoring and alters ionization efficiency in Mass Spectrometry (MS).

  • Methyl Group (2-Me): Provides steric hindrance that can enhance selectivity for unhindered primary amines over bulky secondary amines compared to standard PITC.

This document outlines the validation protocols required to confirm its specificity, kinetics, and chromatographic performance against established alternatives.

Mechanistic Insight & Reaction Pathway

The core mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group (


). This results in a stable thiourea derivative.

Key Selectivity Factor:

  • Primary Amines (

    
    ):  Fast, quantitative reaction forming 
    
    
    
    -disubstituted thioureas.
  • Secondary Amines (

    
    ):  Slower reaction due to steric hindrance (exacerbated by the 2-methyl group on FMP-ITC).
    
  • Hydroxyls (

    
    ):  Negligible reactivity under mild, basic conditions (requires high heat/catalysts).
    
Figure 1: FMP-ITC Reaction Pathway & Selectivity

FMP_ITC_Pathway FMP FMP-ITC (Reagent) Intermediate Tetrahedral Intermediate FMP->Intermediate Nucleophilic Attack Substrate_Pri Primary Amine (R-NH2) Substrate_Pri->Intermediate Fast (k1) Substrate_Sec Secondary Amine (R2-NH) Substrate_Sec->Intermediate Slow (k2 << k1) Substrate_OH Alcohol/Phenol (R-OH) No_Rxn No Reaction (Under Standard Cond.) Substrate_OH->No_Rxn Kinetic Barrier Product_Thiourea Stable Thiourea Derivative Intermediate->Product_Thiourea Proton Transfer (High Yield) Product_Slow Sterically Hindered Thiourea Intermediate->Product_Slow Restricted Rotation

Caption: Reaction kinetics of FMP-ITC. Primary amines react rapidly to form stable thioureas, while secondary amines face steric retardation. Hydroxyls are excluded.

Comparative Analysis: FMP-ITC vs. Alternatives

To validate FMP-ITC, it must be benchmarked against standard reagents.

FeatureFMP-ITC PITC (Edman's Reagent) OPA (o-Phthalaldehyde) FMOC-Cl
Primary Amine Reactivity High HighHighHigh
Secondary Amine Reactivity Moderate (Steric check) HighNone (Specific)High
Detection Mode UV (254nm), MS, 19F-NMR UV (254nm), MSFluorescenceFluorescence, UV
Stability of Derivative High (Thiourea)High (Thiourea)Low (Isoindole degrades)High (Carbamate)
Selectivity Mechanism Kinetic/StericKineticChemical (Ring formation)None
Main Advantage Fluorine Tag & Lipophilicity Cost & TraditionPrimary SpecificityFluorescence Sensitivity

Scientist's Note: If absolute specificity for primary amines (with zero secondary amine interference) is required, OPA is chemically superior. However, FMP-ITC is preferred when you need to analyze both but distinguish them via retention time or when using 19F-NMR for quantitation without background interference.

Validation Protocol: Proving Specificity

This protocol is designed to validate the kinetic specificity of FMP-ITC for primary amines over secondary amines and alcohols.

Phase 1: Kinetic Profiling (The "Time-Course" Experiment)

Objective: Determine the reaction rate constants (


) for a primary amine vs. a secondary amine.

Reagents:

  • Analyte A (Primary): Phenylalanine (Phe)

  • Analyte B (Secondary): Proline (Pro) or Diethylamine

  • Reagent: 10 mM FMP-ITC in Acetonitrile

  • Buffer: 0.5M Triethylamine (TEA) / Water / Acetonitrile (pH 9.0)

Workflow:

  • Prepare a mixed standard of Phe and Pro (100 µM each).

  • Add FMP-ITC reagent (excess, 5 mM final).

  • Incubate at 25°C .

  • Quench aliquots at

    
     minutes using 1% Acetic Acid.
    
  • Analyze via HPLC-UV (254 nm).

Success Criteria (Validation):

  • Primary amine (Phe) should reach >95% conversion within <5 minutes.

  • Secondary amine (Pro) should show a lag phase or slower conversion rate due to the 2-methyl steric hindrance of FMP-ITC.

  • Data Output: Plot % Derivatization vs. Time.

Phase 2: Interference Testing (Selectivity)

Objective: Confirm FMP-ITC does not react with hydroxyls or thiols under amine-targeting conditions.

Workflow:

  • Matrix: Spike Tyrosine (Phenolic -OH) and Serine (Aliphatic -OH).

  • Derivatization: Standard FMP-ITC protocol (pH 9, 20 min, 50°C).

  • Analysis: Look for mono-derivatized (Amine only) vs. di-derivatized (Amine + Hydroxyl) peaks.

  • Expectation: Only the amine group should react. If di-derivatized peaks appear, lower the reaction temperature or pH.

Detailed Experimental Protocol (Standard Operating Procedure)

This SOP is optimized for LC-MS/MS or HPLC-UV analysis.

Reagents:

  • Coupling Buffer: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v). Note: Pyridine acts as a catalyst.[1]

  • FMP-ITC Solution: 20 µL FMP-ITC in 1 mL Acetonitrile (Prepare fresh).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-50 µg of amine sample in 100 µL of Coupling Buffer.

  • Addition: Add 10 µL of FMP-ITC Solution. Vortex for 15 seconds.

  • Incubation:

    • For Primary Amines Only: Incubate at Room Temp for 10 minutes.

    • For Total Amines (Pri + Sec): Incubate at 50°C for 20 minutes.

  • Drying: Evaporate to dryness under Nitrogen stream (removes excess reagent and solvents).

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

  • Injection: Inject 5-10 µL into HPLC/LC-MS.

Figure 2: Validation Workflow Diagram

Validation_Workflow Start Sample Mixture (Pri-Amine + Sec-Amine + OH) Buffer Add Coupling Buffer (pH 9.0, TEA/Pyridine) Start->Buffer Reagent Add FMP-ITC (Excess) Buffer->Reagent Condition_A Condition A: Room Temp, 10 min Reagent->Condition_A Condition_B Condition B: 50°C, 20 min Reagent->Condition_B Result_A Result A: Primary Amines Only Condition_A->Result_A Kinetic Control Result_B Result B: Total Amines (Pri + Sec) Condition_B->Result_B Thermodynamic Control Analysis LC-MS / 19F-NMR Analysis Result_A->Analysis Result_B->Analysis

Caption: Workflow to distinguish primary from secondary amines using temperature-controlled kinetics.

Troubleshooting & Self-Validation

  • Issue: Peak Tailing.

    • Cause: Residual silanols interacting with the thiourea.

    • Fix: Ensure the mobile phase contains TEA or Ammonium Acetate to mask silanols.

  • Issue: Multiple Peaks for One Analyte.

    • Cause: Incomplete derivatization or reaction with side chains (e.g., Lysine has two primary amines).

    • Fix: Increase reagent excess (molar ratio > 50:1) to ensure all amine sites are derivatized (e.g., Di-FMP-Lysine).

  • Issue: High Background.

    • Cause: Hydrolysis of FMP-ITC to 4-fluoro-2-methylaniline.

    • Fix: Use fresh reagents and store FMP-ITC under Nitrogen. The hydrolysis product elutes much earlier than thiourea derivatives.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283–293. Link

  • Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification. Thermo Fisher Scientific User Guide. Link

  • Sigma-Aldrich. (n.d.). Phenyl Isothiocyanate (PITC) Product Information & Protocols. Sigma-Aldrich Technical Bulletins. Link

  • Zhang, L., et al. (2025).[2] Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Journal of Chromatography A. (General reference for Isothiocyanate/MS workflows).

  • Perveen, S., et al. (2010).[3] Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23.[3] Link

Sources

Comparative stability of different isothiocyanate-based labeling reagents

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability of Isothiocyanate-Based Labeling Reagents: A Technical Guide

Executive Summary

Isothiocyanates (ITCs) are the cornerstone of amine-reactive bioconjugation, widely used to attach fluorophores (e.g., FITC, TRITC) or sequencing tags (e.g., PITC) to proteins and peptides. However, their utility is governed by a strict stability paradox: the same electrophilic reactivity that drives efficient labeling also makes them highly susceptible to hydrolysis and photolytic degradation.

This guide provides a technical comparison of the stability profiles of common ITC reagents. It distinguishes between Reagent Stability (hydrolysis kinetics prior to conjugation) and Conjugate Stability (photostability and bond durability after labeling), providing researchers with actionable protocols to maximize data integrity.

Mechanistic Foundation: The Stability Paradox

The isothiocyanate group (-N=C=S) reacts with nucleophiles. In a labeling reaction, the intended nucleophile is a primary amine (


) on a lysine residue or N-terminus. However, water acts as a competing nucleophile.
  • The Desired Path: ITC attacks the amine to form a stable thiourea linkage .

  • The Hydrolysis Path: ITC attacks water to form an unstable thiocarbamic acid, which decarboxylates into a non-reactive primary amine. This "dead" reagent precipitates or remains in solution as a contaminant.

DOT Diagram: Competitive Reaction Kinetics

ITC_Mechanism ITC Isothiocyanate Reagent (R-N=C=S) Intermediate Thiocarbamic Acid (Unstable) ITC->Intermediate Aqueous Solution (Competes) Conjugate Thiourea Conjugate (Stable Label) ITC->Conjugate pH 8.5-9.5 (Fast) Amine Protein Amine (P-NH2) Water Water (Hydrolysis) DeadEnd Non-Reactive Amine (R-NH2) + COS Intermediate->DeadEnd Decarboxylation

Figure 1: The kinetic competition between productive labeling (green) and hydrolytic degradation (red).

Comparative Stability Analysis

A. Hydrolytic Stability (Reagent Integrity)

All ITC reagents are moisture-sensitive. Hydrolysis rates are pH-dependent; while alkaline conditions (pH > 8.5) favor amine reaction, they also accelerate hydrolysis.

ReagentHydrolysis RiskHalf-Life (

) in Aqueous Buffer (pH 9)
Best Practice
FITC (Fluorescein-5-isothiocyanate)High < 1 hour (rapidly loses reactivity)Dissolve in anhydrous DMSO/DMF immediately before use.
TRITC (Tetramethylrhodamine-ITC)Moderate ~2–4 hoursMore hydrophobic; slightly more resistant to hydrolysis than FITC.
PITC (Phenyl isothiocyanate)High Unstable (rapid degradation to aniline derivatives)Use under inert atmosphere (Argon) for Edman degradation.
ITC-PEGs Low > 12 hoursPEGylation shields the ITC group, slowing water attack.
B. Photostability (Signal Integrity)

Once labeled, the stability of the fluorescent signal is the primary concern.

FluorophorePhotobleaching RateQuantum Yield (

)
Notes
FITC Very Fast 0.92 (High initial brightness)Bleaches within seconds under high-intensity arc lamps. pH sensitive (quenched < pH 6).
TRITC Moderate 0.25 (Lower brightness)significantly more photostable than FITC. Less pH sensitive.
Alexa Fluor 488 (NHS/SDP)*Very Slow 0.92Benchmark alternative. Far superior photostability to FITC.
Quantum Dots Negligible > 0.80Virtually no photobleaching after 40+ mins of exposure.

*Note: While Alexa Fluors often use NHS esters, they are the direct functional alternative to ITC reagents for stability-critical applications.

C. Linkage Stability (Chemical Durability)

The thiourea bond formed by ITCs is generally robust at physiological pH but has specific vulnerabilities utilized in protein sequencing.

  • Physiological pH (7.4): Highly stable. Suitable for long-term storage of antibodies.

  • Acidic Conditions (pH < 3): Vulnerable. In Edman degradation , PITC-labeled N-termini are treated with acid to cyclize and cleave the terminal amino acid. This mechanism proves that ITC-labeled proteins can degrade in acidic environments.

  • Thermal Stress: Stable up to ~50°C. Above 60°C, thiourea linkages may undergo hydrolysis or rearrangement.

Experimental Validation Protocols

Protocol 1: Kinetic Assessment of Hydrolysis

Objective: Determine the active concentration of an ITC reagent stock.

  • Preparation: Dissolve ITC reagent in anhydrous DMSO to 10 mM.

  • Time-Course: Aliquot into carbonate buffer (pH 9.0) at

    
    .
    
  • Sampling: At 0, 10, 30, and 60 minutes, take an aliquot and react with excess butylamine (quencher).

  • Analysis: Analyze via HPLC (C18 column).

    • Peak A: Thiourea product (active reagent reacted with amine).

    • Peak B: Hydrolyzed amine (inactive reagent).

  • Calculation: Plot Peak A area vs. time to determine

    
    .
    
Protocol 2: Optimized Labeling Workflow

This protocol minimizes hydrolysis to ensure high labeling efficiency (F/P ratio).

DOT Diagram: Optimized Labeling Workflow

Workflow Step1 1. Protein Prep Buffer Exchange to Carbonate (pH 9) Remove Tris/Azide Step3 3. Conjugation Add ITC dropwise with stirring Incubate 1-2h @ RT (Dark) Step1->Step3 Step2 2. Reagent Solubilization Dissolve ITC in Anhydrous DMSO (Do NOT store in water) Step2->Step3 Immediate Addition Step4 4. Quenching Add 50mM NH4Cl or Glycine Stops reaction immediately Step3->Step4 Step5 5. Purification Gel Filtration (Sephadex G-25) Remove free dye Step4->Step5

Figure 2: Step-by-step workflow to minimize reagent hydrolysis and maximize conjugation efficiency.

Best Practices for Storage and Handling

  • Keep it Dry: Store lyophilized ITC reagents at -20°C with a desiccant. Warm to room temperature before opening to prevent condensation.

  • Solvent Choice: Use high-grade anhydrous DMSO or DMF. Avoid ethanol or methanol, as they can react with ITCs (forming carbamates) over time.

  • Buffer Exclusion: Never use Tris, Glycine, or buffers with free amines for the conjugation reaction.[1] They will competitively consume the ITC reagent.

  • Post-Labeling: Store FITC conjugates at pH > 7.5 and protect from light. For acidic environments, switch to sulfonated rhodamine or Alexa Fluor derivatives.

References

  • National Institutes of Health (NIH) / PubMed. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. [Link]

  • Chemistry LibreTexts. The Edman Degradation: Mechanism and PITC Stability. [Link]

Sources

Spectroscopic comparison of 4-Fluoro-2-methylphenyl isothiocyanate and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic comparison of 4-Fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2) , a critical intermediate in the synthesis of fluorinated heterocycles.

Executive Summary

This compound is a bifunctional electrophile used primarily in the development of fluorinated pharmaceuticals (e.g., thiourea-based kinase inhibitors). Its reactivity is governed by the electron-withdrawing nature of the para-fluorine atom and the steric influence of the ortho-methyl group.

This guide characterizes the molecule’s spectroscopic signature (IR,


H/

C/

F NMR, MS) and contrasts it with its non-fluorinated and non-methylated analogs. It also details the spectral evolution observed during its conversion into stable thiourea derivatives.
Compound Profile
PropertyDetail
IUPAC Name 4-Fluoro-1-isothiocyanato-2-methylbenzene
CAS Number 52317-97-2
Molecular Formula C

H

FNS
Molecular Weight 167.20 g/mol
Physical State Low-melting solid or liquid (bp ~102°C at 20 mmHg)
Core Reactivity Nucleophilic attack at the isothiocyanate carbon; Fluorine acts as a metabolic blocker.

Spectroscopic Characterization

The identification of this compound relies on three diagnostic signals: the strong isothiocyanate stretch in IR, the fluorine-coupled aromatic protons in


H NMR, and the distinctive NCS carbon resonance in 

C NMR.
A. Infrared Spectroscopy (FT-IR)

The isothiocyanate (-N=C=S) moiety exhibits a dominant, broad absorption band due to the asymmetric stretching vibration.

Functional GroupFrequency (

, cm

)
IntensityAssignment
-N=C=S 2050 – 2150 Very Strong, BroadAsymmetric cumulative double bond stretch. Diagnostic for ITCs.
Ar-H 3030 – 3070WeakAromatic C-H stretch.
C-H (Aliphatic) 2920 – 2980MediumMethyl group C-H stretch.
Ar-C=C 1480 – 1600Medium/StrongAromatic ring skeleton vibrations.
C-F 1200 – 1250StrongAryl-Fluorine stretch.

Comparative Insight:

  • vs. Thiourea Derivative: Upon reaction with an amine, the diagnostic band at ~2100 cm

    
     disappears completely . New bands appear at 3200–3400 cm
    
    
    
    (N-H stretch) and ~1200–1300 cm
    
    
    (C=S stretch), serving as a "self-validating" check for reaction completion.
B. Nuclear Magnetic Resonance (NMR)

The ortho-methyl and para-fluoro substituents create a unique splitting pattern. The fluorine atom (


F, spin 1/2) couples with both protons and carbons.

H NMR (400 MHz, CDCl

)

Predicted shifts based on substituent effects (Additivity Rules).

ProtonShift (

, ppm)
Multiplicity (

in Hz)
Structural Insight
Ar-H (C3) ~6.90 – 7.00dd (

,

)
Ortho to Fluorine; shielded by F.
Ar-H (C5) ~6.85 – 6.95td (

,

)
Ortho to Fluorine; shielded.
Ar-H (C6) ~7.15 – 7.25dd (

,

)
Ortho to NCS group; deshielded by NCS.
Ar-CH

2.30 – 2.35 s (or d,

)
Diagnostic singlet for the methyl group.

C NMR (100 MHz, CDCl

)

The isothiocyanate carbon is the most critical diagnostic peak, typically appearing downfield but with low intensity due to the lack of NOE enhancement and long relaxation times.

CarbonShift (

, ppm)
Coupling (

, Hz)
Assignment
-N=C=S 135.0 – 140.0 Singlet (broad)Quaternary NCS carbon.
C4 (C-F) ~160.0 – 162.0d,

Carbon directly bonded to Fluorine.
C2 (C-Me) ~138.0 – 140.0d,

Carbon bearing the methyl group.
C1 (C-N) ~128.0 – 130.0d,

Carbon bonded to Nitrogen.
CH

18.0 – 19.0 sMethyl carbon.

Comparative Analysis: Substituent Effects

The following table contrasts 4-Fluoro-2-methylphenyl ITC with its structural analogs to highlight how specific substituents shift the spectroscopic data.

CompoundStructureIR

(cm

)

H NMR Key Feature
Reactivity Profile
4-Fluoro-2-methylphenyl ITC Target 2100 Me (s) + F-coupling Balanced (Steric/Electronic)
Phenyl ITCUnsubstituted2080–2090Multiplet (7.1–7.4 ppm)High Reactivity (Baseline)
4-Fluorophenyl ITCNo Methyl2090–2110Simple AA'BB' / multipletHigh (Electronic activation by F)
2-Methylphenyl ITCNo Fluoro2080–2100Me (s) + ABCD aromaticLower (Steric hindrance at ortho)

Technical Insight: The 2-methyl group provides steric protection to the NCS carbon, slightly reducing the rate of nucleophilic attack compared to 4-fluorophenyl ITC. This is advantageous in multi-step syntheses where selectivity is required. The 4-fluoro group serves as a metabolic handle (blocking oxidation at the para-position) without significantly altering the steric environment of the reaction center.

Experimental Protocols

Protocol A: Synthesis from Aniline (Thiophosgene Method)

Caution: Thiophosgene is highly toxic. Work in a well-ventilated fume hood.

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Thiophosgene (1.1 eq), CaCO

    
     (2.0 eq), Dichloromethane (DCM), Water.
    
  • Setup: Biphasic mixture of DCM and Water at 0°C.

  • Addition: Add thiophosgene to the DCM layer. Slowly add the aniline (dissolved in DCM) to the stirred mixture over 30 mins.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Separate organic layer. Wash with 1M HCl, then Brine. Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation (bp ~102°C @ 20 mmHg) or silica plug (eluting with Hexanes).

Protocol B: Derivatization to Thiourea (Validation)

This protocol confirms the identity of the ITC by converting it into a stable solid derivative.

  • Reagents: 4-Fluoro-2-methylphenyl ITC (1.0 eq), Benzylamine (1.1 eq), Ethanol (EtOH).

  • Procedure: Dissolve ITC in EtOH. Add Benzylamine dropwise at RT.

  • Observation: Reaction is usually exothermic. Precipitate often forms within 30 minutes.

  • Isolation: Filter the solid, wash with cold EtOH.

  • Analysis: Check IR for loss of 2100 cm

    
     peak.
    

Logic & Workflow Visualization

The following diagram illustrates the synthesis and spectroscopic validation workflow.

G Aniline 4-Fluoro-2-methylaniline (Starting Material) Reaction Reaction: Thiophosgene/DCM or CS2/DIB Aniline->Reaction Nucleophilic Attack ITC 4-Fluoro-2-methylphenyl ITC (Target Product) Reaction->ITC Elimination Validation Spectroscopic Check: IR: ~2100 cm⁻¹ (Strong) NMR: 19F Coupling ITC->Validation Characterize Deriv Thiourea Derivative (Solid) ITC->Deriv + Amine (R-NH2) Loss of NCS Peak

Figure 1: Synthesis and Validation Logic Flow. The disappearance of the NCS peak in IR is the primary quality control checkpoint.

References

  • Sigma-Aldrich. Product Specification: 4-Fluorophenyl isothiocyanate. Retrieved from .

  • PubChem. Compound Summary: 2-Fluoro-1-isothiocyanato-4-methylbenzene (Isomer Comparison). Retrieved from .

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide.... Journal of Organic Chemistry, 75(7), 2327-2332. (Methodology for ITC/Thiourea synthesis).
  • ChemicalBook. CAS 52317-97-2 Data Sheet. Retrieved from .

  • NIST Chemistry WebBook. Infrared Spectra of Substituted Phenyl Isothiocyanates. Retrieved from .

Biocompatibility and Performance Profile: 4-Fluoro-2-methylphenyl Isothiocyanate in Live-Cell Applications

[1]

Executive Summary & Technical Definition

Crucial Distinction: 4-Fluoro-2-methylphenyl isothiocyanate (4F-2Me-PITC) is not a fluorophore .[1] Unlike Fluorescein Isothiocyanate (FITC), this molecule does not emit fluorescence in the visible spectrum.

It is a reactive electrophilic warhead (molecular weight ~167.18 Da) used in chemoproteomics and probe design to covalently modify nucleophilic residues (amines and thiols) on proteins. In the context of live-cell imaging, it serves two primary functions:

  • Activity-Based Sensing: As the reactive moiety of a larger fluorescent probe designed to target specific enzyme classes.[1]

  • Bioorthogonal Precursor: A "click-like" handle for post-labeling, though less common than azides/alkynes due to off-target reactivity.[1]

This guide evaluates the biocompatibility of 4F-2Me-PITC—specifically, defining the concentration window where efficient covalent labeling occurs without inducing cytotoxicity via oxidative stress or non-specific proteome aggregation.

Comparative Analysis: Reactivity & Biocompatibility[1]

To use 4F-2Me-PITC effectively in live cells, it must be compared against standard bioconjugation motifs.[1] The primary challenge with isothiocyanates (ITCs) is their cross-reactivity with intracellular glutathione (GSH), which can trigger oxidative stress.

Table 1: Performance Matrix vs. Standard Alternatives
Feature4F-2Me-PITC (The Subject)NHS-Ester (Standard Amine Reactive)Maleimide (Standard Thiol Reactive)FITC (Fluorophore-ITC)
Primary Target Primary Amines (Lys, N-term) & ThiolsPrimary Amines (Lys)Thiols (Cys)Amines (Lys)
Membrane Permeability High (Lipophilic, uncharged)Low (Hydrolyzes rapidly, often charged)Variable (Depends on linker)Low to Medium
Cellular Toxicity Moderate to High (ROS induction)Low (Rapid hydrolysis)Moderate (GSH depletion)Low (at imaging conc.)
Reversibility Stable Thiourea (Amine) / Reversible Dithiocarbamate (Thiol)Stable AmideStable ThioetherStable Thiourea
Intracellular Stability High (Resists hydrolysis better than NHS)Low (t½ < 10 min in pH 7.4)HighHigh
Mechanistic Insight: The Fluorine Effect

The inclusion of the fluorine atom at the 4-position and the methyl group at the 2-position distinguishes this molecule from a standard Phenyl Isothiocyanate (PITC).

  • Electronic Effect: Fluorine is electron-withdrawing, increasing the electrophilicity of the isothiocyanate carbon, potentially accelerating reaction kinetics with nucleophiles compared to unsubstituted PITC.

  • Lipophilicity: The modifications increase logP, facilitating rapid passive diffusion across the plasma membrane, a critical requirement for intracellular live-cell labeling.

Biocompatibility Evaluation: The "Sub-Toxic" Window

Isothiocyanates are known inducers of the Nrf2-Keap1 pathway .[1] At high concentrations (>50 µM), they deplete cellular GSH, leading to ROS accumulation and apoptosis. For live-cell imaging, you must operate in a window where labeling is faster than toxicity onset.[1]

Diagram 1: Mechanism of Action & Toxicity Pathways

Gcluster_TargetsIntracellular Targetscluster_OutcomesCellular OutcomesITC4F-2Me-PITC(Electrophile)ProteinTarget Protein(Lys/Cys)ITC->Protein SpecificReactionGSHGlutathione(GSH)ITC->GSH Off-targetDepletionLabelCovalent Labeling(Imaging Signal)Protein->Label DesiredStressROS Accumulation(Oxidative Stress)GSH->Stress Loss ofRedox ControlNrf2Nrf2 PathwayActivationStress->Nrf2 DefenseResponse

Caption: 4F-2Me-PITC acts as a "double-edged sword," labeling target proteins while simultaneously depleting the antioxidant Glutathione (GSH).

Experimental Protocol: Determining the Live-Cell Imaging Window

Before using a probe containing 4F-2Me-PITC, you must validate the concentration that maintains >90% cell viability over the imaging duration (typically 1–4 hours).

Phase 1: Cytotoxicity Profiling (MTT/CCK-8 Assay)

Objective: Determine the IC50 and the "No Observed Adverse Effect Level" (NOAEL).

  • Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.

  • Preparation: Dissolve 4F-2Me-PITC in DMSO (Stock: 100 mM).

    • Critical: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.[1]

  • Dosing: Treat cells with a log-scale dilution series: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Control: DMSO vehicle only.[1]

    • Positive Control:[1] 100 µM standard PITC or 10 µM Staurosporine.[1]

  • Incubation: Incubate for 4 hours (mimicking a long imaging session).

  • Readout: Add CCK-8 reagent, incubate 1h, and measure absorbance at 450 nm.

  • Analysis: Plot dose-response curve.

    • Target: Select the highest concentration with >90% viability (typically 1–10 µM for reactive ITCs).[1]

Phase 2: Washout Efficiency & Labeling Stability

Since 4F-2Me-PITC forms stable thioureas with amines but reversible dithiocarbamates with thiols, you must verify signal retention.[1]

  • Pulse: Incubate cells with the probe (at the safe concentration determined in Phase 1) for 30 mins.

  • Chase: Wash cells 3x with warm PBS containing 1% BSA (BSA scavenges unreacted ITC).[1]

  • Imaging: Time-lapse imaging for 60 mins.

    • Observation: If signal rapidly decreases or diffuses, the probe may be falling off cysteine residues (reversible thiol adducts).

Workflow Visualization

Diagram 2: Validated Live-Cell Labeling Workflow

WorkflowStartStart: 4F-2Me-PITC ProbeStep11. Viability Check (4h)Determine Max Safe Conc.Start->Step1Step22. Live Cell Incubation(Pulse: 10-30 min)Step1->Step2 Use Safe Conc.Step33. Scavenger Wash(PBS + 1% BSA)Step2->Step3 Remove Unreacted ITCStep44. Fluorescence Imaging(Confocal/Widefield)Step3->Step4DecisionSignal Stable?Step4->DecisionEndProceed to AnalysisDecision->End YesRetryOptimize pH orSwitch to Irreversible WarheadDecision->Retry No (Reversible Binding)

Caption: Step-by-step decision tree for validating 4F-2Me-PITC probes in live cells.

Scientific Conclusion

This compound is a potent bioconjugation warhead , not a benign dye.[1] Its biocompatibility is limited by its electrophilic nature, which can deplete cellular glutathione.[1]

  • For Live-Cell Imaging: It is viable only if used at low concentrations (typically <10 µM) and with short incubation times (<1 hour) to minimize oxidative stress artifacts.[1]

  • Recommendation: Use this moiety when targeting high-abundance proteins where rapid kinetics (aided by the fluorine electron-withdrawal) are required.[1] For low-abundance targets requiring high concentrations, less toxic alternatives (e.g., HaloTag or SNAP-tag systems) are superior.[1]

References

  • PubChem. (2025).[1] 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241.[1] National Library of Medicine.[1] [Link]

  • Imre, T., et al. (2020).[1][2] Cysteine specific bioconjugation with benzyl isothiocyanates. Royal Society of Chemistry (RSC) Advances.[1] [Link]

  • Mi, L., et al. (2011).[1] The interrelationship between cellular glutathione levels and the cytotoxicity of isothiocyanates. National Institutes of Health (NIH) / Carcinogenesis.[1] [Link]

  • Zhang, Y. (2012).[1] The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. [Link]

Head-to-head comparison of different fluorinated isothiocyanates in peptide mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide mapping and proteomic sequencing, the choice of derivatization reagent dictates the success of chromatographic separation and mass spectrometric detection. While Phenyl Isothiocyanate (PITC) remains the historic gold standard for Edman degradation, it often falls short in retaining small, hydrophilic peptides on Reverse-Phase (RP) columns and lacks the ionization enhancement required for modern high-sensitivity MS workflows.

This guide provides a technical head-to-head comparison of PITC against its fluorinated counterparts: 4-Fluorophenyl isothiocyanate (4-FPITC) , 3,5-bis(trifluoromethyl)phenyl isothiocyanate (BTPITC) , and Pentafluorophenyl isothiocyanate (PFPITC) .

Key Findings:

  • Retention: Fluorinated variants significantly increase hydrophobicity, shifting polar peptides away from the solvent front and resolving co-eluting isomers.

  • Detection: BTPITC offers dual-modality detection (MS and

    
    F-NMR) and superior retention shifts. PFPITC  enables "fluorous tagging" for affinity enrichment.
    
  • Kinetics: Electron-withdrawing fluorine substituents generally increase the electrophilicity of the isothiocyanate carbon, accelerating coupling rates compared to PITC.

Chemical Profiles & Mechanism

The core mechanism for all reagents in this class is the nucleophilic attack of the peptide N-terminal amine (or Lysine


-amine) on the isothiocyanate carbon, forming a stable thiourea derivative.
The Contenders
ReagentAbbr.Fluorine CountHydrophobicity (LogP approx.)Primary Utility
Phenyl isothiocyanate PITC 03.2Standard Edman sequencing; Baseline retention.
4-Fluorophenyl isothiocyanate 4-FPITC 1~3.4Mild retention shift;

F-NMR probe; Metabolic tracer.
3,5-bis(trifluoromethyl)phenyl isothiocyanate BTPITC 6~4.8High retention shift ; High-sensitivity

F-NMR; Separation of biogenic amines.
Pentafluorophenyl isothiocyanate PFPITC 5~4.2Fluorous affinity purification; Reactive probe for steric studies.
Reaction Mechanism

The following diagram illustrates the generic coupling pathway. Note that the electron-withdrawing nature of the R-group (Fluorinated Phenyl) stabilizes the intermediate and drives the reaction.

EdmanCoupling Peptide Peptide (R-NH2) Intermediate Thiocarbamyl Intermediate Peptide->Intermediate Coupling (pH > 8) Reagent Isothiocyanate (Ar-N=C=S) Reagent->Intermediate Product Thiourea Derivative (Stable for Mapping) Intermediate->Product Stabilization Acid Acid Treatment (TFA) Product->Acid Optional Sequencing Step Cleavage Thiazolinone (Edman Cleavage) Acid->Cleavage Cyclization/Cleavage

Figure 1: General reaction scheme for isothiocyanate derivatization. For peptide mapping (non-sequencing), the workflow stops at the stable Thiourea Derivative.

Head-to-Head Performance Analysis

A. Chromatographic Resolution (Hydrophobicity)

The primary reason to switch from PITC to a fluorinated variant is to modulate retention time (RT). Small, polar peptides (e.g., Gly-Gly, His-Pro) often elute in the void volume of C18 columns.

  • PITC: Provides a moderate hydrophobicity boost.

  • BTPITC: The trifluoromethyl groups (

    
    ) are bulky and extremely hydrophobic. This reagent can shift early-eluting peptides by 5–15 minutes  compared to PITC, moving them into a cleaner region of the chromatogram.
    
  • Resolution: The "fluorine phase" effect improves the separation of structural isomers (e.g., Leucine vs. Isoleucine containing peptides) due to subtle differences in how the fluorinated tag interacts with the C18 stationary phase.

B. Mass Spectrometry Sensitivity

The effect of fluorine on MS sensitivity is nuanced and depends on the ionization mode.

Ionization ModePITC EffectFluorinated (BTPITC/PFPITC) EffectWinner
ESI Positive (+) Enhances ionization vs. native peptide (surface activity).Variable. The electronegative Fluorine can suppress protonation slightly compared to PITC, but the increased hydrophobicity improves desolvation efficiency.PITC (generally)
ESI Negative (-) Moderate sensitivity.High Sensitivity. Fluorine atoms are electron-withdrawing, stabilizing the negative charge. Ideal for acidic peptides.Fluorinated
Selectivity Low.High. Unique mass defect of Fluorine (18.998 Da) allows for mass-filtering to remove background noise.Fluorinated
C. Reaction Kinetics

Fluorine is an electron-withdrawing group (EWG). When attached to the phenyl ring, it pulls electron density away from the isothiocyanate (


) carbon.
  • Result: The carbon becomes more electrophilic (more positive character).

  • Observation: PFPITC and BTPITC typically react faster than PITC with sterically unhindered amines. However, for BTPITC, the bulky

    
     groups at the 3,5 positions can introduce steric hindrance if the peptide N-terminus is crowded.
    

Experimental Protocol: Fluorinated Labeling Workflow

This protocol is optimized for BTPITC but is applicable to 4-FPITC and PFPITC .

Reagents:

  • Coupling Buffer: 50 mM Triethylamine (TEA) in Acetonitrile:Water (70:30), pH adjusted to 9.0. (Note: High organic content helps solubilize the hydrophobic fluorinated reagent).

  • Reagent Solution: 20 mM BTPITC in pure Acetonitrile.

  • Quenching Solution: 5% Acetic Acid or 100 mM Ammonium Acetate.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10–50

    
    g of peptide digest in 50 
    
    
    
    L of Coupling Buffer. Ensure pH is >8.5 to keep amines deprotonated.
  • Derivatization: Add 50

    
    L of Reagent Solution.
    
    • Critical Step: Vortex immediately. The fluorinated reagent is hydrophobic and may phase separate if not mixed well.

  • Incubation: Incubate at 50°C for 20 minutes . (PITC typically requires 30-45 mins; fluorinated variants are faster).

  • Quenching: Add 100

    
    L of Quenching Solution to stop the reaction and protonate the excess reagent (rendering it unreactive).
    
  • Extraction (Optional but Recommended): Perform a liquid-liquid extraction with Heptane to remove excess unreacted isothiocyanate. The derivatized peptides will remain in the aqueous phase, while the hydrophobic reagent partitions into the heptane.

  • Analysis: Inject directly onto C18 LC-MS.

Workflow Diagram

Workflow Start Protein Digest (Tryptic Peptides) Buffer Add Coupling Buffer (pH 9.0, High ACN) Start->Buffer React Add Fluorinated ITC (50°C, 20 min) Buffer->React Quench Quench & Extract (Remove Excess Reagent) React->Quench LCMS LC-MS Analysis (C18 Column) Quench->LCMS Data Data Analysis (RT Shift + Mass Defect) LCMS->Data

Figure 2: Optimized workflow for peptide mapping using hydrophobic fluorinated isothiocyanates.

Decision Matrix: Which Reagent to Choose?

ScenarioRecommended ReagentReasoning
Routine Sequencing PITC Low cost, established databases, sufficient for average peptides.
Small/Polar Peptides BTPITC Maximum hydrophobicity shift ensures retention on C18.
Isomer Separation PFPITC / BTPITC Fluorine-phase interactions resolve subtle isomeric differences (e.g., Leu/Ile).
Dual Detection (NMR) BTPITC The equivalent 6 Fluorines provide a massive, clean singlet signal in

F-NMR.
Negative Mode MS PFPITC High electron affinity enhances ionization of acidic peptides in negative mode.

References

  • Comparative evaluation of phenyl isothiocyanate derivatization. (2025). Analytical and Bioanalytical Chemistry. Validates PITC for enhancing retention of polar amines.

  • Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate. (2018). Food Chemistry.

    
    F-NMR detection. 
    
  • Hydrophobicity indexes of peptides. (2021). ResearchGate.[1][2][3] Discusses the specific retention time shifts induced by trifluoromethylated amino acid incorporation.

  • N-Terminal Derivatization of Peptides with Isothiocyanate Analogues. (2011). Rapid Communications in Mass Spectrometry. Compares PITC with analogues for ESI-MS sensitivity.

  • Peptide Retention Time Prediction. (2011). Thermo Fisher Scientific. Technical note on hydrophobicity coefficients and retention behavior on C18.

Sources

Safety Operating Guide

4-Fluoro-2-methylphenyl isothiocyanate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do not dispose of 4-Fluoro-2-methylphenyl isothiocyanate down the drain. This compound is a halogenated organic isothiocyanate. It is a potent electrophile, a lachrymator (tear-inducing), and a potential respiratory sensitizer. Improper disposal can result in the generation of toxic hydrolysis byproducts (HF, amines) or persistent environmental contamination.

Quick Reference Data:

Parameter Value
Chemical Name This compound
CAS Number 52317-97-2
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
Primary Hazard Skin/Eye Corrosion, Respiratory Sensitization

| Waste Stream | Halogenated Organic Waste (Incineration Required) |[1]

Pre-Disposal Assessment & Chemical Behavior

To safely handle this compound, you must understand why it is hazardous. The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles (proteins, DNA, water).

  • Hydrolysis Sensitivity: In the presence of water (especially acidic), it hydrolyzes to release Carbonyl Sulfide (COS) and the corresponding amine (4-Fluoro-2-methylaniline). Both byproducts are toxic.

  • Fluorine Stability: The C-F bond is extremely stable. Standard chemical oxidation may not fully mineralize the compound, necessitating high-temperature incineration with scrubbers (to capture HF).

  • Lachrymator Effect: Vapors are intensely irritating.[2] All disposal preparation must occur inside a functioning fume hood.

Decision Logic for Disposal

Use the following workflow to determine the correct disposal path.

DisposalWorkflow Start Identify Material State IsSpill Is it a Spill? Start->IsSpill SpillAction Evacuate & PPE (Full Face Resp + Nitrile) IsSpill->SpillAction Yes IsSolid Is it Solid/Residue? IsSpill->IsSolid No Neutralize Apply Neutralizing Solution (Surfactant + weak base) SpillAction->Neutralize Absorb Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb DoubleBag Double Bag (Poly) Label 'Lachrymator' Absorb->DoubleBag LiquidWaste Liquid Waste Stream IsSolid->LiquidWaste No (Mother Liquor) SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes (Vials/Gloves) Segregate Segregate into HALOGENATED Waste LiquidWaste->Segregate EHS Handover to EHS for Incineration Segregate->EHS SolidWaste->DoubleBag DoubleBag->EHS

Figure 1: Decision logic for segregating spills versus standard waste streams.

Detailed Disposal Protocols

Protocol A: Standard Waste Stream (Bulk Liquid/Solid)

Objective: Prepare the chemical for off-site high-temperature incineration.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric acid) or strong acids.

    • Do NOT mix with non-halogenated solvents if your facility separates them. The fluorine atom mandates disposal in the Halogenated waste stream to ensure the incinerator facility uses appropriate scrubbers for Hydrogen Fluoride (HF) gas.

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if moisture is present, as hydrolysis can generate corrosive acids.

  • Labeling:

    • Label clearly: "Hazardous Waste - Halogenated Organic."

    • Add constituent: "this compound."

    • Add hazard warning: "Toxic, Lachrymator."

Protocol B: Spill Cleanup & Deactivation

Objective: Chemically deactivate the -N=C=S functionality before disposal to prevent exposure during cleanup.

Mechanism: The most effective deactivation uses a nucleophile (like an amine or hydroxide) to convert the volatile isothiocyanate into a stable, non-volatile thiourea or carbamate derivative.

Reagent Recipe (The "Quench" Solution):

  • 50% Water

  • 40% Ethanol (or Isopropyl Alcohol) - Solubilizer

  • 10% Sodium Carbonate (or 5% Ammonium Hydroxide) - Nucleophile/Base

Step-by-Step Cleanup:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles . If the spill is outside a fume hood and >10mL, use a full-face respirator with organic vapor cartridges.

  • Contain: Surround the spill with absorbent pads or vermiculite dikes.

  • Deactivate:

    • Gently pour the Quench Solution over the spill (approx. 2x volume of spill).

    • Allow to sit for 15–30 minutes. Note: Mild heat or gas may evolve.

  • Collect: Scoop the slurry into a wide-mouth jar or double-bag it in heavy-duty polyethylene bags.

  • Final Wash: Clean the surface with soap and water.[3] Test pH to ensure neutrality.

Regulatory & Compliance Context (RCRA)

In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations.[4]

  • Waste Classification: While this compound may not have a specific "P" or "U" list code, it is regulated as a Characteristic Hazardous Waste due to:

    • Reactivity (D003): Potential to generate toxic gases (sulfides) under acidic conditions.

    • Toxicity: Based on the oral LD50 of analogous isothiocyanates.

  • Land Disposal Restrictions (LDR): Land disposal is prohibited without prior treatment (incineration).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenyl isocyanate (Analogous Hazard Data). Retrieved from

  • Santa Cruz Biotechnology. (2025).[5] 3-Fluoro-4-methylphenyl isothiocyanate Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[6][7] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.

Sources

Personal protective equipment for handling 4-Fluoro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Class: Lachrymator / Sensitizer / Corrosive

Handling 4-Fluoro-2-methylphenyl isothiocyanate (CAS: 175203-00-6) requires protocols exceeding standard organic synthesis safety. As an aromatic isothiocyanate, this compound possesses a highly electrophilic carbon center (


) that aggressively targets nucleophilic residues (cysteine/lysine) in biological proteins.

Key Risks:

  • Lachrymatory Effect: Vapors cause immediate, severe irritation to eyes and mucous membranes even at low concentrations.

  • Sensitization: Repeated exposure can lead to irreversible respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis.

  • Corrosivity: Direct contact causes chemical burns.

Core Directive: All handling of the neat solid or concentrated solutions must occur inside a certified chemical fume hood. Zero skin contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic isothiocyanates due to permeation risks associated with the aromatic ring structure. The following matrix utilizes a "Barrier-Dexterity" layering approach.

PPE Selection Logic

The following diagram illustrates the decision process for selecting PPE based on the specific task.

PPE_Decision_Tree Start Task Assessment Task_Soln Handling Dilute Solutions (<0.1M) Start->Task_Soln Task_Neat Handling Neat Solid or Stock Solutions Start->Task_Neat Task_Spill Spill Cleanup (Outside Hood) Start->Task_Spill Glove_Std Gloves: Double Nitrile (Min 5 mil outer) Task_Soln->Glove_Std Eye_Std Eye: Chemical Splash Goggles Task_Soln->Eye_Std Resp_Hood Resp: Fume Hood Only Task_Soln->Resp_Hood Glove_High Gloves: Laminate Liner (EVOH) + Nitrile Outer Task_Neat->Glove_High Task_Neat->Eye_Std Task_Neat->Resp_Hood Task_Spill->Glove_High Resp_Full Resp: Full-Face Respirator (OV/P100 Cartridge) Task_Spill->Resp_Full Resp_Full->Eye_Std Integrated

Figure 1: Task-based PPE selection logic emphasizing the escalation of protection for neat materials and spill scenarios.

Detailed Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Silver Shield® / 4H® (EVOH Laminate) Isothiocyanates can permeate nitrile. Laminate provides >480 min breakthrough time against aromatics.
Hand (Outer) Nitrile (5-8 mil) Worn over the laminate glove to provide grip and protect the inner glove from physical tears.
Eye / Face Chemical Splash Goggles Safety glasses are inadequate. Goggles seal against lachrymatory vapors.
Respiratory Engineering Controls (Fume Hood) Primary defense.[1] Sash height <18 inches. Face velocity 80-100 fpm.
Body Lab Coat (Poly/Cotton) + Butyl Apron Standard lab coats absorb liquids. Use a chemically resistant apron for transfers >5g.

Operational Protocols

A. Pre-Work Preparation[1]
  • Quenching Agent: Prepare a "Decon Solution" of 10% aqueous sodium carbonate (

    
    ) with 1% detergent. Isothiocyanates hydrolyze in basic aqueous media.
    
  • Balance Check: Ensure the analytical balance is located inside the fume hood. If not, use a portable draft shield or transfer solids into a tared vial within the hood before weighing elsewhere.

B. Weighing and Transfer (The "Critical Zone")

The highest risk of exposure occurs during the transfer of the solid. Static charge can cause the light powder to disperse.

  • Double Glove: Don EVOH laminate gloves, then pull standard nitrile gloves over them.

  • Anti-Static: Use an anti-static gun on the weighing boat/spatula if available.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a disposable spatula.

    • Immediately recap the stock bottle after removing the required amount.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. Solutions are less volatile and easier to contain than dust.

C. Reaction Monitoring
  • Closed Systems: Run all reactions in septa-sealed glassware under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Sampling: Do not open the flask. Use a syringe/needle to withdraw aliquots for TLC/LCMS monitoring.

Emergency Response & Disposal Plan

Spill Response Workflow

Scenario: A 5g bottle drops and breaks inside the fume hood.

  • Sash Down: Immediately lower the fume hood sash to the lowest point to contain vapors.

  • Alert: Notify lab personnel. Do not allow others to approach the hood.

  • Neutralize:

    • Gently cover the spill with vermiculite or sand to prevent spreading.

    • Pour the Decon Solution (10%

      
      ) over the absorbent material. Note: Mild exotherm possible.
      
    • Allow to sit for 15–30 minutes to facilitate hydrolysis.

  • Cleanup:

    • Scoop the slurry into a wide-mouth hazardous waste jar.

    • Wipe the surface with water and detergent.[2]

    • Dispose of all cleanup materials (gloves, paper towels) as solid hazardous waste.

Waste Disposal[1][2][3][4][5][6]
  • Reaction Mixtures: Quench with water or mild aqueous base before disposal.

  • Segregation: Dispose of in "Organic Waste - Halogenated" streams (due to the Fluorine substituent).

  • Container Labeling: Clearly mark waste containers with "Lachrymator" and "Sensitizer" to protect waste handling personnel.

Mechanism of Action (Scientific Context)

Understanding the chemistry dictates the safety protocol. The isothiocyanate group is an electrophile.

Reaction_Mechanism Chemical 4-Fluoro-2-methylphenyl isothiocyanate (R-N=C=S) Complex Thiourea/Dithiocarbamate Adduct (Irreversible) Chemical->Complex Electrophilic Attack Bio_Target Biological Nucleophile (Protein-NH2 / SH) Bio_Target->Complex Effect Immune Response (Sensitization/Burn) Complex->Effect Haptenization

Figure 2: The haptenization pathway where the isothiocyanate modifies biological proteins, triggering sensitization.

The fluorine atom at the 4-position and methyl at the 2-position increase the lipophilicity of the molecule compared to phenyl isothiocyanate, potentially facilitating faster skin absorption and membrane penetration. This reinforces the need for the EVOH laminate glove layer.

References

  • National Institutes of Health (PubChem). Allyl Isothiocyanate Compound Summary (Analogous Hazard Data). Retrieved from [Link] (Accessed 2023-10-26).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link] (Accessed 2023-10-26).

Sources

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